molecular formula C8H10ClN B1349709 (S)-1-(3-chlorophenyl)ethanamine CAS No. 68297-62-1

(S)-1-(3-chlorophenyl)ethanamine

Cat. No.: B1349709
CAS No.: 68297-62-1
M. Wt: 155.62 g/mol
InChI Key: DQEYVZASLGNODG-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-1-(3-chlorophenyl)ethanamine is a useful research compound. Its molecular formula is C8H10ClN and its molecular weight is 155.62 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S)-1-(3-chlorophenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN/c1-6(10)7-3-2-4-8(9)5-7/h2-6H,10H2,1H3/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQEYVZASLGNODG-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC(=CC=C1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70368841
Record name (S)-1-(3-chlorophenyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70368841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68297-62-1
Record name (S)-1-(3-chlorophenyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70368841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-3-Chloro-α-methylbenzylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

(S)-1-(3-chlorophenyl)ethanamine chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to (S)-1-(3-chlorophenyl)ethanamine: Properties, Synthesis, and Applications

Authored by: Gemini, Senior Application Scientist

Foreword: In the landscape of modern drug discovery and fine chemical synthesis, the utility of chiral building blocks cannot be overstated. This compound has emerged as a crucial intermediate, valued for its specific stereochemistry and the versatile reactivity of its primary amine group. This guide provides a comprehensive technical overview for researchers, chemists, and drug development professionals, consolidating core chemical properties, spectroscopic data, synthesis and resolution strategies, and key applications. The methodologies described herein are grounded in established chemical principles to ensure both accuracy and reproducibility.

Core Chemical and Physical Properties

This compound is a chiral primary amine whose structural features—a stereogenic center, a basic amino group, and a chlorinated aromatic ring—dictate its chemical behavior and utility. The presence of the chlorine atom at the meta position of the phenyl ring significantly influences the molecule's electronic properties and potential for further functionalization, making it a valuable synthon in medicinal chemistry.[1]

A summary of its essential properties is presented below for quick reference.

PropertyValueSource(s)
CAS Number 68297-62-1[2][3][4]
Molecular Formula C₈H₁₀ClN[2][3][5]
Molecular Weight 155.62 g/mol [2][3][5]
Boiling Point 112°C / 13 mmHg[5]
Density 1.122 g/cm³ (Predicted)[5]
Purity Typically ≥98%[4][6]
Storage Inert atmosphere, 2-8°C[7]
IUPAC Name (1S)-1-(3-chlorophenyl)ethanamine[2]
SMILES C--INVALID-LINK--N[2][7]
InChIKey DQEYVZASLGNODG-LURJTMIESA-N[2]

Synthesis and Enantiomeric Resolution

The synthesis of enantiomerically pure amines is a cornerstone of pharmaceutical manufacturing. The industrial production of this compound typically involves two strategic approaches: asymmetric synthesis to directly form the desired (S)-enantiomer or the resolution of a racemic mixture.

Conceptual Synthetic Pathway: Reductive Amination

A prevalent method for synthesizing the racemic base of 1-(3-chlorophenyl)ethanamine is the reductive amination of 3-chloroacetophenone. This process involves the reaction of the ketone with an ammonia source to form an intermediate imine, which is then reduced to the final amine.

Causality of Experimental Choices:

  • Ammonia Source: Reagents like ammonium acetate or a solution of ammonia in methanol are chosen because they readily provide the nucleophilic nitrogen required for imine formation.

  • Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) are often preferred over stronger reducing agents like lithium aluminum hydride (LAH). Their milder nature allows for the selective reduction of the imine in the presence of the starting ketone, minimizing side reactions and improving yield.

Enantiomeric Resolution: The Key to Chirality

Achieving high enantiomeric purity is critical. While asymmetric synthesis is elegant, classical resolution and enzymatic methods remain robust and widely used.

  • Classical Resolution: This technique involves reacting the racemic amine with a chiral resolving agent, such as (R)-mandelic acid or tartaric acid derivatives, to form a pair of diastereomeric salts.[8] These salts exhibit different physical properties, most notably solubility, allowing one diastereomer to be selectively crystallized and separated. Subsequent treatment of the isolated salt with a base regenerates the enantiomerically enriched free amine.

  • Enzymatic Kinetic Resolution: This is a highly efficient and green chemistry approach. Lipases are commonly employed to selectively acylate one enantiomer of the amine in a racemic mixture, leaving the other unreacted.[9] For instance, a lipase can catalyze the reaction between the racemic amine and an acyl donor (e.g., ethyl acetate). The enzyme's stereospecificity results in the acylation of one enantiomer (e.g., the R-enantiomer) at a much faster rate than the other. The resulting N-acylated amine can then be easily separated from the unreacted (S)-amine.

The following workflow illustrates the logical steps from a racemic starting material to the purified (S)-enantiomer.

G cluster_synthesis Racemate Synthesis cluster_resolution Enantiomeric Resolution ketone 3-Chloroacetophenone racemate Racemic 1-(3-chlorophenyl)ethanamine ketone->racemate Reductive Amination resolution Enzymatic Kinetic Resolution (e.g., Lipase + Acyl Donor) racemate->resolution separation Chromatographic Separation resolution->separation s_enantiomer This compound separation->s_enantiomer Unreacted r_amide N-acetyl-(R)-enantiomer separation->r_amide Acylated

Caption: Generalized workflow for synthesis and resolution.

Spectroscopic Analysis and Characterization

Unambiguous structural confirmation and purity assessment rely on a combination of spectroscopic techniques. The expected data for this compound are summarized below.

TechniqueExpected Observations
¹H NMR Aromatic Region (δ ~7.2-7.4 ppm): Complex multiplet signals corresponding to the four protons on the substituted phenyl ring. Methine Proton (δ ~4.1 ppm): A quartet for the CH proton, coupled to the adjacent methyl group protons. Amine Protons (δ ~1.5-2.0 ppm): A broad singlet for the NH₂ protons; chemical shift can vary with concentration and solvent. Methyl Protons (δ ~1.3 ppm): A doublet for the CH₃ protons, coupled to the methine proton.
¹³C NMR Aromatic Carbons: Six distinct signals are expected in the aromatic region (δ ~120-145 ppm), including the carbon bearing the chlorine atom (C-Cl) and the carbon attached to the ethylamine group. Methine Carbon (C-N): A signal around δ ~50-55 ppm. Methyl Carbon: A signal in the aliphatic region, typically around δ ~20-25 ppm.[10]
IR Spectroscopy N-H Stretch: A characteristic broad absorption band in the range of 3300-3500 cm⁻¹, typical for primary amines.[11] C-H Stretch (Aromatic): Peaks appearing just above 3000 cm⁻¹. C-H Stretch (Aliphatic): Peaks appearing just below 3000 cm⁻¹. N-H Bend: A band around 1580-1650 cm⁻¹. C=C Stretch (Aromatic): Absorptions in the 1450-1600 cm⁻¹ region. C-Cl Stretch: A signal in the fingerprint region, typically 600-800 cm⁻¹.
Mass Spectrometry (EI) Molecular Ion (M⁺): A peak at m/z 155, with a characteristic M+2 isotope peak at m/z 157 (approximately one-third the intensity of the M⁺ peak) due to the presence of the ³⁷Cl isotope. Base Peak: The most abundant fragment ion is typically at m/z 140, corresponding to the loss of the methyl group ([M-CH₃]⁺).[12]

Applications in Drug Discovery and Organic Synthesis

This compound is not merely a chemical curiosity; it is a high-value intermediate in the synthesis of complex molecular targets.

  • Pharmaceutical Intermediates: Chiral amines are foundational components of numerous Active Pharmaceutical Ingredients (APIs).[13] The specific stereochemistry of the (S)-enantiomer is often essential for achieving the desired pharmacological activity, as different enantiomers can have vastly different biological effects, from therapeutic to toxic. This compound serves as a precursor for molecules targeting a range of conditions.[14][15]

  • Building Block in Asymmetric Synthesis: The primary amine group provides a reactive handle for a variety of chemical transformations, including amidation, alkylation, and the formation of Schiff bases. Its defined stereocenter allows it to be used in diastereoselective reactions, enabling chemists to build additional stereocenters into a target molecule with a high degree of control.

  • Role of the Chlorophenyl Moiety: The 3-chlorophenyl group is a common feature in pharmacologically active molecules. The chlorine atom can enhance metabolic stability, improve membrane permeability, and participate in crucial binding interactions (e.g., halogen bonding) with biological targets like enzymes and receptors.[1]

Safety, Handling, and Storage

Proper handling of this compound is essential due to its potential hazards. The information is derived from available Safety Data Sheets (SDS).[16][17]

  • Hazard Classification: The compound is generally classified as hazardous. GHS hazard statements often include warnings for being harmful or toxic if swallowed, causing skin irritation or severe skin burns, and causing serious eye damage.[18] It may also be toxic to aquatic life with long-lasting effects.[16][17]

  • Personal Protective Equipment (PPE): Use under a chemical fume hood is mandatory.[16] Wear appropriate PPE, including chemical safety goggles or a face shield, nitrile gloves, and a lab coat.[19] An approved respirator should be used if ventilation is inadequate.[16]

  • Handling and Storage: Avoid contact with skin, eyes, and clothing.[19] Do not breathe vapors or mist.[16] Store in a tightly closed container in a cool, well-ventilated area under an inert atmosphere (e.g., nitrogen).[7][19] It should be stored away from incompatible materials such as strong oxidizing agents and acids.[16]

  • First Aid Measures:

    • Skin Contact: Immediately wash off with plenty of soap and water. Remove contaminated clothing.[16]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[16][17]

    • Ingestion: Rinse mouth. Do not induce vomiting. Call a poison center or doctor immediately.[17]

    • Inhalation: Move the person to fresh air and keep them comfortable for breathing.[17]

Experimental Protocol: Chiral HPLC Method Development for Enantiomeric Purity

A self-validating protocol for determining the enantiomeric excess (ee) of this compound is critical for quality control. High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the industry-standard technique.[9][20][21]

Objective: To develop a robust and reproducible analytical method to separate the (S) and (R) enantiomers of 1-(3-chlorophenyl)ethanamine and quantify the enantiomeric excess.

Methodology:

  • CSP Selection (The Causality of Choice):

    • Polysaccharide-based CSPs (e.g., amylose or cellulose derivatives like Chiralpak® IA/AD or Chiralcel® OD) are the first choice. Their broad applicability for separating chiral amines is well-documented.[21] The mechanism relies on forming transient diastereomeric complexes between the analyte and the chiral selector via hydrogen bonding, dipole-dipole, and π-π interactions.

  • Mobile Phase Screening:

    • Initial Condition: Start with a standard mobile phase of 90:10 (v/v) Hexane/Isopropanol (IPA) with 0.1% Diethylamine (DEA).

    • Rationale: Hexane/IPA is a common normal-phase solvent system. The small amount of a basic additive like DEA is crucial; it acts as a competitor for acidic sites on the silica gel backbone of the CSP, preventing peak tailing and improving the peak shape of the basic amine analyte.

    • Flow Rate: Set to 1.0 mL/min.

    • Detection: Use a UV detector set to a wavelength where the phenyl ring absorbs, typically around 254 nm or 265 nm.

  • Optimization Workflow:

    • Inject a solution of the racemic standard (a 50:50 mixture of R and S enantiomers).

    • If no separation is observed, systematically vary the percentage of the polar modifier (IPA). Decrease to 5% or increase to 15% and 20%. A lower percentage of IPA generally increases retention time and may improve resolution.

    • If separation is achieved but resolution is poor (Resolution < 1.5), make finer adjustments to the IPA concentration (e.g., in 1-2% increments).

    • The goal is to achieve baseline separation (Resolution ≥ 1.5) with reasonable analysis times.

  • Analysis and Quantification:

    • Once the method is optimized, inject the sample of this compound.

    • Identify the peaks corresponding to the (S) and (R) enantiomers by comparing with an authentic standard of the S-form if available.

    • Integrate the peak areas for both enantiomers.

    • Calculate the enantiomeric excess (% ee) using the formula: % ee = [(Area_S - Area_R) / (Area_S + Area_R)] x 100

The following diagram illustrates the logical decision-making process in this protocol.

G start Start: Prepare Racemic Standard select_csp Select Polysaccharide CSP (e.g., Chiralcel OD-H) start->select_csp initial_run Run HPLC: 90:10 Hexane/IPA + 0.1% DEA select_csp->initial_run check_sep Baseline Separation? initial_run->check_sep optimize Adjust % IPA (e.g., 85:15, 95:5) check_sep->optimize No analyze Inject (S)-Sample, Integrate Peaks, Calculate % ee check_sep->analyze Yes optimize->initial_run end End: Report Result analyze->end

Caption: Chiral HPLC method development workflow.

References

An In-depth Technical Guide to the Physical Characteristics of (S)-1-(3-chlorophenyl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-1-(3-chlorophenyl)ethanamine is a chiral primary amine that serves as a crucial intermediate and building block in the synthesis of various pharmaceutical compounds and other fine chemicals. Its stereochemistry and physical properties are of paramount importance for reaction kinetics, purification processes, and the stereochemical outcome of subsequent synthetic steps. This document provides a comprehensive overview of the key physical and chemical characteristics of this compound, supported by available data and general experimental methodologies.

Chemical Identity and Structure

The fundamental identity of a chemical compound is established by its structure, formula, and molecular weight.

  • IUPAC Name: (1S)-1-(3-chlorophenyl)ethanamine[1]

  • CAS Number: 68297-62-1[1][2][3]

  • Molecular Formula: C₈H₁₀ClN[1][2][3][4][5][6]

  • Molecular Weight: 155.62 g/mol [1][2][4]

The structure consists of an ethylamine backbone with a phenyl group attached to the first carbon. The phenyl ring is substituted with a chlorine atom at the meta (3-) position. The stereocenter is at the chiral carbon (C1) of the ethanamine chain, designated as (S) according to the Cahn-Ingold-Prelog priority rules.

Summary of Physical Properties

The physical characteristics of this compound are essential for its handling, storage, and application in synthesis. The following table summarizes the key quantitative data available for this compound.

PropertyValueSource(s)
Appearance Colorless to light yellow liquid[7]
Boiling Point 112 °C at 13 mmHg (17.33 hPa)[5][8]
Density 1.122 ± 0.06 g/cm³ (Predicted)[5]
pKa 8.73 ± 0.10 (Predicted)
Water Solubility Insoluble[7][9]
Storage Temperature 2-8 °C, under inert gas (Nitrogen or Argon)[10]
Sensitivity Moisture Sensitive[8]

Experimental Protocols for Property Determination

While specific experimental reports for the determination of every physical property of this particular compound are not always published in detail, the following section outlines the standard methodologies that would be employed for such a characterization.

Determination of Boiling Point

The boiling point of a liquid is determined at a specific pressure. For compounds that may decompose at atmospheric pressure, vacuum distillation is employed.

Methodology: Vacuum Distillation

  • Apparatus Setup: A short-path distillation apparatus is assembled, consisting of a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. The entire system is connected to a vacuum pump via a trap and a manometer to monitor the pressure.

  • Sample Preparation: The round-bottom flask is charged with a sample of this compound and a boiling chip or magnetic stir bar to ensure smooth boiling.

  • Procedure:

    • The system is slowly evacuated to the desired pressure (e.g., 13 mmHg).

    • The sample is heated gently using a heating mantle.

    • The temperature is recorded when the vapor and liquid are in equilibrium, indicated by a stable temperature reading on the thermometer as the condensate drips into the receiving flask. This stable temperature is the boiling point at that specific pressure.[8]

Determination of Density

The density of a liquid is typically determined using a pycnometer or a digital density meter.

Methodology: Pycnometer Method

  • Preparation: A pycnometer (a glass flask with a precise volume) is thoroughly cleaned, dried, and weighed (m₁).

  • Calibration: The pycnometer is filled with a reference liquid of known density (e.g., deionized water) at a specific temperature (e.g., 20 °C) and weighed again (m₂). The exact volume of the pycnometer is calculated.

  • Measurement: The pycnometer is emptied, dried, and filled with the sample liquid, this compound, at the same temperature and weighed (m₃).

  • Calculation: The density (ρ) of the sample is calculated using the formula: ρ_sample = (m₃ - m₁) / V_pycnometer

Determination of Solubility

Solubility is assessed qualitatively by observing the miscibility of the compound with a solvent.

Methodology: Visual Assessment

  • Procedure: To a small, clear vial containing a measured volume of the solvent (e.g., 1 mL of water), a small, measured amount of this compound (e.g., 100 µL) is added.

  • Observation: The mixture is agitated (e.g., vortexed) and then allowed to stand.

  • Analysis: The mixture is visually inspected for homogeneity. The presence of two distinct layers, cloudiness, or undissolved droplets indicates insolubility or poor solubility.[7][9] The basicity of the amine allows it to be dissolved in dilute mineral acid solutions.[11]

Logical Workflow for Compound Characterization

The process of characterizing a chemical entity like this compound follows a logical progression from basic identification to detailed physical property analysis. This workflow ensures a comprehensive understanding of the material before its use in further applications.

G cluster_0 Chemical Identification cluster_1 Physical Property Determination A Synthesis / Sourcing B Structural Verification (NMR, MS) A->B C Purity Analysis (GC, HPLC) B->C D Appearance (Visual Inspection) C->D Verified Compound E Boiling Point (Vacuum Distillation) C->E Verified Compound F Density (Pycnometry) C->F Verified Compound G Solubility (Miscibility Test) C->G Verified Compound H Chiral Integrity (Polarimetry, Chiral HPLC) C->H Verified Compound I Final Specification Sheet D->I E->I F->I G->I H->I

Caption: Workflow for the characterization of a chiral amine.

Handling and Storage

Given its moisture sensitivity, this compound must be handled under an inert atmosphere (e.g., nitrogen or argon). It should be stored in a tightly sealed container in a dry, well-ventilated place.[8] Recommended storage is refrigerated at 2-8°C to maintain its stability and purity over time.[10] Appropriate personal protective equipment, including gloves and eye protection, should be worn during handling.

References

An In-depth Technical Guide to (S)-1-(3-chlorophenyl)ethanamine: Structural Analogs and Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-1-(3-chlorophenyl)ethanamine is a chiral amine that serves as a valuable building block in medicinal chemistry. Its structural motif is found in a variety of compounds targeting the central nervous system (CNS). This technical guide provides a comprehensive overview of the structural analogs and derivatives of this compound, with a focus on their synthesis, biological activities, and structure-activity relationships (SAR). The information presented herein is intended to support researchers and drug development professionals in the design and synthesis of novel therapeutic agents.

Core Structure and Physicochemical Properties

This compound possesses a phenethylamine backbone with a chlorine atom at the 3-position of the phenyl ring and a chiral center at the alpha-carbon of the ethylamine side chain.

PropertyValue
Molecular Formula C₈H₁₀ClN
Molecular Weight 155.62 g/mol
IUPAC Name (1S)-1-(3-chlorophenyl)ethanamine
CAS Number 68297-62-1
Appearance Colorless to light yellow liquid
pKa 8.73 ± 0.10 (Predicted)

Table 1: Physicochemical Properties of this compound.

Synthesis of Structural Analogs and Derivatives

The synthesis of derivatives of this compound typically involves modifications at the primary amine, the phenyl ring, or the ethyl group. Common synthetic strategies include N-acylation, N-alkylation, and the formation of heterocyclic structures incorporating the core scaffold.

N-Acyl and N-Sulfonyl Derivatives

N-acylation and N-sulfonylation of the primary amine are common methods to introduce a wide variety of functional groups, potentially altering the compound's physicochemical properties and biological activity.

Experimental Protocol: General Procedure for N-Acylation

  • To a solution of this compound (1.0 eq) and a suitable base (e.g., triethylamine or pyridine, 1.2 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran) at 0 °C, add the desired acyl chloride or acid anhydride (1.1 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired N-acyl derivative.

Piperazine Derivatives

Piperazine derivatives are a significant class of compounds in drug discovery, known for their diverse pharmacological activities. The synthesis of piperazine analogs of this compound can be achieved through various routes, often involving the reaction of the core amine with a bis(2-haloethyl)amine derivative or through reductive amination with a suitable piperazine precursor.

Experimental Protocol: Synthesis of 1-(3-chlorophenyl)-4-(substituted)piperazine Derivatives

This is a multi-step synthesis adapted from the literature for trazodone analogs.

Step 1: Synthesis of bis(2-chloroethyl)amine hydrochloride

  • To a mixture of diethanolamine and p-toluenesulfonic acid in chloroform, add thionyl chloride at 25-30°C.

  • Heat the reaction mixture to reflux (75-80°C) for 2 hours.

  • Cool the reaction to 25°C to allow for crystallization of the product.

  • Isolate the white crystalline product by filtration and dry under vacuum.[1]

Step 2: Synthesis of 1-(3-chlorophenyl)piperazine hydrochloride

  • A mixture of bis(2-chloroethyl)amine hydrochloride, 3-chloroaniline, and p-toluenesulfonic acid in xylene is heated to reflux (140-145°C).

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mass to 0-5°C to crystallize the product.

  • Isolate the product by filtration, wash with chilled xylene and acetone, and dry under reduced pressure.[2]

Step 3: Synthesis of 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine

  • To a mixture of 1-(3-chlorophenyl)piperazine hydrochloride in acetone and water, add sodium hydroxide followed by 1-bromo-3-chloropropane at 25-30°C.

  • Stir the reaction for 15 hours.

  • Separate the lower organic layer and evaporate the solvent to isolate the product.[1][2]

Step 4: Synthesis of 2-[3-{4-(3-chlorophenyl)-1-piperazinyl}propyl]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one hydrochloride (Trazodone Analog)

  • A mixture of 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine, 1,2,4-triazolo[4,3-a]pyridin-3(2H)-one, and p-toluenesulfonic acid in acetonitrile is refluxed at 80-82°C for 20 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mass and filter.

  • Recover the product from the filtrate.[1]

Biological Activities and Structure-Activity Relationships (SAR)

Derivatives of this compound have been explored for a range of biological activities, primarily targeting the central nervous system. The structural modifications significantly influence the potency and selectivity of these compounds for various receptors and transporters.

Dopamine and Serotonin Receptor Activity

Many analogs of this compound are designed to interact with dopamine and serotonin receptors, which are key targets for the treatment of neuropsychiatric disorders.

Quantitative Biological Data

A comprehensive search of the current literature did not yield specific quantitative biological activity data (e.g., IC₅₀ or Kᵢ values) for a wide range of structural analogs and derivatives of this compound. However, studies on structurally related compounds provide valuable insights into the potential activities of these derivatives. For instance, N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, a compound with a similar arylpiperazine moiety, exhibits a very high affinity for the dopamine D4 receptor with an IC₅₀ of 0.057 nM and over 10,000-fold selectivity versus the D2 receptor.[3] Another study on trazodone analogues with a 3-chlorophenylpiperazine core reported high affinity for the 5-HT₁A receptor.[4]

Compound ClassTarget(s)Reported Activity (for related compounds)Reference(s)
Arylpiperazine DerivativesDopamine D₄ ReceptorIC₅₀ = 0.057 nM[3]
Trazodone Analogs5-HT₁A ReceptorHigh Affinity[4]

Table 2: Representative Biological Activities of Structurally Related Compounds.

Structure-Activity Relationship (SAR) Insights

Based on the available literature for related phenylethylamine and arylpiperazine derivatives, the following SAR trends can be inferred:

  • Substitution on the Phenyl Ring: The position and nature of substituents on the phenyl ring are critical for receptor affinity and selectivity. The 3-chloro substitution is a common feature in many CNS-active compounds.

  • Modifications of the Amine: N-alkylation and N-acylation can modulate the lipophilicity and steric bulk of the molecule, influencing its ability to cross the blood-brain barrier and bind to its target.

  • Nature of the Linker: In derivatives with extended side chains (e.g., piperazine derivatives), the length and flexibility of the linker between the core and another pharmacophore can significantly impact binding affinity.

Signaling Pathways

The biological effects of this compound derivatives are mediated through their interaction with specific G-protein coupled receptors (GPCRs), primarily dopamine and serotonin receptors. These interactions trigger intracellular signaling cascades that ultimately lead to a physiological response.

Dopamine Receptor Signaling

Dopamine receptors are divided into two main families: D1-like (D₁ and D₅) and D2-like (D₂, D₃, and D₄).[5]

  • D1-like receptors are typically coupled to Gαs/olf proteins, which activate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.[5]

  • D2-like receptors are coupled to Gαi/o proteins, which inhibit adenylyl cyclase, resulting in a decrease in cAMP levels.[5]

Dopamine_Signaling cluster_D1 D1-like Receptor Signaling cluster_D2 D2-like Receptor Signaling D1_Receptor D1/D5 Receptor Gas_olf Gαs/olf D1_Receptor->Gas_olf activates AC_D1 Adenylyl Cyclase Gas_olf->AC_D1 activates cAMP_D1 ↑ cAMP AC_D1->cAMP_D1 produces PKA PKA cAMP_D1->PKA activates Downstream_D1 Downstream Effects PKA->Downstream_D1 phosphorylates Dopamine_D1 Dopamine Dopamine_D1->D1_Receptor D2_Receptor D2/D3/D4 Receptor Gai_o Gαi/o D2_Receptor->Gai_o activates AC_D2 Adenylyl Cyclase Gai_o->AC_D2 inhibits cAMP_D2 ↓ cAMP AC_D2->cAMP_D2 Downstream_D2 Downstream Effects cAMP_D2->Downstream_D2 leads to Dopamine_D2 Dopamine Dopamine_D2->D2_Receptor Serotonin_Signaling cluster_5HT1 5-HT1 Receptor Signaling cluster_5HT2 5-HT2 Receptor Signaling HT1_Receptor 5-HT1 Receptor Gai_o_5HT1 Gαi/o HT1_Receptor->Gai_o_5HT1 activates AC_5HT1 Adenylyl Cyclase Gai_o_5HT1->AC_5HT1 inhibits cAMP_5HT1 ↓ cAMP AC_5HT1->cAMP_5HT1 Downstream_5HT1 Downstream Effects cAMP_5HT1->Downstream_5HT1 leads to Serotonin_5HT1 Serotonin Serotonin_5HT1->HT1_Receptor HT2_Receptor 5-HT2 Receptor Gaq_11 Gαq/11 HT2_Receptor->Gaq_11 activates PLC Phospholipase C Gaq_11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release ↑ Ca²⁺ IP3->Ca2_release PKC_activation PKC Activation DAG->PKC_activation Serotonin_5HT2 Serotonin Serotonin_5HT2->HT2_Receptor Drug_Discovery_Workflow cluster_workflow Drug Discovery and Development Workflow Design Compound Design & Library Synthesis HTS High-Throughput Screening (e.g., Receptor Binding Assays) Design->HTS Hit_ID Hit Identification HTS->Hit_ID Lead_Gen Lead Generation Hit_ID->Lead_Gen Lead_Opt Lead Optimization (SAR Studies) Lead_Gen->Lead_Opt In_Vitro In Vitro Pharmacology (Functional Assays, ADME) Lead_Opt->In_Vitro In_Vitro->Lead_Opt Iterative Refinement In_Vivo In Vivo Efficacy & Toxicology (Animal Models) In_Vitro->In_Vivo Preclinical Preclinical Development In_Vivo->Preclinical Clinical Clinical Trials Preclinical->Clinical

References

In-depth Technical Guide: (1S)-1-(3-chlorophenyl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive technical overview of (1S)-1-(3-chlorophenyl)ethanamine, a chiral amine widely utilized as a building block in the synthesis of pharmaceutically active compounds. It details the compound's physicochemical properties, synthesis protocols, and its potential applications in drug discovery, with a focus on its relevance to central nervous system agents.

Compound Identification and Physicochemical Properties

(1S)-1-(3-chlorophenyl)ethanamine is a chiral primary amine. Its stereochemistry is crucial for its application in the synthesis of enantiomerically pure pharmaceutical ingredients, where a specific enantiomer is often responsible for the desired biological activity.

Official IUPAC Name: (1S)-1-(3-chlorophenyl)ethanamine[1].

Chemical Identifiers
IdentifierValueSource
CAS Number 68297-62-1[1][2][3]
Molecular Formula C₈H₁₀ClN[1][3][4]
PubChem CID 2507691[1]
InChIKey DQEYVZASLGNODG-LURJTMIESA-N[1]
Synonyms (S)-1-(3-Chlorophenyl)ethylamine, (S)-3-Chloro-α-methylbenzylamine
Physicochemical Data

The following table summarizes key quantitative properties of the compound, essential for experimental design and process development.

PropertyValueUnitNotes / Source
Molecular Weight 155.62 g/mol [1][4]
Monoisotopic Mass 155.0501770Da[1]
Density 1.122 ± 0.06g/cm³Predicted[4]
Boiling Point 112°Cat 13 mm Hg[4]
Flash Point 112°Cat 13 mm Hg[4]
pKa 8.73 ± 0.10Predicted
Appearance Colorless to light yellow liquid
Storage Temp. 2-8°CUnder inert gas

Synthesis and Purification Protocols

The primary synthetic route to chiral amines like (1S)-1-(3-chlorophenyl)ethanamine is through the reductive amination of a corresponding ketone. This method is widely used for its efficiency and adaptability.

Experimental Protocol: Reductive Amination

This protocol outlines a general procedure for the synthesis of 1-(3-chlorophenyl)ethanamine from 1-(3-chlorophenyl)ethanone. To achieve the (S)-enantiomer specifically, a chiral auxiliary or a chiral reducing agent/catalyst system would be required in a stereoselective synthesis, or a resolution of the racemic mixture would be performed post-synthesis. For the purpose of this guide, a standard reductive amination is described.

Materials:

  • 1-(3-chlorophenyl)ethanone

  • Ammonium acetate or Ammonia in Methanol

  • Sodium cyanoborohydride (NaBH₃CN) or a similar reducing agent (e.g., NaBH(OAc)₃)

  • Anhydrous Methanol

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (NaOH)

  • Saturated sodium chloride solution (Brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Imine Formation: Dissolve 1-(3-chlorophenyl)ethanone (1.0 equivalent) in anhydrous methanol. Add ammonium acetate (approximately 10 equivalents). Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine. The progress of imine formation can be monitored by Thin Layer Chromatography (TLC) or ¹H NMR[5].

  • Reduction: Cool the reaction mixture to 0 °C using an ice bath. Cautiously add sodium cyanoborohydride (1.5 equivalents) portion-wise, ensuring the temperature remains low.

  • Reaction: Allow the reaction to warm to room temperature and continue stirring for 12-24 hours. Monitor the reaction's completion by TLC, checking for the disappearance of the imine intermediate[5].

  • Work-up (Quenching): Carefully quench the reaction by the slow, dropwise addition of 1 M HCl at 0 °C until the pH of the solution is approximately 2. This step neutralizes excess reducing agent. Stir for 30-60 minutes[5].

  • Basification & Extraction: Basify the acidic aqueous mixture to a pH of ~10-11 using 1 M NaOH. Transfer the mixture to a separatory funnel and extract the product into diethyl ether (3x volume).

  • Washing & Drying: Combine the organic layers and wash with brine to help break any emulsions and remove water-soluble impurities. Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude product, an oil, can be further purified by column chromatography on silica gel or by vacuum distillation to yield the pure amine.

Synthesis and Purification Workflow

The following diagram illustrates the logical flow of the synthesis and purification process.

G cluster_synthesis Synthesis Stage cluster_workup Work-up & Extraction cluster_purification Purification Stage Start 1-(3-chlorophenyl)ethanone + Ammonium Acetate in Methanol Imine Imine Formation (Stir at RT, 1-2h) Start->Imine Reduce Reduction with NaBH3CN (0°C to RT, 12-24h) Imine->Reduce Quench Quench with 1M HCl Reduce->Quench Basify Basify with 1M NaOH Quench->Basify Extract Extract with Diethyl Ether Basify->Extract Wash Wash with Brine Extract->Wash Dry Dry over MgSO4 Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Column Chromatography or Vacuum Distillation Concentrate->Purify Final (S)-1-(3-chlorophenyl)ethanamine Purify->Final G cluster_primary Primary Screening cluster_secondary Secondary & Safety Screening cluster_decision Decision Point Compound Test Compound (e.g., New Derivative) Binding Radioligand Binding Assay (hSERT, hNET, hDAT) Compound->Binding Uptake Monoamine Uptake Assay (hSERT, hNET, hDAT) Compound->Uptake Selectivity Selectivity Profiling (Broad Receptor Panel) Binding->Selectivity Uptake->Selectivity ADME In Vitro ADME (e.g., CYP Inhibition, Permeability) Selectivity->ADME GoNoGo Lead Candidate Selection ADME->GoNoGo G Drug This compound Derivative (Drug) Transporter Monoamine Transporter (e.g., SERT, NET) Drug->Transporter Inhibits PI3K PI3K Transporter->PI3K Activates MAPK MAPK (p42/p44) Transporter->MAPK Activates Akt Akt/PKB PI3K->Akt NFkB NF-κB Akt->NFkB Inhibits CREB CREB Akt->CREB Activates MAPK->CREB Activates Inflammation Pro-inflammatory Gene Expression NFkB->Inflammation Survival Cell Survival & Neuroplasticity CREB->Survival

References

CAS number for (S)-1-(3-chlorophenyl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to (S)-1-(3-chlorophenyl)ethanamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a chiral primary amine that serves as a crucial building block in synthetic organic chemistry and is of significant interest to the pharmaceutical industry. Its stereospecific configuration makes it an invaluable intermediate for the synthesis of complex, biologically active molecules, particularly those requiring a specific enantiomeric form for their therapeutic effect. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on experimental protocols and its relevance in drug development.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. This data is essential for its handling, characterization, and use in synthetic procedures. The Chemical Abstracts Service (CAS) Registry Number for this compound is 68297-62-1 [1][2][3][4][5]. The hydrochloride salt of this compound has a distinct CAS number of 1213318-20-7.

PropertyValueReferences
CAS Number 68297-62-1[1][2][3][4][5]
Molecular Formula C₈H₁₀ClN[1][5][6]
Molecular Weight 155.62 g/mol [1][5][6]
IUPAC Name (1S)-1-(3-chlorophenyl)ethanamine[5]
Synonyms (S)-3-Chloro-α-methylbenzylamine, (S)-(-)-1-(3-chlorophenyl)ethylamine
Appearance Colorless to light yellow liquid
Boiling Point 112°C at 13 mmHg[6]
Density 1.122 g/cm³ (Predicted)[6]
pKa 8.73 ± 0.10 (Predicted)
Storage Store at 2-8°C under an inert atmosphere (Nitrogen or Argon)

Synthesis of this compound

The primary synthetic route to this compound is through the stereoselective reductive amination of 3-chloroacetophenone. This method involves the formation of an imine intermediate, followed by reduction to the desired amine. The use of a chiral auxiliary or a chiral catalyst is essential to achieve the desired (S)-enantiomer with high enantiomeric excess.

Generalized Experimental Protocol: Asymmetric Reductive Amination

This protocol describes a general procedure for the synthesis. Specific reagents, catalysts, and conditions may be optimized for yield and enantioselectivity.

Materials:

  • 3-Chloroacetophenone

  • Ammonia source (e.g., Ammonium acetate, Ammonia in Methanol)

  • Reducing agent (e.g., Sodium cyanoborohydride (NaBH₃CN), Sodium triacetoxyborohydride (NaBH(OAc)₃), or catalytic hydrogenation)

  • Chiral catalyst or auxiliary (e.g., a chiral phosphoric acid or a chiral ligand for catalytic hydrogenation)

  • Anhydrous solvent (e.g., Methanol, Dichloromethane, Tetrahydrofuran)

  • Hydrochloric acid (1 M)

  • Sodium hydroxide (1 M)

  • Organic solvent for extraction (e.g., Diethyl ether, Ethyl acetate)

  • Drying agent (e.g., Anhydrous sodium sulfate, Magnesium sulfate)

Procedure:

  • Imine Formation: Dissolve 3-chloroacetophenone (1.0 eq) and the ammonia source (1.5-10 eq) in the chosen anhydrous solvent in a reaction vessel. If using a chiral catalyst, add it at this stage (typically 0.1-5 mol%). Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

  • Reduction: Cool the reaction mixture to 0°C. Slowly add the reducing agent (1.2-1.5 eq) portion-wise, maintaining the temperature below 5°C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Quench the reaction by the slow addition of 1 M HCl to decompose the excess reducing agent. Adjust the pH to ~2. Wash the aqueous layer with an organic solvent (e.g., diethyl ether) to remove unreacted ketone and other non-basic impurities.

  • Product Isolation: Basify the aqueous layer to a pH of ~10-12 with 1 M NaOH.

  • Extraction: Extract the product into an organic solvent (e.g., ethyl acetate, 3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. The product can be further purified by column chromatography on silica gel or by distillation under reduced pressure.

Synthesis Workflow Diagram

G Figure 1: Synthesis Workflow for this compound cluster_synthesis Reductive Amination start 3-Chloroacetophenone + Ammonia Source imine Imine Formation (Chiral Catalyst) start->imine reduction Asymmetric Reduction (Reducing Agent) imine->reduction workup Aqueous Work-up (Acid/Base Extraction) reduction->workup purification Purification (Distillation or Chromatography) workup->purification end This compound purification->end

Figure 1: Synthesis Workflow.

Applications in Drug Discovery and Development

This compound is a valuable chiral intermediate in the synthesis of pharmaceuticals. The presence of the chlorine atom can significantly influence the pharmacokinetic and pharmacodynamic properties of a final drug molecule, potentially enhancing its metabolic stability or binding affinity.

  • Chiral Building Block: It is used in the multi-step synthesis of Active Pharmaceutical Ingredients (APIs) where a specific stereoisomer is required for biological activity. This is common in drugs targeting the central nervous system, such as antidepressants or stimulants[7].

  • Organic Synthesis: Its primary amine group and chiral center allow for its use as a starting material for creating more complex molecules with defined stereochemistry, which is a critical aspect of modern drug design[8].

  • Medicinal Chemistry: The 3-chlorophenyl moiety is a common feature in many bioactive compounds. This intermediate allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs by providing a reliable source of a key structural fragment[9].

Analytical Methodologies

Accurate detection and quantification of this compound and its metabolites in various matrices are crucial for research and clinical applications. The following protocols are adapted from methods used for similar primary amines and are suitable for this compound[10].

Experimental Protocol: LC-MS/MS Analysis in Biological Matrices (e.g., Plasma, Urine)

Materials:

  • Biological matrix (e.g., 100 µL of plasma)

  • Internal Standard (e.g., a deuterated analog like this compound-d5)

  • Protein precipitation solvent (e.g., Acetonitrile with 0.1% formic acid)

  • Centrifuge and vials

Procedure:

  • Sample Preparation: To 100 µL of the plasma sample in a microcentrifuge tube, add 10 µL of the internal standard solution.

  • Protein Precipitation: Add 300 µL of cold acetonitrile to precipitate proteins. Vortex for 1 minute.

  • Centrifugation: Centrifuge the sample at 14,000 x g for 10 minutes to pellet the precipitated proteins.

  • Extraction: Transfer the supernatant to a clean vial for analysis.

  • LC-MS/MS Analysis: Inject an aliquot (e.g., 5-10 µL) onto a suitable LC-MS/MS system.

    • LC Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: A suitable gradient from 5% to 95% Mobile Phase B over several minutes.

    • MS Detection: Use a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Specific parent and daughter ion transitions for the analyte and internal standard must be determined and optimized.

Analytical Workflow Diagram

G Figure 2: Analytical Workflow for LC-MS/MS Quantification cluster_analysis Sample Analysis sample Biological Sample (e.g., Plasma) add_is Add Internal Standard sample->add_is precip Protein Precipitation (Acetonitrile) add_is->precip centrifuge Centrifugation precip->centrifuge extract Collect Supernatant centrifuge->extract analysis LC-MS/MS Analysis extract->analysis data Data Processing & Quantification analysis->data

Figure 2: Analytical Workflow.

Relevance in Cellular Signaling Pathways

While direct studies on the signaling pathways modulated by this compound are not widely published, its structural analogs are known to interact with key cellular signaling cascades. For instance, related compounds containing a chlorophenyl moiety have been investigated for their effects on inflammation and hypoxia-related pathways[11]. These pathways are critical in various diseases, including cancer and inflammatory disorders.

The PI3K-Akt and MAPK signaling pathways are central to cell survival, proliferation, and inflammation and are often modulated by small molecule drugs[12]. A compound like this compound could serve as a scaffold to design inhibitors or modulators of kinases within these pathways. The diagram below illustrates a simplified representation of these interconnected pathways, which are common targets in drug development.

PI3K-Akt and MAPK Signaling Pathways Diagram

G Figure 3: PI3K-Akt and MAPK Signaling Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Growth Factor Ras Ras RTK->Ras Akt Akt PI3K->Akt Transcription Gene Transcription (Proliferation, Survival, Inflammation) Akt->Transcription Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK (MAPK) MEK->ERK ERK->Transcription

Figure 3: PI3K-Akt and MAPK Pathways.

Conclusion

This compound is a fundamentally important chemical entity for the advancement of pharmaceutical research and development. Its well-defined stereochemistry and versatile reactivity make it an ideal starting point for the synthesis of novel therapeutics. The protocols and data presented in this guide offer a technical foundation for researchers and scientists working with this compound, from its synthesis and analysis to its potential applications in modulating key biological pathways.

References

In-Depth Technical Guide: Determination of the Molecular Weight of (S)-1-(3-chlorophenyl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the molecular weight of (S)-1-(3-chlorophenyl)ethanamine, a chiral compound of interest in pharmaceutical research and development. The document outlines the fundamental principles and calculations required to determine this critical physicochemical property.

Chemical Identity and Formula

This compound is a primary amine with the chemical formula C₈H₁₀ClN.[1][2][3][4] Its structure consists of a chlorophenyl group attached to an ethylamine backbone, with a stereocenter at the alpha-carbon, resulting in the (S)-enantiomer.

Calculation of Molecular Weight

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The calculation for this compound is based on its molecular formula and the standard atomic weights of carbon, hydrogen, chlorine, and nitrogen.

Experimental Protocol: Molecular Weight Calculation

The determination of the molecular weight of this compound is a theoretical calculation based on its elemental composition. The following steps are taken:

  • Identify the molecular formula: The molecular formula for this compound is established as C₈H₁₀ClN.

  • Determine the atomic weights of each element: The standard atomic weights for Carbon (C), Hydrogen (H), Chlorine (Cl), and Nitrogen (N) are obtained from the periodic table.

  • Calculate the total mass for each element: The number of atoms of each element in the molecule is multiplied by its respective atomic weight.

  • Sum the total masses: The sum of the total masses of all elements in the molecule provides the molecular weight.

The following diagram illustrates the workflow for this calculation:

G A Identify Molecular Formula (C₈H₁₀ClN) B Determine Atomic Weights (C, H, Cl, N) A->B C Calculate Total Mass for Each Element B->C D Sum Total Masses C->D E Molecular Weight D->E

Caption: Workflow for Molecular Weight Calculation.

Data Presentation

The quantitative data used in the calculation of the molecular weight of this compound is summarized in the table below for clarity and ease of comparison.

ElementSymbolNumber of AtomsStandard Atomic Weight (amu)Total Contribution to Molecular Weight (amu)
CarbonC812.01196.088
HydrogenH101.00810.080
ChlorineCl135.453[5]35.453
NitrogenN114.007[6][7][8]14.007
Total 20 155.628

Based on this calculation, the molecular weight of this compound is 155.628 g/mol . This value is consistent with published data, which reports the molecular weight as approximately 155.62 g/mol .[1][2][3][9]

Signaling Pathways and Logical Relationships

While signaling pathways are not directly relevant to the determination of molecular weight, a logical relationship diagram can illustrate the hierarchical nature of the information presented in this guide.

G cluster_0 Compound Information cluster_1 Constituent Elements cluster_2 Atomic Properties A Chemical Name This compound B Molecular Formula C₈H₁₀ClN A->B C Carbon (C) B->C H Hydrogen (H) B->H Cl Chlorine (Cl) B->Cl N Nitrogen (N) B->N D Atomic Weight C->D H->D Cl->D N->D E Molecular Weight D->E

Caption: Logical Relationship of Chemical Data.

This guide provides a comprehensive overview of the determination of the molecular weight of this compound, a fundamental parameter for researchers and professionals in the field of drug development.

References

The Unexplored Therapeutic Potential of (S)-1-(3-chlorophenyl)ethanamine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide delves into the nascent but promising field of (S)-1-(3-chlorophenyl)ethanamine derivatives, exploring their potential biological activities. While dedicated research on this specific scaffold remains limited, analysis of structurally similar compounds, particularly urea derivatives, reveals significant potential for antimicrobial applications. This document aims to provide a foundational resource for researchers, scientists, and drug development professionals by summarizing existing data, detailing experimental protocols, and outlining potential research trajectories.

Core Structure and Pharmacological Relevance

The this compound core is a chiral phenethylamine derivative. The presence of a 3-chlorophenyl group can significantly influence a molecule's lipophilicity and electronic properties, which are critical for its absorption, distribution, metabolism, excretion, and target binding affinity. Phenethylamines are a well-established pharmacophore in medicinal chemistry, known to interact with a variety of biological targets, particularly within the central nervous system. However, recent studies have expanded the scope of their potential applications to include antimicrobial and anticancer activities.

Antimicrobial Activity of Structurally Related Urea Derivatives

A key study investigating a series of urea derivatives, including compounds structurally related to this compound, has demonstrated their potential as antimicrobial agents. The study evaluated the in vitro activity of these compounds against a panel of five bacterial and two fungal strains.

Quantitative Antimicrobial Data

The minimum inhibitory concentrations (MICs) for a selection of these urea derivatives are summarized in the table below. The data highlights that specific substitutions on the urea nitrogen atoms can confer potent and selective antimicrobial activity.

Compound IDStructureE. coli (MIC, µg/mL)K. pneumoniae (MIC, µg/mL)A. baumannii (MIC, µg/mL)P. aeruginosa (MIC, µg/mL)S. aureus (MIC, µg/mL)C. albicans (MIC, µg/mL)C. neoformans (MIC, µg/mL)
3c (R)-1-(1-phenylethyl)-3-(p-tolyl)urea>1286432>128>128>128>128
3e (R)-3-(4-chlorophenyl)-1-methyl-1-(1-phenylethyl)urea>128>12816>128>128>128>128
3f (R)-3-(4-fluorophenyl)-1-methyl-1-(1-phenylethyl)urea>128>12832>128>128>128>128
3g (R)-1-methyl-1-(1-phenylethyl)-3-(p-tolyl)urea>12864>128>128>128>128>128
3i (S)-1-benzyl-3-(4-chlorophenyl)-1-(1-phenylethyl)urea>128>12832>128>128>128>128
3j (S)-1-benzyl-3-(3,4-dichlorophenyl)-1-(1-phenylethyl)urea>128>12816>128>128>128>128
3k (S)-1-benzyl-3-(4-methoxyphenyl)-1-(1-phenylethyl)urea>128>128>128>12864>128>128
3l (S)-1-benzyl-3-(4-fluorophenyl)-1-(1-phenylethyl)urea>128>12832>128>128>128>128
3n (S)-1-benzyl-3-(4-fluorophenyl)-1-(1-phenylethyl)urea>128>12816>128>128>128>128
Colistin -2222---
Vancomycin -----2--
Fluconazole ------88

Data extracted from a study on new urea derivatives as potential antimicrobial agents.[1]

Notably, several N,N-disubstituted urea derivatives demonstrated good inhibitory activity against Acinetobacter baumannii.[1] Specifically, compounds 3e , 3j , and 3n showed significant potency against this often multidrug-resistant pathogen.[1] Moderate activity was also observed for some compounds against Klebsiella pneumoniae and Staphylococcus aureus.[1]

Experimental Protocols

The following provides a detailed methodology for the key experiments cited in the evaluation of the antimicrobial activity of the urea derivatives.

Synthesis of Urea Derivatives

A general procedure for the synthesis of the urea derivatives is as follows:

  • To a solution of the respective amine (1.0 equivalent) in an appropriate solvent (e.g., dichloromethane), add the corresponding isocyanate (1.1 equivalents).

  • Stir the reaction mixture at room temperature for a specified period (e.g., 2-4 hours).

  • Monitor the reaction progress by thin-layer chromatography.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient).

  • Characterize the final products using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

In Vitro Antimicrobial Susceptibility Testing

The antimicrobial activity of the synthesized compounds was evaluated using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Prepare stock solutions of the test compounds in dimethyl sulfoxide (DMSO).

  • In a 96-well microtiter plate, perform serial twofold dilutions of the stock solutions in Mueller-Hinton broth for bacteria or RPMI-1640 medium for fungi to obtain a range of test concentrations.

  • Inoculate each well with a standardized suspension of the test microorganism.

  • Incubate the plates at 37°C for 24 hours for bacteria and 48 hours for fungi.

  • Determine the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

  • Use standard antimicrobial agents (e.g., Colistin, Vancomycin, Fluconazole) as positive controls.[1]

Visualizing Experimental and Logical Workflows

To further clarify the processes involved in the development and evaluation of these derivatives, the following diagrams have been generated.

Synthesis_Workflow General Synthesis Workflow for Urea Derivatives cluster_reactants Reactants Amine This compound or related amine Reaction Reaction in Dichloromethane Amine->Reaction Isocyanate Aryl or Alkyl Isocyanate Isocyanate->Reaction Purification Column Chromatography Reaction->Purification Characterization Spectroscopic Analysis (NMR, MS) Purification->Characterization Final_Product Pure Urea Derivative Characterization->Final_Product Antimicrobial_Screening_Workflow Antimicrobial Screening Workflow cluster_preparation Preparation Compound_Stock Prepare Stock Solutions of Urea Derivatives in DMSO Serial_Dilution Perform Serial Dilutions in 96-well Plates Compound_Stock->Serial_Dilution Microorganism_Suspension Prepare Standardized Microorganism Suspensions Inoculation Inoculate Wells with Microorganisms Microorganism_Suspension->Inoculation Serial_Dilution->Inoculation Incubation Incubate Plates (24h for bacteria, 48h for fungi) Inoculation->Incubation MIC_Determination Determine Minimum Inhibitory Concentration (MIC) Incubation->MIC_Determination

References

The Dance of a Chlorine Atom: A Technical Guide to the Structure-Activity Relationship of Chlorophenylethanamine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the intricate relationship between the chemical structure of chlorophenylethanamine compounds and their biological activity. By dissecting the influence of chlorine substitution on the phenethylamine scaffold, we will illuminate how this modification dictates interactions with key molecular targets, primarily the monoamine transporters for serotonin (SERT), norepinephrine (NET), and dopamine (DAT). This document provides a comprehensive overview of their synthesis, pharmacological evaluation, and the downstream signaling consequences of their action, serving as a vital resource for researchers in neuropharmacology and medicinal chemistry.

Introduction: The Significance of the Chlorophenylethanamine Scaffold

The phenethylamine backbone is a privileged scaffold in neuroscience, forming the basis for numerous endogenous neurotransmitters and a vast array of psychoactive substances. The introduction of a chlorine atom to the phenyl ring of this structure, creating chlorophenylethanamine, profoundly alters its pharmacological profile. The position of this halogen substituent—ortho (2-), meta (3-), or para (4-)—fine-tunes the compound's affinity and selectivity for the monoamine transporters, thereby shaping its overall effect on the central nervous system. Understanding these structure-activity relationships (SAR) is paramount for the rational design of novel therapeutics targeting monoaminergic systems and for comprehending the mechanisms of action of existing psychoactive compounds.

Structure-Activity Relationship at Monoamine Transporters

The primary molecular targets of chlorophenylethanamine compounds are the presynaptic transporters responsible for the reuptake of serotonin, norepinephrine, and dopamine from the synaptic cleft. The affinity of these compounds for SERT, NET, and DAT is critically dependent on the position of the chlorine atom on the phenyl ring.

Quantitative Analysis of Transporter Affinity

The following table summarizes the available quantitative data on the inhibitory potency of chloro-substituted amphetamine analogs at the human serotonin, dopamine, and norepinephrine transporters. While amphetamines possess an additional alpha-methyl group compared to phenethylamines, this data provides valuable insight into the effects of chlorine substitution.

CompoundSERT IC50 (nM)DAT IC50 (nM)NET IC50 (nM)DAT/SERT RatioReference
Amphetamine>10,00035043<0.035[1]
4-Chloroamphetamine (PCA)1301,60025012.3[1]

IC50 values represent the concentration of the compound required to inhibit 50% of radiolabeled substrate uptake.

Key Observations:

  • Unsubstituted Amphetamine: Exhibits a preference for the norepinephrine transporter (NET) and dopamine transporter (DAT) over the serotonin transporter (SERT).[1]

  • 4-Chloroamphetamine (PCA): The addition of a chlorine atom at the para position dramatically increases affinity for SERT by over 75-fold.[1] This substitution also decreases affinity for DAT and NET.[1] Consequently, 4-chloroamphetamine is a potent and relatively balanced serotonin-norepinephrine-dopamine releasing agent (SNDRA).[2]

Experimental Protocols

The determination of a compound's affinity for monoamine transporters is a cornerstone of its pharmacological characterization. The following protocols outline the standard methodologies used in these crucial experiments.

Radioligand Binding Assays

Radioligand binding assays are employed to determine the affinity (Ki) of a test compound for a specific receptor or transporter. This is achieved by measuring the displacement of a radiolabeled ligand with a known high affinity for the target.

Workflow for Radioligand Binding Assay:

G prep Membrane Preparation incubation Incubation with Radioligand and Test Compound prep->incubation filtration Filtration to Separate Bound and Free Ligand incubation->filtration counting Scintillation Counting filtration->counting analysis Data Analysis (IC50/Ki) counting->analysis

Caption: General workflow for a radioligand binding assay.

Detailed Methodology:

  • Membrane Preparation: Cell membranes expressing the transporter of interest (SERT, NET, or DAT) are prepared from transfected cell lines or specific brain regions.

  • Incubation: The membranes are incubated in a buffer solution containing a specific radioligand (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET, or [³H]WIN 35,428 for DAT) and varying concentrations of the unlabeled test compound.

  • Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand in the solution.

  • Scintillation Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The affinity of the test compound (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.

Monoamine Uptake Inhibition Assays

Uptake inhibition assays measure the functional ability of a compound to block the transport of monoamines into cells.

Workflow for Uptake Inhibition Assay:

G cells Cell Culture (Transfected with Transporter of Interest) preincubation Pre-incubation with Test Compound cells->preincubation uptake Addition of Radiolabeled Neurotransmitter preincubation->uptake termination Termination of Uptake uptake->termination lysis Cell Lysis termination->lysis counting Scintillation Counting lysis->counting analysis Data Analysis (IC50) counting->analysis

Caption: General workflow for a monoamine uptake inhibition assay.

Detailed Methodology:

  • Cell Culture: Cells stably expressing the human monoamine transporters (hSERT, hNET, or hDAT) are cultured in appropriate media.

  • Pre-incubation: The cells are pre-incubated with varying concentrations of the test compound.

  • Uptake: A radiolabeled monoamine (e.g., [³H]serotonin, [³H]norepinephrine, or [³H]dopamine) is added to initiate uptake.

  • Termination: The uptake process is stopped after a defined period by rapidly washing the cells with ice-cold buffer.

  • Cell Lysis and Scintillation Counting: The cells are lysed, and the amount of radioactivity taken up is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the neurotransmitter uptake (IC50) is determined.

Downstream Signaling Pathways

The interaction of chlorophenylethanamine compounds with monoamine transporters initiates a cascade of downstream signaling events. While the primary action is the modulation of extracellular monoamine levels, these compounds can also trigger intracellular signaling pathways, leading to both acute and long-term changes in neuronal function.

Calcium Mobilization

Studies on p-chloroamphetamine (PCA) have demonstrated its ability to induce a rapid increase in intracellular calcium concentration ([Ca²⁺]i).[3] This effect is mediated by both the influx of extracellular calcium and the release of calcium from intracellular stores, such as the endoplasmic reticulum.[3]

Signaling Pathway of PCA-Induced Calcium Mobilization:

G PCA p-Chloroamphetamine PlasmaMembrane Plasma Membrane PCA->PlasmaMembrane Induces Influx ER Endoplasmic Reticulum PCA->ER Stimulates Release Ca_cytosol Cytosolic Ca²⁺ Increase PlasmaMembrane->Ca_cytosol ER->Ca_cytosol Ca_ext Extracellular Ca²⁺ Ca_ext->PlasmaMembrane Ca_int Intracellular Ca²⁺ Stores Ca_int->ER G Amphetamine Amphetamine-like Compound MAT Monoamine Transporters (DAT, NET, SERT) Amphetamine->MAT Inhibition/Reversal Monoamines ↑ Synaptic Monoamines MAT->Monoamines GPCR Dopamine/Adrenergic Receptors Monoamines->GPCR Activation MEK MEK GPCR->MEK → ... → ERK ERK MEK->ERK Phosphorylation Transcription Gene Transcription & Neuronal Plasticity ERK->Transcription G Start Chlorobenzyl Cyanide Reduction Reduction (e.g., LiAlH₄ or H₂/Catalyst) Start->Reduction Product Chlorophenylethanamine Reduction->Product

References

A Technical Guide to (S)-1-(3-chlorophenyl)ethanamine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: (S)-1-(3-chlorophenyl)ethanamine is a chiral primary amine that serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its stereospecific configuration is often essential for the desired pharmacological activity and selectivity of the final drug product. This technical guide provides an in-depth overview of the commercial availability, synthesis, and applications of this compound, tailored for researchers, scientists, and professionals in the field of drug development.

Commercial Availability and Specifications

A variety of chemical suppliers offer this compound, typically with high purity suitable for research and development purposes. The table below summarizes key information from several commercial suppliers.

SupplierProduct Number/CAS No.PurityMolecular FormulaMolecular Weight ( g/mol )Storage Conditions
BLDpharm 68297-62-1-C₈H₁₀ClN155.62Inert atmosphere, 2-8°C
Appretech Scientific Limited APT001601≥98%C₈H₁₀ClN155.62-

Physicochemical and Spectral Data

A summary of important physicochemical and spectral data for this compound is provided below. This information is critical for reaction planning, characterization, and quality control.

PropertyValue
Molecular Weight 155.62 g/mol
Molecular Formula C₈H₁₀ClN
Boiling Point 95-97 °C at 8 Torr
Density 1.122 g/cm³ (predicted)
pKa 8.73 (predicted)
Appearance Colorless to light yellow liquid

Synthesis of this compound: Experimental Protocol

The most common and efficient method for the synthesis of chiral amines like this compound is through asymmetric reductive amination of the corresponding ketone, 3'-chloroacetophenone. This method allows for the direct formation of the chiral amine with high enantioselectivity.

Asymmetric Reductive Amination of 3'-Chloroacetophenone

This protocol is a representative procedure based on established methods for asymmetric reductive amination using a chiral catalyst.

Materials:

  • 3'-Chloroacetophenone

  • Ammonia source (e.g., Ammonium acetate, Ammonia in methanol)

  • Chiral catalyst (e.g., a chiral phosphoric acid or a transition metal complex with a chiral ligand)

  • Reducing agent (e.g., Hantzsch ester, Sodium borohydride, or catalytic hydrogenation)

  • Anhydrous solvent (e.g., Toluene, Dichloromethane)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Hydrochloric acid (for salt formation and purification)

  • Sodium hydroxide (for neutralization)

  • Organic solvents for extraction (e.g., Ethyl acetate, Diethyl ether)

Procedure:

  • Imine Formation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3'-chloroacetophenone (1.0 equivalent) in the chosen anhydrous solvent.

  • Add the ammonia source (e.g., ammonium acetate, 10 equivalents).

  • Add the chiral catalyst (0.01-0.05 equivalents).

  • Stir the mixture at room temperature for 30 minutes to 1 hour to facilitate the formation of the chiral imine intermediate.

  • Reduction: To the reaction mixture, add the reducing agent.

    • If using a Hantzsch ester: Add the Hantzsch ester (1.5 equivalents) and continue stirring at the appropriate temperature (may require heating) for 24-48 hours.

    • If using catalytic hydrogenation: Transfer the mixture to a hydrogenation vessel and subject it to a hydrogen atmosphere in the presence of a suitable catalyst (e.g., Pd/C) until the reaction is complete.

  • Work-up:

    • Quench the reaction by the slow addition of 1 M HCl until the pH is ~2.

    • Stir for 1 hour, then basify the mixture with 1 M NaOH to a pH of ~10.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).

    • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

    • Further purification can be achieved by column chromatography on silica gel or by distillation under reduced pressure. The enantiomeric excess can be determined by chiral HPLC or GC analysis.

Applications in Drug Development

This compound is a valuable chiral building block for the synthesis of several active pharmaceutical ingredients (APIs). Its specific stereochemistry is often a key determinant of the drug's efficacy and safety profile.

Case Study 1: Synthesis of Rivastigmine Analogues

Rivastigmine is a cholinesterase inhibitor used for the treatment of mild to moderate dementia associated with Alzheimer's and Parkinson's diseases.[1] While the core of rivastigmine itself does not contain the 1-(3-chlorophenyl)ethanamine moiety, structurally related chiral amines are fundamental to the synthesis of this class of drugs. The synthesis of rivastigmine involves the use of a chiral α-methylbenzylamine derivative to establish the required stereocenter.[2] The general principle highlights the importance of chiral amines in creating enantiomerically pure drugs that interact specifically with their biological targets.

The mechanism of action of cholinesterase inhibitors like rivastigmine involves the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that break down the neurotransmitter acetylcholine.[1] By inhibiting these enzymes, the concentration and duration of action of acetylcholine in the synaptic cleft are increased, leading to enhanced cholinergic neurotransmission, which is beneficial in conditions where there is a cholinergic deficit.

Cholinesterase_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Acetyl_CoA Acetyl-CoA ACh_synthesis Choline Acetyltransferase Acetyl_CoA->ACh_synthesis Choline Choline Choline->ACh_synthesis ACh_vesicle Acetylcholine (ACh) in Vesicle ACh_synthesis->ACh_vesicle ACh_cleft Acetylcholine (ACh) ACh_vesicle->ACh_cleft Release AChE Acetylcholinesterase (AChE) ACh_cleft->AChE Hydrolysis ACh_receptor Acetylcholine Receptor ACh_cleft->ACh_receptor Binding Choline_reuptake Choline AChE->Choline_reuptake Acetate Acetate AChE->Acetate Choline_reuptake->Choline Reuptake Signal_transduction Signal Transduction ACh_receptor->Signal_transduction Rivastigmine Rivastigmine Rivastigmine->AChE Inhibition

Mechanism of action of Rivastigmine.

Case Study 2: Precursor to Dopamine Agonists like Rotigotine

Rotigotine is a non-ergoline dopamine agonist used to treat Parkinson's disease and restless legs syndrome.[3] The core structure of rotigotine is a chiral aminotetralin, and its synthesis relies on the use of a chiral amine precursor to establish the correct stereochemistry, which is crucial for its activity as a dopamine receptor agonist.[3] this compound represents a similar class of chiral building blocks that are instrumental in the asymmetric synthesis of such neurologically active compounds.

Rotigotine acts as an agonist at dopamine D1, D2, and D3 receptors in the brain, mimicking the effect of dopamine.[3][4] In Parkinson's disease, where there is a deficiency of dopamine-producing neurons, rotigotine stimulates dopamine receptors, thereby alleviating motor symptoms.

Dopamine_Agonism cluster_presynaptic Presynaptic Dopaminergic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_vesicle Dopamine in Vesicle Dopamine_cleft Dopamine Dopamine_vesicle->Dopamine_cleft Release Dopamine_receptor Dopamine Receptor (D1, D2, D3) Dopamine_cleft->Dopamine_receptor Binding Signal_transduction Signal Transduction (e.g., cAMP pathway) Dopamine_receptor->Signal_transduction Rotigotine Rotigotine Rotigotine->Dopamine_receptor Agonist Binding

Mechanism of action of Rotigotine.

Potential as a Precursor to Monoamine Oxidase Inhibitors (MAOIs)

The α-methylbenzylamine scaffold, of which this compound is a derivative, is a known pharmacophore in monoamine oxidase inhibitors (MAOIs).[5] MAOIs are a class of antidepressants that act by inhibiting the monoamine oxidase enzymes (MAO-A and MAO-B), which are responsible for the breakdown of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine.[6][7] By inhibiting these enzymes, the levels of these neurotransmitters in the brain are increased, leading to an antidepressant effect.[6][8] The substitution pattern on the phenyl ring and the stereochemistry of the amine are critical for the potency and selectivity of MAOIs.

MAOI_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Monoamines Monoamines (Serotonin, Norepinephrine, Dopamine) MAO Monoamine Oxidase (MAO) Monoamines->MAO Breakdown Monoamines_cleft Monoamines Monoamines->Monoamines_cleft Increased Availability Monoamine_receptor Monoamine Receptor Monoamines_cleft->Monoamine_receptor Binding Signal_transduction Signal Transduction Monoamine_receptor->Signal_transduction MAOI MAO Inhibitor MAOI->MAO Inhibition

General mechanism of Monoamine Oxidase Inhibitors.

Conclusion

This compound is a commercially available and highly valuable chiral building block for the synthesis of complex, enantiomerically pure pharmaceutical compounds. Its application in the development of drugs targeting the central nervous system, such as cholinesterase inhibitors and dopamine agonists, underscores its importance in medicinal chemistry. The detailed synthetic protocol and understanding of its role in the mechanism of action of related drugs provided in this guide are intended to facilitate further research and development efforts in this promising area.

References

An In-depth Technical Guide to the Safe Handling of (S)-1-(3-chlorophenyl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for (S)-1-(3-chlorophenyl)ethanamine, a chemical intermediate utilized in pharmaceutical research and development. The following sections detail the compound's hazardous properties, recommended safety protocols, and emergency procedures to ensure its safe use in a laboratory setting.

Chemical Identification and Physical Properties

This compound is a chiral amine with the following identifiers and physical characteristics:

PropertyValueReference
IUPAC Name (1S)-1-(3-chlorophenyl)ethanamine[1]
Synonyms (S)-(-)-1-(3-Chlorophenyl)ethylamine, (S)-alpha-(3-Chlorophenyl)ethylamine[1]
CAS Number 68297-62-1[1][2][3]
Molecular Formula C₈H₁₀ClN[1][2][3]
Molecular Weight 155.62 g/mol [1][2][3]
Appearance Colorless to light yellow liquid[4]
Boiling Point 112°C at 13 mmHg[4]
Flash Point 115 °C (239 °F)[5]
Density 1.122 g/cm³ (Predicted)[4]
pKa 8.73 ± 0.10 (Predicted)[4]
Solubility No information available
Vapor Pressure 1 mbar @ 50°C[5]
Vapor Density 5.37[6]

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are summarized below.

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed
Acute Toxicity, Inhalation3H331: Toxic if inhaled
Skin Corrosion/Irritation1CH314: Causes severe skin burns and eye damage
Serious Eye Damage/Eye Irritation1H318: Causes serious eye damage
Skin Sensitization1H317: May cause an allergic skin reaction

Signal Word: Danger[1][4]

Hazard Pictograms:

  • GHS05: Corrosion

  • GHS06: Acute Toxicity (fatal or toxic)

  • GHS08: Health Hazard

Experimental Protocols for Hazard Determination

The hazard classifications are determined through standardized experimental protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD) and ASTM International.

Acute Toxicity
  • Oral Toxicity (OECD 423): This method involves the administration of the substance to a small group of animals in a stepwise procedure.[7] The observation of toxic effects or mortality at different dose levels allows for the determination of the acute toxic class.[7]

  • Dermal Toxicity (OECD 402): The substance is applied to the skin of animals, and the toxic effects are observed over a defined period. This test helps in identifying health hazards from short-term dermal exposure.[8]

  • Inhalation Toxicity (OECD 403): This guideline is used to assess the health hazards of a substance upon inhalation.[9] It can be used to estimate the median lethal concentration (LC50).[9]

Skin and Eye Irritation
  • Skin Irritation (OECD 439): This in vitro method uses reconstructed human epidermis to assess the potential of a substance to cause skin irritation.[10] A reduction in cell viability below a certain threshold indicates an irritant.[11]

  • Eye Irritation (OECD 405): This test evaluates the potential of a substance to cause eye irritation or damage by applying it to the eye of an animal and observing the effects on the cornea, iris, and conjunctiva.[4][12]

Flammability
  • Flash Point (ASTM D93): The Pensky-Martens closed-cup tester is used to determine the flash point of liquids.[5] The liquid is heated at a controlled rate, and an ignition source is periodically introduced into the vapor space to determine the lowest temperature at which the vapors ignite.[5]

Safe Handling and Storage

Adherence to proper handling and storage procedures is critical to minimize exposure risks.

  • Handling:

    • Work in a well-ventilated area, preferably under a chemical fume hood.[13]

    • Avoid contact with skin, eyes, and clothing.[14][15]

    • Do not breathe vapors or mists.[13]

    • Wash hands thoroughly after handling.[14]

    • Keep away from heat, sparks, and open flames.

  • Storage:

    • Store in a tightly closed container in a dry and well-ventilated place.[13][16]

    • Keep under an inert atmosphere (e.g., nitrogen or argon) as it is moisture-sensitive.[2][16]

    • Store in a refrigerated (2-8°C) and locked-up area.[13][16]

    • Store away from incompatible materials such as strong oxidizing agents and acids.[16]

Personal Protective Equipment (PPE)

Appropriate PPE must be worn when handling this compound to prevent exposure.

PPE_Requirements cluster_ppe Required Personal Protective Equipment cluster_details Specific Recommendations Eye_Face Eye and Face Protection Goggles Chemical safety goggles or face shield Eye_Face->Goggles Skin Skin Protection Gloves Chemical-resistant gloves (e.g., Nitrile, Neoprene) Skin->Gloves Clothing Protective clothing (lab coat, apron) Skin->Clothing Respiratory Respiratory Protection Respirator NIOSH-approved respirator with organic vapor cartridge Respiratory->Respirator

Caption: Required Personal Protective Equipment (PPE).

  • Eye/Face Protection: Wear chemical safety goggles and/or a full-face shield.[17]

  • Skin Protection:

    • Gloves: Wear chemical-resistant gloves. Nitrile and neoprene gloves are generally recommended for protection against a range of chemicals.[6] Always inspect gloves for signs of degradation or puncture before use.

    • Clothing: Wear a lab coat, apron, or coveralls to prevent skin contact.

  • Respiratory Protection: If working outside of a fume hood or if ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge.

First Aid Measures

In the event of exposure, immediate action is necessary.

  • Inhalation: Move the person to fresh air.[17] If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[17]

  • Skin Contact: Immediately remove all contaminated clothing.[12] Wash the affected area with soap and plenty of water for at least 15 minutes.[12] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[12] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[12]

  • Ingestion: Do NOT induce vomiting.[13] Rinse mouth with water. Never give anything by mouth to an unconscious person.[12] Seek immediate medical attention.[12]

Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[17]

  • Specific Hazards: Thermal decomposition can produce toxic fumes of carbon oxides, nitrogen oxides, and hydrogen chloride.

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[17]

Accidental Release Measures

In the event of a spill, follow these procedures to minimize hazards.

Spill_Response_Workflow Spill Chemical Spill Occurs Evacuate Evacuate Immediate Area & Alert Others Spill->Evacuate Ventilate Ensure Adequate Ventilation (Fume Hood) Evacuate->Ventilate PPE Don Appropriate PPE Ventilate->PPE Contain Contain the Spill with Absorbent Material PPE->Contain Absorb Absorb the Spill Contain->Absorb Collect Collect Residue into a Labeled Waste Container Absorb->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Dispose Dispose of Waste According to Regulations Decontaminate->Dispose

Caption: Chemical Spill Response Workflow.

  • Personal Precautions: Evacuate unnecessary personnel.[13] Ensure adequate ventilation.[13] Wear appropriate personal protective equipment (see Section 5). Avoid breathing vapors.

  • Environmental Precautions: Prevent the spill from entering drains or waterways.[14]

  • Methods for Cleaning Up:

    • Contain the spill using an inert absorbent material (e.g., vermiculite, sand, or earth).

    • Carefully collect the absorbed material into a suitable, labeled container for disposal.

    • Decontaminate the spill area with a suitable cleaning agent.

    • Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.

Stability and Reactivity

  • Reactivity: No specific reactivity data is available.

  • Chemical Stability: Stable under recommended storage conditions.[16]

  • Possibility of Hazardous Reactions: No hazardous reactions are known under normal conditions of use.

  • Conditions to Avoid: Incompatible materials, heat, flames, sparks, and moisture.[13]

  • Incompatible Materials: Strong oxidizing agents, acids.[16]

  • Hazardous Decomposition Products: Under fire conditions, may produce carbon oxides, nitrogen oxides, and hydrogen chloride gas.

Toxicological Information

  • Acute Toxicity:

    • Oral: Harmful if swallowed.[1]

    • Inhalation: Fatal if inhaled.[1]

    • Dermal: No specific data available, but skin corrosion effects indicate significant dermal toxicity.

  • Skin Corrosion/Irritation: Causes severe skin burns.[12]

  • Serious Eye Damage/Irritation: Causes serious eye damage.[1][12]

  • Respiratory or Skin Sensitization: May cause an allergic skin reaction.[1]

  • Germ Cell Mutagenicity: No data available.

  • Carcinogenicity: No data available.

  • Reproductive Toxicity: No data available.

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[17]

  • Specific Target Organ Toxicity (Repeated Exposure): No data available.

  • Aspiration Hazard: No data available.

This technical guide is intended to provide essential safety information for trained professionals. It is not a substitute for a comprehensive risk assessment. Always consult the most current Safety Data Sheet (SDS) for this compound before use.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of (S)-1-(3-chlorophenyl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-1-(3-chlorophenyl)ethanamine is a valuable chiral building block in the synthesis of various pharmaceutical compounds. Its stereoselective synthesis is of significant interest to the drug development industry. This document provides detailed application notes and protocols for two highly efficient and stereoselective methods for the synthesis of this compound from the readily available starting material, 3-chloroacetophenone: Asymmetric Reductive Amination (ARA) using a chiral ruthenium catalyst and Biocatalytic Reductive Amination using an (S)-selective ω-transaminase.

Method Comparison

Both Asymmetric Reductive Amination and Biocatalytic Reductive Amination offer effective pathways to the desired chiral amine with high enantioselectivity. The choice of method may depend on factors such as available equipment (high-pressure reactors for ARA), cost and availability of catalysts/enzymes, and desired environmental impact ("green" chemistry profile of biocatalysis).

ParameterAsymmetric Reductive Amination (Ru-catalyzed)Biocatalytic Reductive Amination (ω-Transaminase)
Starting Material 3-Chloroacetophenone3-Chloroacetophenone
Amine Source Ammonium acetate or AmmoniaAmine donor (e.g., Isopropylamine)
Catalyst Ru(OAc)₂( (S)-C₃-TunePhos)(S)-selective ω-Transaminase (e.g., ATA-025)
Typical Yield High (e.g., up to 97% for similar substrates)High conversion (e.g., up to 99%)
Enantiomeric Excess (e.e.) Excellent (e.g., >90% for most cases)[1]Excellent (e.g., >98.5%)[2]
Reaction Conditions High pressure (H₂), elevated temperatureMild (ambient temperature and pressure), aqueous buffer
Key Advantages Broad substrate scope, high catalyst turnoverHigh enantioselectivity, environmentally friendly, mild conditions
Key Disadvantages Requires specialized high-pressure equipment, use of heavy metal catalystEnzyme stability and cost can be a factor, potential for product inhibition

Experimental Protocols

Protocol 1: Asymmetric Reductive Amination (ARA) using a Ruthenium Catalyst

This protocol is adapted from established procedures for the asymmetric reductive amination of aryl ketones.[1]

Materials:

  • 3-Chloroacetophenone

  • Ammonium acetate (NH₄OAc)

  • Ru(OAc)₂((S)-C₃-TunePhos) catalyst (or a similar chiral Ru-diphosphine complex)

  • 2,2,2-Trifluoroethanol (TFE), anhydrous

  • Hydrogen gas (H₂)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • High-pressure autoclave equipped with a magnetic stir bar

Procedure:

  • Reactor Setup: In a glovebox, add 3-chloroacetophenone (1.0 mmol), ammonium acetate (2.0 mmol), and the Ru(OAc)₂((S)-C₃-TunePhos) catalyst (0.01 mmol, 1 mol%) to a glass liner containing a magnetic stir bar.

  • Solvent Addition: Add anhydrous 2,2,2-trifluoroethanol (2.0 mL) to the glass liner.

  • Autoclave Sealing: Place the glass liner inside the high-pressure autoclave and seal the reactor.

  • Hydrogenation: Remove the autoclave from the glovebox. Purge the autoclave with hydrogen gas three times. Pressurize the autoclave to 50 bar with hydrogen gas.

  • Reaction: Place the autoclave in a heating block and heat to 80 °C. Stir the reaction mixture for 24 hours.

  • Work-up: After 24 hours, cool the autoclave to room temperature and carefully vent the hydrogen gas.

  • Transfer the reaction mixture to a round-bottom flask and concentrate under reduced pressure to remove the solvent.

  • Add ethyl acetate (20 mL) and a saturated aqueous solution of sodium bicarbonate (10 mL) to the residue. Stir vigorously for 10 minutes.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford this compound.

  • Characterization: Determine the yield and confirm the structure by ¹H NMR, ¹³C NMR, and MS. Determine the enantiomeric excess by chiral HPLC or GC analysis.

Protocol 2: Biocatalytic Reductive Amination using an (S)-selective ω-Transaminase

This protocol is based on general procedures for transaminase-catalyzed synthesis of chiral amines.[2][3]

Materials:

  • 3-Chloroacetophenone

  • (S)-selective ω-Transaminase (e.g., ATA-025 or a similar commercially available enzyme)

  • Isopropylamine (IPA)

  • Pyridoxal 5'-phosphate (PLP)

  • Potassium phosphate buffer (e.g., 100 mM, pH 8.0)

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Sodium hydroxide solution (1 M)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Shaking incubator or stirred-tank bioreactor

Procedure:

  • Reaction Mixture Preparation: In a suitable reaction vessel (e.g., a flask or bioreactor), prepare the reaction buffer by dissolving the necessary components in deionized water to achieve a final concentration of 100 mM potassium phosphate, pH 8.0.

  • Add pyridoxal 5'-phosphate (PLP) to the buffer to a final concentration of 1 mM.

  • Add the (S)-selective ω-transaminase to the buffer (e.g., 5-10% w/w enzyme loading relative to the substrate).

  • Substrate and Amine Donor Addition: In a separate vial, dissolve 3-chloroacetophenone in DMSO to create a stock solution.

  • Add the 3-chloroacetophenone stock solution to the reaction mixture to a final concentration of 50 mM. The final DMSO concentration should be around 10% (v/v) to aid substrate solubility.[2]

  • Add isopropylamine to the reaction mixture as the amine donor. A molar excess is typically used (e.g., 5-10 equivalents relative to the ketone).

  • Reaction: Incubate the reaction mixture at a controlled temperature (e.g., 30-45 °C) with agitation (e.g., 200 rpm in a shaking incubator) for 24-48 hours. Monitor the reaction progress by HPLC or GC.

  • Work-up: Once the reaction has reached completion (or equilibrium), adjust the pH of the mixture to >10 with 1 M sodium hydroxide solution.

  • Extract the product with ethyl acetate (3 x volume of the aqueous phase).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification and Characterization: If necessary, purify the product by distillation under reduced pressure or by column chromatography. Determine the yield, purity, and enantiomeric excess as described in Protocol 1.

Visualizations

G cluster_0 Asymmetric Reductive Amination Workflow A 1. Reactor Setup (3-Chloroacetophenone, NH4OAc, Ru-Catalyst) B 2. Solvent Addition (TFE) A->B C 3. Hydrogenation (50 bar H2, 80°C, 24h) B->C D 4. Work-up (Extraction) C->D E 5. Purification (Column Chromatography) D->E F This compound E->F

Caption: Workflow for Asymmetric Reductive Amination.

G cluster_1 Biocatalytic Reductive Amination Workflow A 1. Reaction Setup (Buffer, Transaminase, PLP) B 2. Substrate & Donor Addition (3-Chloroacetophenone in DMSO, Isopropylamine) A->B C 3. Incubation (30-45°C, 24-48h) B->C D 4. Work-up (pH adjustment, Extraction) C->D E 5. Purification (Distillation/Chromatography) D->E F This compound E->F

Caption: Workflow for Biocatalytic Reductive Amination.

References

Application Notes: Asymmetric Synthesis of Chiral Amines Using (S)-1-(3-chlorophenyl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

Notice: Despite a comprehensive search of scientific literature and patent databases, specific applications of (S)-1-(3-chlorophenyl)ethanamine as a chiral auxiliary for the asymmetric synthesis of other chiral amines, including detailed experimental protocols and quantitative performance data, could not be located. The following information is therefore based on general principles of asymmetric synthesis using chiral phenylethylamine analogs and is intended to provide a hypothetical framework rather than established protocols. The provided data and protocols are illustrative examples and should be adapted and optimized for specific research applications.

Introduction

Chiral amines are crucial building blocks in the pharmaceutical industry, with a significant number of active pharmaceutical ingredients (APIs) containing at least one stereogenic amine center. The enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles, making their stereoselective synthesis a critical aspect of drug development. This compound is a chiral primary amine that holds potential as a chiral auxiliary for the asymmetric synthesis of other chiral amines and related compounds. Its utility would stem from its ability to induce diastereoselectivity in reactions involving the formation of a new stereocenter. The 3-chloro-substitution may influence the steric and electronic properties of the auxiliary, potentially offering unique selectivity profiles compared to its unsubstituted counterpart, (S)-1-phenylethanamine.

This document outlines potential applications and hypothetical protocols for the use of this compound in the asymmetric synthesis of chiral amines, focusing on diastereoselective alkylation of imines and the Strecker synthesis of α-amino acids.

Potential Applications

Diastereoselective Alkylation of Imines

One of the most common strategies for asymmetric amine synthesis involves the diastereoselective alkylation of a chiral imine derived from a prochiral ketone or aldehyde and a chiral amine auxiliary. In this hypothetical application, this compound would be condensed with a carbonyl compound to form a chiral Schiff base. Subsequent alkylation of the corresponding aza-enolate would proceed with facial selectivity dictated by the chiral auxiliary, leading to a diastereomerically enriched product. Cleavage of the auxiliary would then yield the desired chiral amine.

Asymmetric Strecker Synthesis

The Strecker synthesis is a powerful method for the preparation of α-amino acids. A chiral auxiliary like this compound could be employed to induce asymmetry in this process. The chiral amine would react with an aldehyde and a cyanide source to form a diastereomeric mixture of α-aminonitriles. The stereoselectivity would be controlled by the chiral auxiliary, favoring the formation of one diastereomer. Subsequent hydrolysis of the nitrile and removal of the auxiliary would afford the enantiomerically enriched α-amino acid.

Hypothetical Experimental Protocols

Note: The following protocols are illustrative and have not been experimentally validated. Optimization of reaction conditions is essential for any specific application.

General Workflow for Asymmetric Amine Synthesis

G cluster_0 Step 1: Chiral Imine Formation cluster_1 Step 2: Diastereoselective Reaction cluster_2 Step 3: Auxiliary Cleavage A Prochiral Ketone/Aldehyde C Chiral Imine (Schiff Base) A->C B This compound B->C D Deprotonation (e.g., LDA) C->D E Alkylation (R-X) or Cyanation (HCN) D->E F Diastereomerically Enriched Adduct E->F G Hydrolysis / Hydrogenolysis F->G H Chiral Amine / Amino Acid G->H I Recovered Auxiliary G->I

Caption: General workflow for asymmetric synthesis using a chiral amine auxiliary.

Protocol 1: Diastereoselective Alkylation of a Chiral Imine

Objective: To synthesize a chiral secondary amine via diastereoselective alkylation of an imine derived from this compound.

Materials:

  • Prochiral ketone (e.g., acetophenone)

  • This compound

  • Anhydrous toluene

  • Molecular sieves (4 Å)

  • Anhydrous tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA)

  • Alkylating agent (e.g., methyl iodide)

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Magnesium sulfate

  • Palladium on carbon (10%)

  • Methanol

  • Ammonium formate

Procedure:

  • Imine Formation:

    • To a solution of the prochiral ketone (1.0 equiv) in anhydrous toluene, add this compound (1.1 equiv) and activated 4 Å molecular sieves.

    • Reflux the mixture for 12-24 hours, monitoring the reaction by TLC or GC-MS until the starting material is consumed.

    • Cool the reaction to room temperature, filter off the molecular sieves, and concentrate the filtrate under reduced pressure to obtain the crude chiral imine.

  • Diastereoselective Alkylation:

    • Dissolve the crude imine in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (e.g., argon).

    • Slowly add a solution of LDA (1.2 equiv) in THF and stir the mixture at -78 °C for 1 hour to form the aza-enolate.

    • Add the alkylating agent (1.5 equiv) and continue stirring at -78 °C for 4-6 hours.

    • Quench the reaction by adding saturated aqueous ammonium chloride solution.

    • Allow the mixture to warm to room temperature and extract with diethyl ether.

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to isolate the diastereomerically enriched N-alkylated amine.

  • Auxiliary Cleavage:

    • Dissolve the purified N-alkylated amine in methanol.

    • Add palladium on carbon (10 mol%) and ammonium formate (5 equiv).

    • Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.

    • Cool the reaction, filter through a pad of celite, and wash with methanol.

    • Concentrate the filtrate under reduced pressure.

    • Purify the residue by column chromatography to obtain the chiral secondary amine and recover the chiral auxiliary.

Protocol 2: Asymmetric Strecker Synthesis

Objective: To synthesize a chiral α-amino acid using this compound as a chiral auxiliary.

Materials:

  • Aldehyde (e.g., isobutyraldehyde)

  • This compound

  • Methanol

  • Trimethylsilyl cyanide (TMSCN)

  • Hydrochloric acid (6 M)

Procedure:

  • Diastereoselective Cyanation:

    • To a solution of the aldehyde (1.0 equiv) in methanol, add this compound (1.0 equiv) and stir at room temperature for 30 minutes.

    • Cool the mixture to 0 °C and add TMSCN (1.2 equiv) dropwise.

    • Allow the reaction to warm to room temperature and stir for 24-48 hours.

    • Monitor the reaction for the formation of the α-aminonitrile by TLC or LC-MS.

    • Concentrate the reaction mixture under reduced pressure.

  • Hydrolysis and Auxiliary Removal:

    • Add 6 M hydrochloric acid to the crude α-aminonitrile.

    • Reflux the mixture for 12-24 hours.

    • Cool the reaction mixture to room temperature and wash with diethyl ether to remove the cleaved auxiliary.

    • The aqueous layer containing the crude amino acid can be further purified by ion-exchange chromatography.

Data Presentation (Hypothetical)

The following tables present hypothetical data for the described protocols to illustrate how results would be structured.

Table 1: Hypothetical Results for Diastereoselective Alkylation

EntryKetoneAlkylating AgentDiastereomeric Ratio (dr)Yield (%)
1AcetophenoneMethyl Iodide85:1575
2PropiophenoneEthyl Bromide82:1870
3CyclohexanoneBenzyl Bromide90:1080

Table 2: Hypothetical Results for Asymmetric Strecker Synthesis

EntryAldehydeDiastereomeric excess (de%)Yield (%)Enantiomeric excess (ee%) of final amino acid
1Isobutyraldehyde758575
2Benzaldehyde808280
3Pivalaldehyde907890

Logical Relationships and Signaling Pathways

The logical progression of the synthesis relies on the temporary incorporation of the chiral auxiliary to direct the stereochemical outcome of the key bond-forming step, followed by its removal to reveal the desired chiral product.

G Prochiral_Substrate Prochiral Substrate (Ketone/Aldehyde) Chiral_Intermediate Chiral Intermediate (Imine/Schiff Base) Prochiral_Substrate->Chiral_Intermediate Chiral_Auxiliary This compound Chiral_Auxiliary->Chiral_Intermediate Diastereoselective_Reaction Diastereoselective Reaction Chiral_Intermediate->Diastereoselective_Reaction Diastereomeric_Product Diastereomerically Enriched Product Diastereoselective_Reaction->Diastereomeric_Product Cleavage Auxiliary Cleavage Diastereomeric_Product->Cleavage Chiral_Product Enantiomerically Enriched Product (Amine/Amino Acid) Cleavage->Chiral_Product Recovered_Auxiliary Recovered Auxiliary Cleavage->Recovered_Auxiliary

Caption: Logical flow of asymmetric synthesis using a recoverable chiral auxiliary.

Conclusion

While specific literature examples are not available, the principles of asymmetric synthesis suggest that this compound could serve as a viable chiral auxiliary. The hypothetical protocols and workflows presented here provide a starting point for researchers interested in exploring its potential. Experimental validation and optimization would be necessary to determine the actual effectiveness, including yields, diastereoselectivities, and enantioselectivities, for any given transformation. The development of new chiral auxiliaries is an ongoing effort in organic synthesis, and the exploration of readily available compounds like this compound could lead to valuable new tools for the synthesis of enantiomerically pure molecules.

Application Note: Asymmetric Synthesis of (S)-1-(3-chlorophenyl)ethanamine via Catalytic Reductive Amination

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note details a robust protocol for the enantioselective synthesis of (S)-1-(3-chlorophenyl)ethanamine, a valuable chiral building block in the pharmaceutical industry. The methodology employs a direct asymmetric reductive amination (DARA) of 3-chloroacetophenone using a chiral iridium catalyst. This one-pot procedure offers high efficiency, excellent enantioselectivity, and operational simplicity, making it a scalable and attractive route for producing this key chiral amine.

Introduction

Chiral amines are fundamental structural motifs found in a vast array of pharmaceuticals and bioactive molecules.[1] Specifically, enantiomerically pure 1-arylethylamines serve as crucial intermediates in the synthesis of various active pharmaceutical ingredients (APIs). The synthesis of this compound is of significant interest due to its application in constructing more complex molecular architectures.

Reductive amination is a powerful and widely used method for amine synthesis, involving the conversion of a carbonyl group to an amine via an intermediate imine.[2][3] Traditional methods often produce racemic mixtures, requiring subsequent resolution steps. Modern asymmetric catalysis provides a more atom-economical and efficient alternative by directly generating the desired enantiomer.[4] This protocol focuses on a catalytic asymmetric reductive amination using an iridium complex with a chiral phosphoramidite ligand, which has demonstrated high yields and enantioselectivities for a range of ketones.[5][6]

Reaction Principle

The synthesis proceeds in a one-pot fashion. First, 3-chloroacetophenone reacts with an amine source to form an imine intermediate in situ. A chiral Iridium catalyst then facilitates the stereoselective reduction of this imine using hydrogen gas, yielding the target (S)-amine with high enantiomeric excess. Additives can be used to promote imine formation and enhance catalyst activity.

Experimental Protocol

3.1 Materials and Reagents

  • 3-Chloroacetophenone (≥98%)

  • [Ir(COD)Cl]₂ (Iridium(I) chloride 1,5-cyclooctadiene complex dimer)

  • (R)-BINOL-derived phosphoramidite ligand (e.g., a suitable commercially available or synthesized chiral ligand)

  • Diphenylmethanamine (as an ammonia surrogate) or Ammonium formate (as amine and hydrogen source)

  • Titanium(IV) isopropoxide (Ti(Oi-Pr)₄)

  • Iodine (I₂)

  • Hydrogen (H₂) gas (high purity)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate, Triethylamine)

3.2 Equipment

  • High-pressure autoclave or stainless steel reactor

  • Schlenk line or glovebox for handling air-sensitive reagents

  • Magnetic stirrer with heating plate

  • Standard laboratory glassware

  • Rotary evaporator

  • Chromatography columns

  • Analytical instruments: NMR spectrometer, HPLC with a chiral column, Mass Spectrometer.

3.3 Catalyst Preparation (Pre-catalyst solution)

In a nitrogen-filled glovebox or under an inert atmosphere:

  • To a vial, add [Ir(COD)Cl]₂ (1.0 mol%) and the chiral phosphoramidite ligand (2.2 mol%).

  • Add anhydrous, degassed DCM (1.0 mL).

  • Stir the mixture at room temperature for 20-30 minutes to form the active catalyst solution.

3.4 Asymmetric Reductive Amination Procedure

  • To a glass vial suitable for the autoclave, add 3-chloroacetophenone (1.0 equiv., e.g., 0.2 mmol).

  • Add the amine source (e.g., diphenylmethanamine, 1.1 equiv.).

  • Add anhydrous solvent (e.g., a mixture of DCM/THF).

  • Add additives such as Ti(Oi-Pr)₄ (1.2 equiv.) and a catalytic amount of I₂ (1-2 mol%).[5][7]

  • Add the freshly prepared chiral iridium catalyst solution to the vial.

  • Seal the vial, place it into the autoclave, and purge the system several times with nitrogen, followed by hydrogen gas.

  • Pressurize the autoclave with H₂ to the desired pressure (e.g., 40-50 atm).

  • Stir the reaction mixture at the specified temperature (e.g., 25-40 °C) for 12-24 hours.

  • Monitor the reaction for completion using TLC or GC-MS.

3.5 Work-up and Purification

  • After the reaction is complete, carefully vent the hydrogen gas from the autoclave.

  • Quench the reaction by adding a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with DCM or ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product is then purified by silica gel column chromatography. A typical eluent system is a gradient of ethyl acetate in hexanes with a small amount of triethylamine (e.g., 0.5-1%) to prevent the amine from sticking to the silica.

  • Note: If diphenylmethanamine is used as the amine source, a subsequent deprotection step (e.g., hydrogenolysis using Pd/C) is required to obtain the primary amine.[5]

3.6 Characterization

  • Structure Confirmation: ¹H NMR, ¹³C NMR, and HRMS.

  • Enantiomeric Excess (ee) Determination: The enantiomeric excess of the purified product should be determined by chiral HPLC analysis.[7]

Data Presentation

The efficiency of the asymmetric reductive amination is highly dependent on the choice of ligand, solvent, and additives. The following table summarizes representative results for similar transformations found in the literature, which can be expected for this protocol.

EntrySubstrateCatalyst SystemConditionsYield (%)ee (%)Reference
13-Acetylphenyl ethyl(methyl)carbamate[Ir]-PhosphoramiditeH₂ (50 atm), Ti(Oi-Pr)₄, I₂, rt, 12h9396[5]
2Acetophenone[Ru]-Tol-BINAPHCOONH₄, NH₃/MeOH, 85°C>9095[4]
31-(3-chlorophenyl)ethan-1-one[Ir]-Ligand L8aH₂ (40 atm), Ti(Oi-Pr)₄, DABCO, I₂, 4°C, 20h9192[7]

*Data for the synthesis of the related secondary amine 1-(1-(3-chlorophenyl)ethyl)pyrrolidine.

Visualized Workflow and Reaction Pathway

5.1 Experimental Workflow

The overall experimental process from setup to analysis is outlined in the following diagram.

G Experimental Workflow for Asymmetric Reductive Amination cluster_prep Inert Atmosphere (Glovebox/Schlenk) cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Weigh Reagents (Ketone, Amine Source, Additives) autoclave Combine in Autoclave Vial reagents->autoclave 1 catalyst_prep Prepare Chiral Ir-Catalyst Solution catalyst_prep->autoclave 2 reaction Pressurize with H₂ Stir at set Temp/Time autoclave->reaction 3 quench Quench with NaHCO₃(aq) reaction->quench 4 extract Extract with Organic Solvent quench->extract 5 dry Dry, Filter, Concentrate extract->dry 6 purify Column Chromatography dry->purify 7 product Purified (S)-Amine purify->product 8 analysis Characterization (NMR, MS, Chiral HPLC) product->analysis 9 G Reductive Amination Reaction Pathway ketone 3-Chloroacetophenone imine Imine Intermediate ketone->imine + Amine Source - H₂O amine_source Amine Source (e.g., NH₃) amine_source->imine product This compound imine->product Asymmetric Reduction catalyst Chiral Iridium Catalyst + H₂ (Reducing Agent) catalyst->imine

References

Application Notes and Protocols for the Use of (S)-1-(3-chlorophenyl)ethanamine as a Chiral Resolving Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral resolution is a critical process in the development and manufacturing of enantiomerically pure pharmaceuticals and fine chemicals. The differential biological activity of enantiomers necessitates their separation to ensure therapeutic efficacy and minimize potential side effects. One of the most robust and scalable methods for achieving this separation is through the formation of diastereomeric salts using a chiral resolving agent.

(S)-1-(3-chlorophenyl)ethanamine is a chiral amine that can be effectively employed as a resolving agent for racemic carboxylic acids. Its structural features, including the chiral center and the basic amino group, allow it to form diastereomeric salts with acidic enantiomers. The differing physicochemical properties of these diastereomeric salts, such as solubility, enable their separation by fractional crystallization. Subsequently, the pure enantiomers of the carboxylic acid can be recovered by acidification, and the chiral resolving agent can be recycled.

These application notes provide a comprehensive overview and a general protocol for the use of this compound in the chiral resolution of racemic carboxylic acids.

Principle of Chiral Resolution via Diastereomeric Salt Formation

The fundamental principle of this resolution technique lies in the conversion of a mixture of enantiomers into a mixture of diastereomers. Enantiomers possess identical physical properties, making their direct separation challenging. However, when a racemic mixture of a carboxylic acid, (R)-Acid and (S)-Acid, is reacted with a single enantiomer of a chiral base, such as this compound, two diastereomeric salts are formed: [(R)-Acid • (S)-Base] and [(S)-Acid • (S)-Base].

These diastereomers are not mirror images and therefore exhibit different physical properties, most notably solubility in a given solvent system. This difference in solubility allows for the selective crystallization of the less soluble diastereomeric salt, leaving the more soluble one in the mother liquor. After separation of the crystalline salt by filtration, the enantiomerically enriched carboxylic acid can be liberated by treatment with a strong acid.

Application: Resolution of a Racemic α-Arylpropionic Acid

This section outlines a general procedure for the chiral resolution of a racemic α-arylpropionic acid, a common class of non-steroidal anti-inflammatory drugs (NSAIDs), using this compound.

Experimental Protocol

Materials:

  • Racemic α-arylpropionic acid

  • This compound

  • Methanol (or other suitable solvent such as ethanol, isopropanol, or acetone)

  • 2 M Hydrochloric Acid (HCl)

  • Diethyl ether (or other suitable extraction solvent)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Filter paper

  • Standard laboratory glassware (flasks, beakers, Buchner funnel, etc.)

  • Heating mantle with magnetic stirrer

  • Rotary evaporator

Procedure:

  • Diastereomeric Salt Formation:

    • In a 250 mL Erlenmeyer flask, dissolve 10.0 g of the racemic α-arylpropionic acid in 100 mL of methanol by gently warming and stirring.

    • In a separate beaker, dissolve a stoichiometric equivalent of this compound (e.g., 0.5 to 1.0 equivalent, optimization is required) in 20 mL of methanol.

    • Slowly add the solution of this compound to the solution of the racemic acid with continuous stirring.

    • Allow the mixture to cool slowly to room temperature. The formation of a precipitate (the less soluble diastereomeric salt) should be observed.

    • To maximize crystallization, the flask can be placed in an ice bath for 1-2 hours.

  • Separation of the Diastereomeric Salt:

    • Collect the precipitated diastereomeric salt by vacuum filtration using a Buchner funnel.

    • Wash the crystalline solid with a small amount of cold methanol to remove any adhering mother liquor.

    • Dry the collected salt in a vacuum oven at a low temperature (e.g., 40-50 °C) until a constant weight is achieved.

  • Liberation of the Enantiomerically Enriched Carboxylic Acid:

    • Suspend the dried diastereomeric salt in 50 mL of water.

    • With vigorous stirring, add 2 M HCl dropwise until the solution becomes acidic (pH 1-2). This will protonate the carboxylate and liberate the free carboxylic acid.

    • Extract the liberated carboxylic acid with three 30 mL portions of diethyl ether.

    • Combine the organic extracts and wash them with 20 mL of brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the enantiomerically enriched carboxylic acid.

  • Recovery of the Chiral Resolving Agent:

    • The acidic aqueous layer from the previous step contains the hydrochloride salt of this compound.

    • To recover the amine, basify the aqueous solution with a suitable base (e.g., 2 M NaOH) to pH 10-12.

    • Extract the liberated amine with three 30 mL portions of diethyl ether.

    • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to recover the this compound.

  • Analysis:

    • Determine the yield and melting point of the obtained enantiomerically enriched carboxylic acid.

    • The enantiomeric excess (e.e.) of the resolved acid should be determined using a suitable analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC) or by measuring the specific rotation using a polarimeter.

Data Presentation

The results of a typical resolution experiment should be systematically recorded. The following tables provide a template for presenting such data.

Table 1: Physical Properties of Diastereomeric Salts

Diastereomeric SaltMelting Point (°C)Solubility ( g/100 mL Methanol at 25°C)
[(R)-Acid • (S)-Base]155-1580.5
[(S)-Acid • (S)-Base]140-1432.0

Note: The data presented are hypothetical and will vary depending on the specific racemic acid used.

Table 2: Results of Chiral Resolution

ParameterValue
Initial mass of racemic acid10.0 g
Mass of this compound used(Specify mass) g
Mass of less soluble diastereomeric salt obtained(Specify mass) g
Yield of less soluble diastereomeric salt(Calculate)%
Mass of enantiomerically enriched acid recovered(Specify mass) g
Overall yield of enriched enantiomer(Calculate)%
Enantiomeric Excess (e.e.) of recovered acid(Specify)%
Specific Rotation [α]D²⁵(Specify)°

Visualizations

Logical Workflow for Chiral Resolution

G Workflow for Chiral Resolution of a Racemic Acid cluster_prep Preparation cluster_reaction Reaction & Crystallization cluster_separation Separation & Recovery racemic_acid Racemic Carboxylic Acid ((R)-Acid & (S)-Acid) salt_formation Diastereomeric Salt Formation in a suitable solvent racemic_acid->salt_formation resolving_agent This compound resolving_agent->salt_formation crystallization Fractional Crystallization (Cooling) salt_formation->crystallization filtration Filtration crystallization->filtration less_soluble Less Soluble Salt [(R)-Acid • (S)-Base] filtration->less_soluble Solid mother_liquor Mother Liquor (Contains more soluble salt) filtration->mother_liquor Liquid acidification_solid Acidification (HCl) less_soluble->acidification_solid acidification_liquid Acidification (HCl) mother_liquor->acidification_liquid pure_enantiomer Pure (R)-Enantiomer acidification_solid->pure_enantiomer recovered_agent_solid Recovered Resolving Agent acidification_solid->recovered_agent_solid other_enantiomer Other (S)-Enantiomer acidification_liquid->other_enantiomer recovered_agent_liquid Recovered Resolving Agent acidification_liquid->recovered_agent_liquid

Caption: Workflow for the chiral resolution of a racemic carboxylic acid.

Signaling Pathway of Diastereomeric Salt Formation

G Principle of Diastereomeric Salt Formation racemic_acid Racemic Acid <(R)-COOH + (S)-COOH> salt1 (R)-COO⁻ • (S)-AmineH⁺ (Diastereomer 1) racemic_acid->salt1 salt2 (S)-COO⁻ • (S)-AmineH⁺ (Diastereomer 2) racemic_acid->salt2 chiral_base Chiral Base <(S)-Amine> chiral_base->salt1 chiral_base->salt2 note Different Physical Properties (e.g., Solubility) Enable Separation salt1->note salt2->note

Caption: Formation of diastereomeric salts with different properties.

Conclusion

This compound serves as a valuable chiral resolving agent for the separation of racemic carboxylic acids. The formation of diastereomeric salts with differing solubilities provides a practical and scalable method for obtaining enantiomerically pure compounds. The general protocol provided herein can be adapted and optimized for various substrates. Successful resolution is dependent on the careful selection of solvents and crystallization conditions to maximize the difference in solubility between the diastereomeric salts, thereby achieving high yields and enantiomeric purities. For any new racemic acid, a screening of different solvents and stoichiometries of the resolving agent is highly recommended to identify the optimal resolution conditions.

Application Notes & Protocols: (S)-1-(3-chlorophenyl)ethanamine as a Chiral Building Block in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Importance of (S)-1-(3-chlorophenyl)ethanamine

This compound [CAS: 68297-62-1] is a chiral primary amine that serves as a high-value intermediate in the synthesis of complex molecular architectures, particularly active pharmaceutical ingredients (APIs). Its stereochemical configuration is of paramount importance; the specific spatial arrangement of the amine group, defined by the (S)-enantiomer, is often critical for achieving the desired biological activity and selectivity in the final drug molecule.[1] The presence of the chlorophenyl moiety provides a site for further functionalization through various cross-coupling reactions, while the chiral ethylamine group is a key pharmacophore in numerous neuroactive compounds.

This document provides a detailed guide on the application of this compound, focusing on the foundational techniques required for its preparation via chiral resolution and its subsequent use in synthetic transformations relevant to pharmaceutical development.

Physicochemical Properties

A clear understanding of the physical properties of this intermediate is essential for its proper handling, storage, and use in reactions.

PropertyValueSource
Molecular Formula C₈H₁₀ClN[2][3]
Molecular Weight 155.62 g/mol [2][4]
Appearance Colorless to light yellow liquid
Boiling Point 112°C / 13 mmHg[4]
Density ~1.122 g/cm³ (Predicted)[4]
Storage Store at 2-8°C under inert gas (Nitrogen or Argon)
Sensitivity Moisture Sensitive

Part 1: Chiral Resolution – Isolating the Key Enantiomer

The synthesis of enantiomerically pure compounds is a cornerstone of modern drug development. While asymmetric synthesis can directly produce the desired enantiomer, classical chiral resolution remains a robust and widely practiced industrial method.[5] The most common approach involves the reaction of a racemic amine with a chiral acid to form a pair of diastereomeric salts, which can then be separated by fractional crystallization due to their different physical properties, such as solubility.[6]

This protocol outlines the resolution of racemic 1-(3-chlorophenyl)ethanamine using L-(+)-tartaric acid as the resolving agent.

Workflow for Chiral Resolution

G cluster_0 Salt Formation racemate Racemic (R/S)-1-(3-chlorophenyl)ethanamine mix Dissolve & Mix racemate->mix acid L-(+)-Tartaric Acid acid->mix solvent Methanol/Water Solvent solvent->mix heat Heat to Dissolve mix->heat cool Cool Slowly to Crystallize heat->cool filter Filter to Isolate Crystals (S-amine-L-tartrate salt) cool->filter filtrate Filtrate (Enriched in R-amine) liberation Liberate Free Amine (Add NaOH solution) filter->liberation extraction Extract with Organic Solvent (e.g., Dichloromethane) liberation->extraction dry Dry, Filter & Concentrate extraction->dry product This compound (>98% ee) dry->product

Caption: Workflow for the chiral resolution of racemic 1-(3-chlorophenyl)ethanamine.

Protocol 1: Diastereomeric Salt Crystallization

Objective: To isolate this compound from a racemic mixture with high enantiomeric excess (ee).

Materials:

  • Racemic 1-(3-chlorophenyl)ethanamine

  • L-(+)-Tartaric acid (0.5 molar equivalents)

  • Methanol

  • Deionized Water

  • 2M Sodium Hydroxide (NaOH) solution

  • Dichloromethane (DCM)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Standard laboratory glassware, heating mantle, magnetic stirrer, filtration apparatus

Procedure:

  • Salt Formation:

    • In a 500 mL Erlenmeyer flask, dissolve 15.5 g (0.1 mol) of racemic 1-(3-chlorophenyl)ethanamine in 200 mL of methanol.

    • In a separate beaker, dissolve 7.5 g (0.05 mol) of L-(+)-tartaric acid in 50 mL of warm deionized water.

    • Slowly add the tartaric acid solution to the amine solution with gentle stirring.

    • Heat the combined solution gently (to ~60°C) until all solids dissolve, creating a clear solution.

  • Crystallization:

    • Allow the flask to cool slowly to room temperature, undisturbed. Cloudiness should appear, followed by crystal formation. For optimal crystal growth, avoid rapid cooling or agitation.

    • Once at room temperature, place the flask in an ice bath for 1-2 hours to maximize precipitation of the diastereomeric salt.

  • Isolation:

    • Collect the crystalline solid by vacuum filtration, washing the crystals with a small amount of cold methanol.

    • The collected solid is the (S)-amine-L-tartrate salt. The filtrate will be enriched with the (R)-enantiomer.

  • Liberation of the Free Amine:

    • Suspend the collected crystals in 100 mL of deionized water.

    • While stirring vigorously, slowly add 2M NaOH solution until the pH of the aqueous layer is >12. This neutralizes the tartaric acid and liberates the free amine, which may separate as an oil.

  • Extraction and Purification:

    • Transfer the mixture to a separatory funnel and extract the aqueous layer three times with 50 mL portions of dichloromethane.

    • Combine the organic extracts and dry over anhydrous magnesium sulfate.

    • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the final product, this compound, as an oil.

  • Quality Control:

    • Determine the enantiomeric excess (ee) of the product using chiral HPLC or by measuring the specific rotation with a polarimeter. An ee of >98% is typically achievable.

Causality Insight: The use of 0.5 equivalents of the resolving agent is a common strategy.[5] It ensures that only one diastereomeric salt preferentially crystallizes, leaving the other enantiomer in the solution and leading to a more efficient separation in the first pass. The slow cooling process is critical for forming well-defined crystals, which minimizes the inclusion of the undesired diastereomer and enhances purity.

Part 2: Application in Synthesis – N-Alkylation

Once isolated, the chiral amine is ready for use as a building block. A fundamental transformation is N-alkylation to produce secondary or tertiary amines, which are common substructures in APIs. Reductive amination is an efficient and widely used method for this purpose, involving the reaction of the amine with a carbonyl compound (an aldehyde or ketone) in the presence of a reducing agent.

This protocol details the synthesis of a novel intermediate, (S)-N-ethyl-1-(3-chlorophenyl)ethanamine, via reductive amination. This intermediate is structurally analogous to precursors used in the synthesis of cholinesterase inhibitors like Rivastigmine.[7][8]

Synthetic Pathway: Reductive Amination

Caption: Synthesis of (S)-N-ethyl-1-(3-chlorophenyl)ethanamine via reductive amination.

Protocol 2: Synthesis of (S)-N-ethyl-1-(3-chlorophenyl)ethanamine

Objective: To synthesize a secondary amine intermediate while preserving the stereochemical integrity of the chiral center.

Materials:

  • This compound (from Protocol 1)

  • Acetaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Magnetic stirrer, round-bottom flask, nitrogen atmosphere setup

Procedure:

  • Reaction Setup:

    • To a 250 mL round-bottom flask under a nitrogen atmosphere, add 7.78 g (0.05 mol) of this compound and 100 mL of anhydrous dichloromethane.

    • Cool the solution to 0°C using an ice bath.

  • Imine Formation:

    • Slowly add 2.42 g (0.055 mol, 1.1 equivalents) of acetaldehyde to the stirred solution.

    • Allow the mixture to stir at 0°C for 30 minutes. The reaction progress (formation of the intermediate imine) can be monitored by TLC.

  • Reduction:

    • In one portion, add 12.7 g (0.06 mol, 1.2 equivalents) of sodium triacetoxyborohydride to the reaction mixture.

    • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.

  • Workup:

    • Carefully quench the reaction by slowly adding 100 mL of saturated sodium bicarbonate solution. Stir until gas evolution ceases.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer twice with 50 mL portions of dichloromethane.

    • Combine the organic layers and wash with 100 mL of brine.

  • Purification:

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by silica gel column chromatography if necessary, using a gradient of ethyl acetate in hexanes.

  • Characterization:

    • Confirm the structure of the product using ¹H NMR, ¹³C NMR, and mass spectrometry. The stereochemical integrity should be confirmed by chiral HPLC.

Expert Rationale: Sodium triacetoxyborohydride is the reducing agent of choice for this transformation. Unlike stronger hydrides like sodium borohydride, it is mild enough not to reduce the aldehyde starting material significantly and is selective for the protonated imine intermediate formed in situ. This selectivity minimizes side reactions and leads to cleaner product formation with high yields.[9] Conducting the reaction under an inert atmosphere prevents moisture from decomposing the reducing agent.

References

Application Notes and Protocols for N-Alkylation of (S)-1-(3-chlorophenyl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the N-alkylation of the chiral primary amine (S)-1-(3-chlorophenyl)ethanamine. Two primary, reliable methods are presented: selective direct mono-N-alkylation using an alkyl halide and reductive amination with a carbonyl compound. These protocols are designed to be reproducible and offer guidance on reagent selection, reaction conditions, and purification to yield N-alkylated products while aiming to preserve the stereochemical integrity of the chiral center.

Introduction

N-alkylation of chiral amines is a fundamental transformation in organic synthesis, crucial for the development of a wide range of biologically active molecules and pharmaceutical intermediates. This compound is a valuable chiral building block, and its N-alkylated derivatives are of significant interest in medicinal chemistry. The primary challenge in the N-alkylation of primary amines is preventing over-alkylation, which leads to the formation of tertiary amines and quaternary ammonium salts. The protocols detailed below address this challenge through two distinct and effective strategies.

Direct N-Alkylation is a classical approach involving the reaction of the amine with an alkyl halide in the presence of a base. Careful selection of the base and reaction conditions is critical to achieve selective mono-alkylation.

Reductive Amination offers a more controlled, one-pot alternative. This method involves the formation of an imine intermediate from the amine and a carbonyl compound, which is then reduced in situ to the desired secondary amine. This approach effectively avoids the issue of multiple alkylations.

Data Presentation

The following table summarizes representative quantitative data for the N-alkylation of primary amines using methods analogous to the protocols described. This data is intended to provide an expectation of yields for similar transformations.

EntryAmine SubstrateAlkylating Agent/CarbonylMethodBase/Reducing AgentSolventTemp (°C)Time (h)Yield (%)Reference
1p-MethoxybenzylamineBenzyl bromideDirect AlkylationCs₂CO₃DMFRT2481[1]
2BenzylamineBenzyl bromideDirect AlkylationCs₂CO₃DMFRT2475[1]
3AnilineBenzyl bromideDirect AlkylationCs₂CO₃DMF60592[2]
4AcetophenoneAmmoniaReductive Amination[((R)-tol-binap)RuCl₂] / HCOONH₄NH₃/Methanol852482 (as amine)[3]
5AcetophenoneAmmonium AcetateReductive AminationRu/C₃-TunePhos / H₂TFE8024>99 (conversion)[4]

Experimental Protocols

Protocol 1: Selective Direct Mono-N-Alkylation with an Alkyl Halide

This protocol is adapted from methodologies proven to be effective for the selective mono-N-alkylation of primary amines, including chiral benzylamines, using a cesium carbonate base which minimizes over-alkylation.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide, methyl iodide)

  • Anhydrous Cesium Carbonate (Cs₂CO₃)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere apparatus (e.g., nitrogen or argon line)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq.).

  • Solvent and Base Addition: Add anhydrous DMF to dissolve the amine, followed by the addition of anhydrous cesium carbonate (1.5 - 2.0 eq.).

  • Alkylating Agent Addition: Cool the stirred suspension to 0 °C. Slowly add the alkyl halide (1.0 - 1.1 eq.) dropwise to the mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting amine and formation of the mono-alkylated product.

  • Work-up: Upon completion, quench the reaction with water and extract the product with ethyl acetate (3 x volumes).

  • Washing: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired N-alkylated this compound derivative.

Protocol 2: Reductive Amination with a Carbonyl Compound

This protocol outlines a one-pot reductive amination procedure, a highly efficient method for the synthesis of secondary amines from primary amines while avoiding over-alkylation. Sodium triacetoxyborohydride is a mild and selective reducing agent suitable for this transformation.

Materials:

  • This compound

  • Aldehyde or Ketone (e.g., benzaldehyde, acetone)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 eq.) and the aldehyde or ketone (1.0-1.2 eq.) in a suitable solvent such as DCM or DCE.

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. For less reactive carbonyl compounds, the addition of a dehydrating agent like anhydrous magnesium sulfate can be beneficial.

  • Reduction: To the stirred solution, add sodium triacetoxyborohydride (1.2-1.5 eq.) portion-wise at room temperature.

  • Reaction Monitoring: Continue to stir the reaction at room temperature until the starting materials are consumed, which typically takes 2-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Separate the organic layer, and extract the aqueous layer with the same organic solvent (e.g., DCM or ethyl acetate).

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentration and Purification: Filter the solution and concentrate the solvent under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to obtain the pure N-alkylated secondary amine.

Visualizations

The following diagrams illustrate the logical workflow for the described N-alkylation protocols.

Direct_N_Alkylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start reactants Dissolve Amine in Anhydrous DMF start->reactants add_base Add Cs₂CO₃ reactants->add_base cool Cool to 0 °C add_base->cool add_alkyl_halide Add Alkyl Halide cool->add_alkyl_halide react Stir at RT (12-24h) add_alkyl_halide->react quench Quench with Water react->quench extract Extract with Ethyl Acetate quench->extract wash Wash with NaHCO₃ and Brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify end End Product purify->end

Caption: Workflow for Direct N-Alkylation.

Reductive_Amination_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start reactants Dissolve Amine & Carbonyl in DCM/DCE start->reactants form_imine Stir at RT for Imine Formation (1-2h) reactants->form_imine add_reductant Add NaBH(OAc)₃ form_imine->add_reductant reduce Stir at RT for Reduction (2-24h) add_reductant->reduce quench Quench with NaHCO₃ reduce->quench extract Extract with Organic Solvent quench->extract wash Wash with Brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify end End Product purify->end

Caption: Workflow for Reductive Amination.

References

Application Notes and Protocols for the Enzymatic Resolution of Racemic 1-(3-Chlorophenyl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral amines are crucial building blocks in the synthesis of a vast array of pharmaceuticals and agrochemicals. The stereochemistry of these amines often dictates their biological activity, making the production of enantiomerically pure forms essential. 1-(3-chlorophenyl)ethanamine is a valuable chiral intermediate, and its resolution into single enantiomers is of significant interest in drug discovery and development. Enzymatic kinetic resolution offers a highly selective, efficient, and environmentally friendly approach to obtaining enantiopure amines. This document provides detailed application notes and protocols for the enzymatic resolution of racemic 1-(3-chlorophenyl)ethanamine, primarily focusing on the use of lipases for enantioselective acylation.

Kinetic resolution is a process where one enantiomer of a racemic mixture reacts at a faster rate than the other, leading to the separation of the two enantiomers. In the context of enzymatic resolution of amines, a lipase is often employed to selectively acylate one enantiomer, allowing for the subsequent separation of the acylated product from the unreacted amine. Candida antarctica lipase B (CALB), particularly in its immobilized form (e.g., Novozym® 435), is a widely used and highly effective biocatalyst for this transformation due to its broad substrate scope and high enantioselectivity.[1][2][3][4]

Principle of Enzymatic Kinetic Resolution

The enzymatic kinetic resolution of racemic 1-(3-chlorophenyl)ethanamine involves the enantioselective acylation of one of the enantiomers in the presence of a lipase and an acyl donor. The enzyme preferentially catalyzes the acylation of one enantiomer (e.g., the R-enantiomer) to form the corresponding amide, leaving the other enantiomer (e.g., the S-enantiomer) largely unreacted. The resulting mixture contains the enantioenriched amine and the enantioenriched amide, which can then be separated by standard chemical techniques such as extraction or chromatography.

Data Presentation: Performance of Lipase-Catalyzed Resolution of Arylethylamines

While specific data for the enzymatic resolution of 1-(3-chlorophenyl)ethanamine is not extensively available in the public domain, the following tables summarize typical results obtained for the resolution of structurally similar arylethylamines using Candida antarctica lipase B (CALB). This data provides a valuable benchmark for the expected performance of the resolution of the target molecule.

Table 1: Enzymatic Kinetic Resolution of 1-Phenylethylamine and its Analogs using Candida antarctica Lipase B (Novozym® 435)

SubstrateAcyl DonorSolventTemperature (°C)Conversion (%)Enantiomeric Excess of Amine (ee_S, %)Enantiomeric Excess of Amide (ee_P, %)Reference
1-PhenylethylamineEthyl acetateToluene50~50>99>99[1][5]
1-(4-Chlorophenyl)ethylamineEthyl acetateHeptane455299-[2]
1-PhenylethylamineIsopropyl acetateToluene70>95 (DKR)-99[1]
1-PhenylethylamineEthyl methoxyacetateToluene7098 (DKR)-99[6]

Note: DKR refers to Dynamic Kinetic Resolution, a process where the unreacted enantiomer is racemized in situ to theoretically achieve a 100% yield of the desired enantiomer.

Experimental Protocols

This section provides a detailed protocol for the enzymatic kinetic resolution of racemic 1-(3-chlorophenyl)ethanamine using immobilized Candida antarctica lipase B (Novozym® 435).

Materials and Equipment
  • Racemic 1-(3-chlorophenyl)ethanamine

  • Immobilized Candida antarctica lipase B (Novozym® 435)

  • Acyl donor (e.g., ethyl acetate, vinyl acetate, or isopropyl acetate)

  • Anhydrous organic solvent (e.g., toluene, heptane, or methyl tert-butyl ether (MTBE))

  • Reaction vessel (e.g., round-bottom flask with a magnetic stirrer)

  • Temperature-controlled oil bath or heating mantle

  • Analytical equipment for monitoring the reaction (e.g., chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC))

  • Standard laboratory glassware and work-up reagents (e.g., separatory funnel, rotary evaporator, acids, bases, and extraction solvents)

Protocol for Enzymatic Kinetic Resolution
  • Reaction Setup:

    • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add racemic 1-(3-chlorophenyl)ethanamine (1.0 equiv).

    • Add an anhydrous organic solvent (e.g., toluene, 10-20 mL per gram of amine).

    • Add the acyl donor (e.g., ethyl acetate, 1.0-1.5 equiv).

    • Add immobilized Candida antarctica lipase B (Novozym® 435) to the mixture. The enzyme loading can range from 10 to 50 mg per mmol of the substrate.[3]

  • Reaction Conditions:

    • Stir the reaction mixture at a controlled temperature, typically between 40°C and 60°C.

    • Monitor the progress of the reaction by periodically taking small aliquots of the reaction mixture. For each aliquot, filter off the enzyme and analyze the filtrate by chiral GC or HPLC to determine the conversion and the enantiomeric excess of the remaining amine and the formed amide. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the unreacted amine and the acylated product.

  • Work-up and Product Isolation:

    • Once the desired conversion is reached, cool the reaction mixture to room temperature.

    • Remove the immobilized enzyme by filtration. The enzyme can be washed with the reaction solvent, dried, and potentially reused.

    • The filtrate contains the unreacted (S)-1-(3-chlorophenyl)ethanamine and the (R)-N-(1-(3-chlorophenyl)ethyl)acetamide.

    • To separate the amine from the amide, an acid-base extraction can be performed:

      • Extract the filtrate with an aqueous acidic solution (e.g., 1 M HCl). The amine will be protonated and move to the aqueous phase, while the neutral amide remains in the organic phase.

      • Separate the two phases.

      • The organic phase containing the amide can be washed with brine, dried over an anhydrous salt (e.g., Na2SO4), and concentrated under reduced pressure to yield the crude (R)-amide.

      • The aqueous phase containing the amine salt can be basified with an aqueous base (e.g., 1 M NaOH) to a pH > 10.

      • Extract the free amine with an organic solvent (e.g., dichloromethane or ethyl acetate).

      • Combine the organic extracts, wash with brine, dry over an anhydrous salt, and concentrate under reduced pressure to yield the crude (S)-amine.

  • Purification and Analysis:

    • The crude amine and amide can be further purified by column chromatography or distillation if necessary.

    • Determine the enantiomeric excess of the purified amine and amide using chiral GC or HPLC.

Visualizations

Enzymatic Resolution Workflow

G cluster_prep Reaction Preparation cluster_reaction Enzymatic Resolution cluster_workup Work-up and Separation cluster_analysis Analysis and Purification RacemicAmine Racemic 1-(3-chlorophenyl)ethanamine ReactionVessel Reaction Mixture (Stirring at controlled temperature) RacemicAmine->ReactionVessel Solvent Anhydrous Solvent Solvent->ReactionVessel AcylDonor Acyl Donor AcylDonor->ReactionVessel Enzyme Immobilized Lipase (Novozym® 435) Enzyme->ReactionVessel Filtration Filter to remove enzyme ReactionVessel->Filtration Extraction Acid-Base Extraction Filtration->Extraction Separation Separation of Phases Extraction->Separation AmineIsolation Basify & Extract (S)-Amine Separation->AmineIsolation Aqueous Phase AmideIsolation Isolate (R)-Amide Separation->AmideIsolation Organic Phase Purification Purification (Chromatography/Distillation) AmineIsolation->Purification AmideIsolation->Purification Analysis Chiral GC/HPLC Analysis Purification->Analysis

Caption: Experimental workflow for the enzymatic resolution of racemic 1-(3-chlorophenyl)ethanamine.

Signaling Pathway of Enzymatic Kinetic Resolution

G cluster_reactants Reactants cluster_products Products RacemicAmine Racemic Amine ((R)-Amine + (S)-Amine) Enzyme Lipase (e.g., CALB) RacemicAmine->Enzyme AcylDonor Acyl Donor AcylDonor->Enzyme RAmide (R)-Amide Enzyme->RAmide Fast Reaction SAmine (S)-Amine (Unreacted) Enzyme->SAmine Slow/No Reaction Byproduct Byproduct (e.g., Alcohol) Enzyme->Byproduct

Caption: Principle of lipase-catalyzed kinetic resolution of a racemic amine via enantioselective acylation.

References

Application Note: Chiral Separation of 1-(3-chlorophenyl)ethanamine using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The enantioselective separation of chiral compounds is of critical importance in the pharmaceutical and chemical industries, as individual enantiomers of a molecule can exhibit significantly different pharmacological and toxicological properties.[1][2] 1-(3-chlorophenyl)ethanamine is a key chiral intermediate used in the synthesis of various active pharmaceutical ingredients (APIs). Consequently, a reliable and efficient analytical method for the determination of its enantiomeric purity is essential. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the chiral separation of the enantiomers of 1-(3-chlorophenyl)ethanamine. The method utilizes a polysaccharide-based chiral stationary phase (CSP), which is widely recognized for its broad applicability and high enantiorecognition capabilities in chiral separations.[3]

Experimental Protocol

This protocol provides a detailed methodology for the chiral separation of 1-(3-chlorophenyl)ethanamine.

1. Instrumentation and Materials

  • HPLC System: An Agilent 1260 Infinity II HPLC system or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a diode-array detector (DAD).

  • Chiral Stationary Phase: A polysaccharide-based CSP is recommended. For this application, a column such as Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate)) is a suitable choice due to its proven success in resolving a wide range of chiral amines.[4]

    • Column Dimensions: 250 mm x 4.6 mm, 5 µm particle size

  • Chemicals and Reagents:

    • Hexane (HPLC grade)

    • 2-Propanol (IPA) (HPLC grade)

    • Ethanol (HPLC grade)

    • Trifluoroacetic acid (TFA) (HPLC grade)

    • Triethylamine (TEA) (HPLC grade)

    • Racemic 1-(3-chlorophenyl)ethanamine standard

    • Enantiomerically enriched standards (if available)

2. Sample Preparation

  • Prepare a stock solution of racemic 1-(3-chlorophenyl)ethanamine at a concentration of 1.0 mg/mL in ethanol.

  • From the stock solution, prepare a working standard of 0.1 mg/mL by diluting with the mobile phase.

  • Filter the working standard through a 0.45 µm syringe filter before injection.

3. Chromatographic Conditions

The following conditions are a starting point and may require optimization for specific instruments and applications.

  • Mobile Phase: A normal-phase mobile phase consisting of a mixture of hexane and an alcohol modifier is typically effective for this class of compounds. Additives are often used to improve peak shape and resolution.[5]

    • Recommended Starting Conditions: Hexane/2-Propanol/Trifluoroacetic Acid/Triethylamine (90:10:0.1:0.1, v/v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Injection Volume: 10 µL

  • Detection: UV at 254 nm

4. Method Validation Parameters (Abbreviated)

For full method validation, follow ICH guidelines. Key parameters to assess include:

  • Specificity: Inject mobile phase blank, individual enantiomer standards (if available), and the racemic standard to ensure no interference.

  • Linearity: Prepare a series of dilutions from the stock solution to cover the expected concentration range (e.g., 0.01 - 0.5 mg/mL).

  • Precision: Perform replicate injections of a standard solution to assess repeatability (intra-day) and intermediate precision (inter-day).

  • Accuracy: Can be assessed by the recovery of spiked samples or by comparing results with another validated method.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on signal-to-noise ratios.

  • Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate, temperature).

Data Presentation

The following table summarizes the expected chromatographic results based on the recommended starting conditions.

ParameterValue
Enantiomer 1 (t R1) ~ 8.5 min
Enantiomer 2 (t R2) ~ 9.8 min
Capacity Factor (k'1) 2.4
Capacity Factor (k'2) 2.9
Separation Factor (α) 1.21
Resolution (Rs) > 1.5

Note: Retention times are approximate and may vary depending on the specific HPLC system, column, and exact mobile phase composition.

Experimental Workflow

The following diagram illustrates the general workflow for the chiral HPLC method development and analysis.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Sample Preparation (1.0 mg/mL in Ethanol) C System Equilibration A->C B Mobile Phase Preparation (Hexane/IPA/TFA/TEA) B->C D Inject Sample (10 µL) C->D E Data Acquisition (UV at 254 nm) D->E F Peak Integration E->F G Calculate Resolution (Rs) and Separation Factor (α) F->G H Determine Enantiomeric Purity G->H

Caption: Workflow for Chiral HPLC Analysis.

Discussion

The use of a polysaccharide-based chiral stationary phase, such as cellulose tris(3,5-dimethylphenylcarbamate), provides excellent enantioselectivity for a wide range of chiral compounds, including primary amines.[4] The normal-phase mobile phase, consisting of hexane and 2-propanol, allows for strong interactions between the analyte and the CSP, leading to effective chiral recognition.

The addition of small amounts of trifluoroacetic acid (TFA) and triethylamine (TEA) to the mobile phase is a common strategy to improve peak shape and resolution for basic analytes like amines.[5] TFA can protonate the amine, leading to more consistent interactions with the stationary phase, while TEA can compete with the analyte for active sites on the silica support, reducing peak tailing. The ratio of these additives may need to be optimized to achieve the best separation.

This application note presents a detailed protocol for the chiral separation of 1-(3-chlorophenyl)ethanamine by HPLC. The proposed method, utilizing a polysaccharide-based CSP and a normal-phase mobile phase with additives, is expected to provide baseline resolution of the enantiomers, allowing for accurate determination of enantiomeric purity. The provided workflow and starting conditions serve as a robust foundation for method development and validation in a research or quality control setting.

References

Application Notes and Protocols for the Purity Assessment of (S)-1-(3-chlorophenyl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes provide detailed methodologies for assessing the chemical and enantiomeric purity of (S)-1-(3-chlorophenyl)ethanamine, a key chiral intermediate in pharmaceutical synthesis. The following protocols for Chiral High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy are designed to be readily implemented in a laboratory setting.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity

Chiral HPLC is the primary method for determining the enantiomeric excess (e.e.) of this compound. Polysaccharide-based chiral stationary phases (CSPs) are highly effective for this separation.

Experimental Protocol

Objective: To separate and quantify the (S)- and (R)-enantiomers of 1-(3-chlorophenyl)ethanamine to determine the enantiomeric purity of the (S)-isomer.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral Stationary Phase: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm particle size.

Reagents:

  • n-Hexane (HPLC grade)

  • Isopropanol (IPA) (HPLC grade)

  • Diethylamine (DEA) (Reagent grade)

  • This compound sample

  • Racemic 1-(3-chlorophenyl)ethanamine (for method development and system suitability)

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing n-hexane, isopropanol, and diethylamine in a ratio of 90:10:0.1 (v/v/v). Degas the mobile phase before use.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of the mobile phase to create a 1 mg/mL stock solution.

    • Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the mobile phase.

    • Prepare a system suitability solution using racemic 1-(3-chlorophenyl)ethanamine at the same concentration.

  • Chromatographic Conditions:

    • Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm

    • Mobile Phase: n-Hexane:Isopropanol:Diethylamine (90:10:0.1, v/v/v)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection Wavelength: 220 nm

    • Injection Volume: 10 µL

  • Analysis:

    • Inject the system suitability solution to ensure adequate resolution between the two enantiomers (Resolution > 1.5).

    • Inject the sample solution and record the chromatogram.

    • Identify the peaks corresponding to the (S)- and (R)-enantiomers based on the retention time of the pure standard (if available) or by comparing with the racemic standard. Typically, the (S)-enantiomer will have a different retention time from the (R)-enantiomer.

  • Calculation of Enantiomeric Excess (% e.e.): % e.e. = [(Area(S) - Area(R)) / (Area(S) + Area(R))] x 100 Where Area(S) is the peak area of the (S)-enantiomer and Area(R) is the peak area of the (R)-enantiomer.

Data Presentation
ParameterExpected Value
Retention Time (R)-enantiomer~ 8.5 min
Retention Time (S)-enantiomer~ 9.8 min
Resolution (Rs)> 1.5
Tailing Factor0.9 - 1.5
Limit of Quantitation (LOQ)~ 0.1% of the major enantiomer

Visualization

hplc_workflow prep Sample Preparation (0.1 mg/mL in mobile phase) hplc HPLC System (Chiralpak AD-H column) prep->hplc Inject 10 µL detection UV Detection (220 nm) hplc->detection Elution data Data Analysis (% e.e. calculation) detection->data Chromatogram

Chiral HPLC Workflow

Gas Chromatography-Mass Spectrometry (GC-MS) for Chemical Purity and Impurity Profiling

GC-MS is a powerful technique for assessing the chemical purity of this compound and for identifying and quantifying volatile impurities, including residual solvents and byproducts from the synthesis. Due to the polar nature of the primary amine, derivatization is recommended to improve chromatographic peak shape and thermal stability.

Potential Impurities

The most common synthetic route to this compound is the reductive amination of 3'-chloroacetophenone. Potential impurities may include:

  • Starting Material: 3'-chloroacetophenone

  • Reduction Byproduct: 1-(3-chlorophenyl)ethanol

  • Over-alkylation Products: N-ethyl-(S)-1-(3-chlorophenyl)ethanamine

  • Residual Solvents: e.g., Methanol, Ethanol, Toluene

Experimental Protocol

Objective: To determine the chemical purity of this compound and to identify and quantify potential impurities.

Instrumentation:

  • Gas Chromatograph with a Mass Selective Detector (GC-MS).

  • Capillary Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

Reagents:

  • This compound sample

  • Ethyl acetate (GC grade)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Reference standards for potential impurities (if available)

Procedure:

  • Sample Preparation (with Derivatization):

    • Accurately weigh approximately 1 mg of the this compound sample into a 2 mL GC vial.

    • Add 1 mL of ethyl acetate.

    • Add 100 µL of BSTFA with 1% TMCS.

    • Cap the vial tightly and heat at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

  • GC-MS Conditions:

    • Inlet Temperature: 250 °C

    • Injection Volume: 1 µL (Split mode, 20:1)

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 2 minutes.

      • Ramp at 15 °C/min to 280 °C.

      • Hold at 280 °C for 5 minutes.

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-500.

  • Analysis:

    • Inject the derivatized sample into the GC-MS.

    • The purity is typically determined by area percent, assuming a response factor of 1 for all components.

    • Identify impurities by comparing their mass spectra with a reference library (e.g., NIST) and, if available, with the retention times and mass spectra of reference standards.

Data Presentation
CompoundExpected Retention Time (min)Key m/z fragments (derivatized)
This compound-TMS~ 10.2212 (M-15), 182, 115, 73
3'-chloroacetophenone~ 8.5154 (M+), 139, 111, 75
1-(3-chlorophenyl)ethanol-TMS~ 9.1213 (M-15), 183, 125, 73

Visualization

gcms_workflow sample Sample Weighing (~1 mg) dissolve Dissolve in Ethyl Acetate sample->dissolve derivatize Derivatization (BSTFA, 70°C) dissolve->derivatize gcms GC-MS Analysis derivatize->gcms Inject 1 µL analysis Data Interpretation (Purity & Impurity ID) gcms->analysis Mass Spectra

GC-MS Workflow

Quantitative NMR (qNMR) for Enantiomeric Purity

qNMR using a chiral solvating agent (CSA) is an excellent alternative or complementary technique to chiral HPLC for determining enantiomeric excess. The CSA forms transient diastereomeric complexes with the enantiomers of the analyte, leading to separate and quantifiable signals in the ¹H NMR spectrum.[1] (R)-(-)-Mandelic acid is a commonly used and effective CSA for primary amines.[1][2]

Experimental Protocol

Objective: To determine the enantiomeric excess of this compound by ¹H NMR spectroscopy using (R)-(-)-mandelic acid as a chiral solvating agent.

Instrumentation:

  • NMR Spectrometer (400 MHz or higher is recommended).

  • 5 mm NMR tubes.

Reagents:

  • This compound sample

  • (R)-(-)-Mandelic acid

  • Deuterated chloroform (CDCl₃)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample into a clean, dry vial.

    • Dissolve the sample in approximately 0.6 mL of CDCl₃.

    • Transfer the solution to a 5 mm NMR tube.

    • Accurately weigh approximately 1.5 molar equivalents of (R)-(-)-mandelic acid and add it to the NMR tube.

    • Cap the NMR tube and gently mix until the mandelic acid is fully dissolved.

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum of the sample.

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest to ensure accurate integration. A D1 of 10 seconds is generally a good starting point.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio for the signals of interest.

  • Data Processing and Analysis:

    • Process the ¹H NMR spectrum (Fourier transform, phase correction, and baseline correction).

    • Identify a well-resolved proton signal of the analyte that shows baseline separation for the two diastereomeric complexes. The methine proton (CH-NH₂) is a good candidate.

    • Carefully integrate the signals corresponding to the (S)- and (R)-enantiomers.

  • Calculation of Enantiomeric Excess (% e.e.): % e.e. = [(Integral(S) - Integral(R)) / (Integral(S) + Integral(R))] x 100 Where Integral(S) is the integration value of the signal for the (S)-enantiomer complex and Integral(R) is the integration value of the signal for the (R)-enantiomer complex.

Data Presentation
ParameterExpected Observation
Analyte Signal for QuantificationMethine proton (quartet)
Chemical Shift Difference (Δδ)> 0.02 ppm (highly dependent on conditions)
Molar Ratio (Analyte:CSA)1:1.5
SolventCDCl₃

Visualization

qnmr_workflow cluster_prep Sample Preparation weigh_analyte Weigh Analyte (~10 mg) dissolve_analyte Dissolve in CDCl3 weigh_analyte->dissolve_analyte add_csa Add (R)-Mandelic Acid (~1.5 eq) dissolve_analyte->add_csa nmr_acq ¹H NMR Acquisition (D1 = 10s) add_csa->nmr_acq data_proc Data Processing nmr_acq->data_proc integration Integration of Diastereotopic Signals data_proc->integration calc Calculate % e.e. integration->calc

qNMR Workflow for e.e. Determination

References

Application Note: GC-MS Analysis of (S)-1-(3-chlorophenyl)ethanamine and its Byproducts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the gas chromatography-mass spectrometry (GC-MS) analysis of (S)-1-(3-chlorophenyl)ethanamine, a key chiral intermediate in pharmaceutical synthesis. The method is designed for the simultaneous quantification of the active pharmaceutical ingredient (API) and its potential process-related impurities. The primary byproducts identified from the common synthetic route of reductive amination of 3-chloroacetophenone are the unreacted starting material, 3-chloroacetophenone, and the reduction byproduct, 1-(3-chlorophenyl)ethanol. Due to the polar nature of the primary amine, a derivatization step using trifluoroacetic anhydride (TFAA) is employed to improve chromatographic resolution and peak shape. This method utilizes a chiral capillary column for the enantiomeric separation of the derivatized amine.

Introduction

This compound is a crucial building block in the synthesis of various pharmaceutical compounds. Its stereochemical purity is critical for the efficacy and safety of the final drug product. A common and efficient method for its synthesis is the reductive amination of 3-chloroacetophenone. This process, however, can lead to the formation of several byproducts that need to be monitored and controlled. The primary impurities include the unreacted ketone (3-chloroacetophenone) and the corresponding alcohol (1-(3-chlorophenyl)ethanol) formed by the reduction of the ketone.

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. For chiral amines like this compound, direct analysis by GC can be challenging due to their polarity, which often leads to poor peak shape and column interactions. Derivatization of the amine with an acylating agent, such as trifluoroacetic anhydride (TFAA), converts it into a less polar and more volatile amide, significantly improving its chromatographic behavior. Furthermore, the use of a chiral GC column allows for the separation of the enantiomers, enabling the determination of the enantiomeric excess (e.e.) of the desired (S)-enantiomer.

This application note details a robust GC-MS method for the analysis of this compound and its key byproducts after derivatization with TFAA.

Experimental Protocols

Sample Preparation and Derivatization

This protocol describes the derivatization of this compound and its byproducts for GC-MS analysis.

Reagents and Materials:

  • This compound sample

  • 3-chloroacetophenone (analytical standard)

  • 1-(3-chlorophenyl)ethanol (analytical standard)

  • Trifluoroacetic anhydride (TFAA)

  • Ethyl acetate (GC grade)

  • Anhydrous sodium sulfate

  • 2 mL GC vials with inserts

  • Micropipettes

  • Vortex mixer

  • Heating block

Procedure:

  • Standard and Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask and dissolve in ethyl acetate.

    • Prepare individual stock solutions of 3-chloroacetophenone and 1-(3-chlorophenyl)ethanol in ethyl acetate at a concentration of 1 mg/mL.

    • Prepare a mixed standard solution containing this compound, 3-chloroacetophenone, and 1-(3-chlorophenyl)ethanol at a working concentration of approximately 100 µg/mL in ethyl acetate.

  • Derivatization:

    • Transfer 100 µL of the sample or standard solution into a 2 mL GC vial.

    • Add 100 µL of trifluoroacetic anhydride (TFAA) to the vial.

    • Cap the vial tightly and vortex for 1 minute.

    • Heat the vial at 60°C for 30 minutes in a heating block.

    • Allow the vial to cool to room temperature.

    • Carefully uncap the vial in a fume hood and evaporate the excess TFAA and solvent under a gentle stream of nitrogen.

    • Reconstitute the residue in 1 mL of ethyl acetate.

    • The sample is now ready for GC-MS analysis.

GC-MS Analysis

Instrumentation:

  • Gas chromatograph equipped with a mass selective detector (GC-MS).

  • Chiral capillary column: Astec® CHIRALDEX™ B-PM (30 m x 0.25 mm I.D., 0.12 µm film thickness) or equivalent.

GC-MS Conditions:

ParameterValue
Inlet
Injection Volume1 µL
Inlet Temperature250°C
Split Ratio50:1
Carrier Gas Helium
Flow Rate1.0 mL/min (constant flow)
Oven Program
Initial Temperature100°C, hold for 2 minutes
Ramp 15°C/min to 180°C, hold for 5 minutes
Mass Spectrometer
Transfer Line Temp.280°C
Ion Source Temp.230°C
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Mass Rangem/z 40-400
Acquisition ModeFull Scan

Data Presentation

The following tables summarize the expected quantitative data from the analysis of a typical batch of this compound.

Table 1: Retention Times and Key Mass Fragments of Analytes

CompoundRetention Time (min)Key Mass Fragments (m/z) of TFA-Derivative
3-Chloroacetophenone~12.5154, 139, 111, 75
1-(3-chlorophenyl)ethanol~13.2141, 125, 111, 77
N-Trifluoroacetyl-(R)-1-(3-chlorophenyl)ethanamine~15.8251, 236, 139
N-Trifluoroacetyl-(S)-1-(3-chlorophenyl)ethanamine~16.1251, 236, 139

Table 2: Quantitative Analysis of a Sample Batch

AnalyteConcentration (mg/mL)Area %
This compound9.8598.5%
(R)-1-(3-chlorophenyl)ethanamine0.050.5%
3-Chloroacetophenone0.080.8%
1-(3-chlorophenyl)ethanol0.020.2%
Total 10.00 100%

Table 3: Enantiomeric Purity

EnantiomerArea %
This compound99.5%
(R)-1-(3-chlorophenyl)ethanamine0.5%
Enantiomeric Excess (e.e.) of (S)-form 99.0%

Visualization of Experimental Workflow

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_results Results Sample Weigh this compound Sample Dissolve Dissolve in Ethyl Acetate Sample->Dissolve Standard_Ketone Prepare 3-Chloroacetophenone Standard Standard_Ketone->Dissolve Standard_Alcohol Prepare 1-(3-chlorophenyl)ethanol Standard Standard_Alcohol->Dissolve Aliquot Take Aliquot of Sample/Standard Dissolve->Aliquot To Derivatization Add_TFAA Add Trifluoroacetic Anhydride (TFAA) Aliquot->Add_TFAA Vortex Vortex Add_TFAA->Vortex Heat Heat at 60°C for 30 min Vortex->Heat Evaporate Evaporate to Dryness Heat->Evaporate Reconstitute Reconstitute in Ethyl Acetate Evaporate->Reconstitute Inject Inject 1 µL into GC-MS Reconstitute->Inject To Analysis Separate Chromatographic Separation (Chiral Column) Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Data_Analysis Data Acquisition & Analysis Detect->Data_Analysis Quantify_API Quantify (S)-Amine Data_Analysis->Quantify_API Quantify_Byproducts Quantify Byproducts Data_Analysis->Quantify_Byproducts Determine_EE Determine Enantiomeric Excess Data_Analysis->Determine_EE Report Generate Report Quantify_API->Report Quantify_Byproducts->Report Determine_EE->Report

Caption: Workflow for the GC-MS analysis of this compound.

Signaling Pathways and Logical Relationships

The primary logical relationship in this analytical protocol is the transformation of the analyte and byproducts into derivatives suitable for GC-MS analysis. This is a linear workflow designed to ensure accurate and reproducible results. The signaling pathway is essentially the flow of the sample through the various stages of preparation and analysis, with the final signal being the mass spectrum that allows for quantification and identification.

Logical_Relationship Analyte This compound (Polar, Chiral) Derivatization Derivatization with TFAA Analyte->Derivatization Byproduct1 3-Chloroacetophenone (Non-polar) GC_Separation Chiral GC Separation Byproduct1->GC_Separation Byproduct2 1-(3-chlorophenyl)ethanol (Polar) Byproduct2->GC_Separation TFA_Amine N-TFA-(S)-Amine (Less Polar, Volatile) Derivatization->TFA_Amine TFA_Amine->GC_Separation MS_Detection MS Detection & Quantification GC_Separation->MS_Detection

Caption: Logical flow from analytes to detection and quantification.

Troubleshooting & Optimization

Technical Support Center: Synthesis of (S)-1-(3-chlorophenyl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of (S)-1-(3-chlorophenyl)ethanamine.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis, offering potential causes and recommended solutions.

Problem IDIssuePotential Cause(s)Recommended Solution(s)
SYN-001Low or No Product Yield 1. Inactive or degraded reducing agent: Reagents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) can degrade over time, especially if not stored under anhydrous conditions.[1] 2. Incomplete imine formation: The equilibrium between the ketone and the amine to form the imine intermediate may not be favorable under the reaction conditions.[1] 3. Suboptimal reaction pH: The pH is crucial for both imine formation and the stability and reactivity of the reducing agent.[1] 4. Presence of moisture: Many reagents used in reductive amination are sensitive to water.[1] 5. Catalyst deactivation: In catalytic asymmetric synthesis, the catalyst can be poisoned by impurities or side products.1. Use a fresh, unopened container of the reducing agent. Test its activity on a known, reliable substrate.[1] 2. Monitor imine formation via TLC or ¹H NMR before adding the reducing agent. Consider adding a dehydrating agent (e.g., molecular sieves) or using a Dean-Stark apparatus to remove water and drive the equilibrium towards the imine.[1] 3. Adjust the pH to a slightly acidic range (typically 4-6) to favor imine formation without significantly hydrolyzing it or deactivating the reducing agent.[1] 4. Use anhydrous solvents and reagents. Ensure all glassware is thoroughly dried before use.[1] 5. Purify starting materials to remove potential catalyst poisons. Degas solvents to remove oxygen.
SYN-002Low Enantiomeric Excess (ee) 1. Suboptimal catalyst or ligand: The choice of chiral catalyst and ligand is critical for achieving high stereoselectivity.[2] 2. Incorrect reaction temperature: Temperature can significantly influence the enantioselectivity of the reaction. 3. Solvent effects: The polarity and coordinating ability of the solvent can affect the chiral environment created by the catalyst. 4. Racemization of the product: The chiral amine product may racemize under the reaction or work-up conditions.1. Screen a variety of chiral ligands and metal precursors. The steric and electronic properties of the ligand are paramount. For instance, Ru-BINAP and Ru-Tol-BINAP systems have shown high enantioselectivity in the asymmetric reductive amination of other aryl ketones.[2] 2. Optimize the reaction temperature. Lower temperatures often lead to higher enantioselectivity, although this may come at the cost of a slower reaction rate. 3. Conduct a solvent screen to identify the optimal solvent for the catalytic system. 4. Ensure the work-up conditions are mild and avoid prolonged exposure to acidic or basic conditions that could lead to racemization.
SYN-003Formation of Significant Side Products 1. Over-reduction: The starting 3'-chloroacetophenone can be reduced to the corresponding alcohol, 1-(3-chlorophenyl)ethanol.[1][2] 2. Dimerization or polymerization: The starting ketone may undergo self-condensation reactions.[1] 3. Formation of N-formylated product: In Leuckart-Wallach type reactions using formic acid or its salts as the hydrogen source, the primary amine product can be formylated.[2]1. Use a milder or more selective reducing agent. For example, NaBH(OAc)₃ is generally more selective for imines over ketones compared to NaBH₄.[3][4] Control the stoichiometry of the reducing agent carefully.[1] 2. Add the ketone slowly to the reaction mixture and maintain a lower reaction temperature.[1] 3. After the reductive amination, include a hydrolysis step (e.g., treatment with aqueous acid or base) to convert the N-formyl derivative to the desired primary amine.[2]
PUR-001Difficulty in Product Purification 1. Co-elution with starting materials or by-products: The product may have a similar polarity to the starting ketone or alcohol by-product, making separation by column chromatography challenging.[1] 2. Product is an oil and does not crystallize: Many chiral amines are oils at room temperature, making purification by crystallization difficult.[1] 3. Product decomposition on silica gel: Amines can interact strongly with the acidic surface of silica gel, leading to streaking and potential decomposition during column chromatography.[1]1. Optimize the solvent system for column chromatography. A gradient elution may be necessary. Consider using a different stationary phase, such as alumina.[1] 2. Attempt to form a salt of the amine (e.g., hydrochloride or tartrate salt), which is often a crystalline solid and can be purified by recrystallization.[1] 3. Deactivate the silica gel by pre-treating it with a small amount of a tertiary amine (e.g., triethylamine) in the eluent.[1] Alternatively, use a less acidic stationary phase or consider other purification methods like distillation under reduced pressure.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most prevalent methods for synthesizing this compound are asymmetric reductive amination of 3'-chloroacetophenone and biocatalytic transamination.

  • Asymmetric Reductive Amination: This involves the reaction of 3'-chloroacetophenone with an amine source (like ammonia or an ammonium salt) in the presence of a chiral catalyst and a reducing agent.[2] Common reducing agents include hydrogen gas, formic acid/formate salts (Leuckart-Wallach reaction), or hydride sources like silanes.[2][5] The key to achieving high enantioselectivity is the choice of the chiral catalyst, which typically consists of a transition metal (e.g., Rh, Ru, Ir) and a chiral ligand.[2][6]

  • Biocatalytic Transamination: This method utilizes enzymes, specifically transaminases (TAs), to convert 3'-chloroacetophenone into the corresponding chiral amine with high enantioselectivity. This approach is considered a green chemistry alternative as it operates under mild conditions.

Q2: How can I monitor the progress of the reductive amination reaction?

A2: The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • TLC: Use a suitable eluent system (e.g., ethyl acetate/hexanes) to achieve good separation between the starting ketone, the intermediate imine (if stable enough to be observed), and the final amine product. The amine product can be visualized using a ninhydrin stain.[1]

  • GC-MS: This technique provides more quantitative information on the conversion of the starting material to the product.

Q3: What are some common chiral catalysts and ligands used for the asymmetric synthesis of aryl amines?

A3: Several catalytic systems have been successfully employed for the asymmetric reductive amination of aryl ketones. Some examples include:

  • Ruthenium-based catalysts: Complexes of ruthenium with chiral diphosphine ligands like BINAP and Tol-BINAP have demonstrated high enantioselectivities in hydrogen-transfer reductive aminations.[2]

  • Iridium-based catalysts: Iridium complexes with chiral ligands such as f-Binaphane have also shown high activity and enantioselectivity for the asymmetric direct reductive amination of aryl ketones.[6]

  • Rhodium-based catalysts: Rhodium complexes with chiral diphosphine ligands have been used, although in some cases they have shown lower enantioselectivities compared to ruthenium or iridium systems for certain substrates.[2]

Q4: Can biocatalysis be a viable alternative for this synthesis?

A4: Yes, biocatalysis using transaminases is a very promising and increasingly popular method for the synthesis of chiral amines. Imine reductases (IREDs) are another class of enzymes that can be used.[7][8] These enzymatic methods often offer excellent enantioselectivity (>99% ee) and operate under mild, environmentally friendly conditions (aqueous media, room temperature).[9] The main challenge can be finding a suitable enzyme with high activity towards the specific substrate, 3'-chloroacetophenone. However, with modern enzyme screening and engineering techniques, this is becoming more accessible.

Data on Asymmetric Reductive Amination of Aryl Ketones

EntryAryl KetoneCatalyst/LigandReducing Agent/ConditionsYield (%)ee (%)
1Acetophenone[RuCl₂(p-cymene)]₂ / (R)-Tol-BINAPHCOOH/Et₃N, DMF, 28 °C, 24 h9586
24'-Methylacetophenone[RuCl₂(p-cymene)]₂ / (R)-Tol-BINAPHCOOH/Et₃N, DMF, 28 °C, 24 h9490
34'-Methoxyacetophenone[RuCl₂(p-cymene)]₂ / (R)-Tol-BINAPHCOOH/Et₃N, DMF, 28 °C, 24 h9695
44'-Nitroacetophenone[RuCl₂(p-cymene)]₂ / (R)-Tol-BINAPHCOOH/Et₃N, DMF, 60 °C, 24 h9298
52'-Methoxyacetophenone[RuCl₂(p-cymene)]₂ / (R)-Tol-BINAPHCOOH/Et₃N, DMF, 28 °C, 24 h9397

Data adapted from a study on asymmetric hydrogen-transfer reductive amination of various aryl ketones.[2]

Experimental Protocols

Protocol 1: General Procedure for Asymmetric Transfer Hydrogenation for Reductive Amination

This protocol is a general guideline based on similar reactions and should be optimized for the specific synthesis of this compound.

Materials:

  • 3'-Chloroacetophenone

  • Ammonium formate or another amine source

  • Chiral Ruthenium or Iridium catalyst with a suitable chiral ligand (e.g., (R)-Tol-BINAP)

  • Anhydrous solvent (e.g., DMF, Isopropanol)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a glovebox or under an inert atmosphere, charge a reaction vessel with the chiral catalyst and ligand in the chosen anhydrous solvent.

  • Add 3'-chloroacetophenone and the amine source (e.g., ammonium formate).

  • Seal the vessel and stir the reaction mixture at the desired temperature (e.g., 28-60 °C).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (potentially pre-treated with triethylamine) or by recrystallization of a suitable salt.

  • Determine the enantiomeric excess of the purified product by chiral HPLC or GC.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Start reagents Combine 3'-Chloroacetophenone, Amine Source, Chiral Catalyst, & Anhydrous Solvent start->reagents inert Establish Inert Atmosphere reagents->inert react Stir at Optimized Temperature inert->react monitor Monitor Progress (TLC/GC-MS) react->monitor monitor->react Incomplete quench Quench Reaction monitor->quench Complete extract Extract with Organic Solvent quench->extract dry Dry & Concentrate extract->dry purify Purify (Chromatography/ Recrystallization) dry->purify analyze Characterize & Determine ee% purify->analyze end Final Product analyze->end troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions start Low/No Yield (SYN-001) cause1 Inactive Reducing Agent start->cause1 cause2 Incomplete Imine Formation start->cause2 cause3 Suboptimal pH start->cause3 cause4 Moisture Present start->cause4 sol1 Use Fresh Reagent cause1->sol1 sol2 Monitor Imine Formation/ Add Dehydrating Agent cause2->sol2 sol3 Optimize pH (4-6) cause3->sol3 sol4 Use Anhydrous Conditions cause4->sol4

References

Technical Support Center: Reductive Amination of 3-Chloroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges associated with the reductive amination of 3-chloroacetophenone.

Troubleshooting Guide: Common Side Products and Solutions

During the reductive amination of 3-chloroacetophenone, the formation of side products can impact yield and purity. Below is a guide to identify and mitigate these common issues.

Observation Potential Side Product Plausible Cause Recommended Solution
Significant peak corresponding to the molecular weight of 1-(3-chlorophenyl)ethanol in GC-MS or LC-MS analysis.1-(3-chlorophenyl)ethanolReduction of the ketone carbonyl group by the reducing agent before imine formation. This is common with strong reducing agents like sodium borohydride (NaBH₄).1. Use a more selective reducing agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are milder and preferentially reduce the iminium ion over the ketone.[1] 2. Two-step procedure: First, allow the imine to form completely by stirring 3-chloroacetophenone and the amine (e.g., ammonium chloride) for a sufficient time, then add the reducing agent.[2][3] 3. pH control: For NaBH₃CN, maintain a slightly acidic pH (around 5-6) to favor imine formation and the stability of the reducing agent.
Presence of higher molecular weight species, particularly when using a primary amine as the starting material.Secondary and Tertiary Amines (Over-alkylation)The primary amine product is nucleophilic and can react with another molecule of 3-chloroacetophenone to form a secondary amine, which can further react to form a tertiary amine.1. Use a large excess of the amine source: A significant excess of ammonia or the primary amine will statistically favor the reaction of the ketone with the starting amine over the product amine. 2. Control stoichiometry: Use a 1:1 molar ratio of the ketone to a more valuable amine if over-alkylation is a major concern, and accept a lower conversion rate. 3. Slow addition of the ketone: Adding the 3-chloroacetophenone slowly to the reaction mixture containing the amine and reducing agent can help maintain a low concentration of the ketone, disfavoring over-alkylation.
Formation of dimeric or polymeric materials, observed as a complex mixture of high molecular weight impurities.Aldol condensation or other self-condensation productsBasic reaction conditions or prolonged reaction times at elevated temperatures can promote the self-condensation of the acetophenone.1. Maintain neutral or slightly acidic conditions: Avoid strongly basic conditions. 2. Optimize reaction temperature and time: Use the lowest effective temperature and monitor the reaction to avoid prolonged heating.
Unreacted 3-chloroacetophenone remains after the reaction is complete.Incomplete ReactionInsufficient reactivity of the amine, steric hindrance, or deactivation of the reducing agent.1. Increase reaction time or temperature: Cautiously increase the temperature or allow the reaction to stir for a longer period, monitoring for side product formation. 2. Use a catalyst: For less reactive systems, the addition of a Lewis acid like Ti(OiPr)₄ can facilitate imine formation.[4] 3. Ensure anhydrous conditions: Water can hydrolyze the imine intermediate and decompose some reducing agents. Use anhydrous solvents and reagents.

Frequently Asked Questions (FAQs)

Q1: What is the most common side product in the reductive amination of 3-chloroacetophenone?

A1: The most frequently encountered side product is 1-(3-chlorophenyl)ethanol, which results from the direct reduction of the ketone functionality. This is particularly prevalent when using less selective reducing agents like sodium borohydride.

Q2: How can I prevent the formation of the alcohol side product?

A2: To minimize the formation of 1-(3-chlorophenyl)ethanol, it is recommended to use a milder and more selective reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).[1] These reagents show a preference for reducing the iminium ion intermediate over the starting ketone. Alternatively, a two-step approach where the imine is formed first, followed by the addition of the reducing agent, can significantly reduce this side product.[2][3]

Q3: I am trying to synthesize the primary amine, but I am observing significant amounts of secondary and tertiary amines. What can I do?

A3: This issue, known as over-alkylation, occurs when the newly formed primary amine reacts further with the starting ketone. To suppress this, you can use a large excess of the ammonia source (e.g., ammonium acetate or aqueous ammonia). This increases the probability of the ketone reacting with the intended amine rather than the product amine.

Q4: My reaction is very slow or does not go to completion. What are the possible reasons?

A4: Several factors can lead to an incomplete reaction. The amine might not be nucleophilic enough, or there could be significant steric hindrance. Ensure your reagents are pure and the solvent is anhydrous, as water can inhibit the reaction. If the issue persists, you can try gently heating the reaction or adding a catalyst like acetic acid or a Lewis acid to promote imine formation.

Q5: What is the Leuckart reaction, and can it be used for the reductive amination of 3-chloroacetophenone?

A5: The Leuckart reaction is a specific type of reductive amination that uses formic acid or its derivatives (like ammonium formate or formamide) as both the reducing agent and the nitrogen source.[5][6] It can be applied to 3-chloroacetophenone; however, it often requires high temperatures and can lead to the formation of N-formyl protected amine as an intermediate, which requires a subsequent hydrolysis step.[7] Side reactions can also occur at the high temperatures required.[8]

Experimental Protocols

Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (NaBH(OAc)₃)

This protocol is often preferred due to the high selectivity and milder reaction conditions of NaBH(OAc)₃.[9]

Materials:

  • 3-chloroacetophenone

  • Ammonium acetate

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Ethyl acetate

Procedure:

  • To a solution of 3-chloroacetophenone (1.0 eq.) in anhydrous 1,2-dichloroethane (DCE), add ammonium acetate (5-10 eq.).

  • Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.

  • Slowly add sodium triacetoxyborohydride (1.5-2.0 eq.) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Reaction_Pathway Reaction Pathway for Reductive Amination of 3-Chloroacetophenone cluster_main Main Reaction cluster_side Side Reactions 3-Chloroacetophenone 3-Chloroacetophenone Imine_Intermediate Iminium Ion Intermediate 3-Chloroacetophenone->Imine_Intermediate + NH3 Alcohol 1-(3-chlorophenyl)ethanol 3-Chloroacetophenone->Alcohol + [H] (Direct Reduction) Primary_Amine 1-(3-chlorophenyl)ethanamine (Desired Product) Imine_Intermediate->Primary_Amine + [H] (Reducing Agent) Secondary_Amine Secondary Amine (Over-alkylation) Primary_Amine->Secondary_Amine + 3-Chloroacetophenone, then [H]

Caption: Main and side reaction pathways in the reductive amination.

Troubleshooting_Workflow Troubleshooting Workflow for Reductive Amination Start Low Yield or Impure Product Check_Side_Products Identify Side Products (GC-MS, LC-MS) Start->Check_Side_Products Alcohol_Product Alcohol Side Product? Check_Side_Products->Alcohol_Product Over_Alkylation Over-alkylation? Alcohol_Product->Over_Alkylation No Use_Selective_Reductant Use NaBH(OAc)3 or NaBH3CN Alcohol_Product->Use_Selective_Reductant Yes Incomplete_Reaction Incomplete Reaction? Over_Alkylation->Incomplete_Reaction No Increase_Amine Increase Excess of Amine Over_Alkylation->Increase_Amine Yes Increase_Time_Temp Increase Reaction Time/Temp Incomplete_Reaction->Increase_Time_Temp Yes End Improved Reaction Incomplete_Reaction->End No Two_Step_Procedure Implement Two-Step Procedure Use_Selective_Reductant->Two_Step_Procedure Two_Step_Procedure->End Optimize_Stoichiometry Optimize Stoichiometry Increase_Amine->Optimize_Stoichiometry Optimize_Stoichiometry->End Add_Catalyst Add Catalyst (e.g., AcOH) Increase_Time_Temp->Add_Catalyst Add_Catalyst->End

Caption: A logical workflow for troubleshooting common issues.

References

Technical Support Center: Optimization of Piperazine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for piperazine synthesis. It provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Troubleshooting Guides

This section offers solutions to specific problems that may arise during the synthesis of piperazine and its derivatives, presented in a question-and-answer format.

Issue 1: Low Yield of Mono-substituted Piperazine and Formation of Di-substituted Byproduct

  • Question: My reaction is producing a significant amount of the 1,4-disubstituted piperazine, leading to a low yield of the desired mono-substituted product. How can I improve the selectivity for mono-substitution?

  • Answer: The formation of a di-substituted byproduct is a common challenge due to the comparable reactivity of the second nitrogen atom after the initial substitution.[1] Several strategies can be employed to favor mono-substitution:

    • Use of Excess Piperazine: Employing a large excess of piperazine (5-10 equivalents) statistically favors the reaction of the electrophile with the more abundant unsubstituted piperazine.[1][2]

    • Slow Addition of Electrophile: Adding the alkylating or arylating agent dropwise, particularly at low temperatures, can help control the reaction rate and minimize disubstitution.[1][2]

    • Protecting Group Strategy: A more controlled method involves using a mono-protected piperazine, such as N-Boc-piperazine. The protecting group is subsequently removed after the substitution reaction.[1]

    • Protonation: Utilizing a protonated piperazine salt, by forming the monohydrochloride or monoacetate in situ, can protect one of the nitrogen atoms.[3]

    • Reaction Conditions: High temperatures and prolonged reaction times can favor the formation of the thermodynamically more stable disubstituted product. It is crucial to monitor the reaction progress using techniques like TLC or LC-MS and to stop the reaction once the formation of the monosubstituted product is maximized.[1]

Issue 2: Low Yield in Buchwald-Hartwig Amination for N-Aryl Piperazine Synthesis

  • Question: I am experiencing consistently low yields when synthesizing N-aryl piperazines via Buchwald-Hartwig amination. What are the potential causes and how can I optimize the reaction?

  • Answer: Low yields in Buchwald-Hartwig amination of piperazines can be attributed to several factors, including catalyst deactivation, suboptimal reaction conditions, or issues with the starting materials.[1][4] Key areas to troubleshoot include:

    • Catalyst and Ligand Selection: The choice of the palladium precursor (e.g., Pd₂(dba)₃) and the phosphine ligand (e.g., RuPhos, BINAP) is critical. For electron-rich aryl halides, more electron-rich and sterically hindered phosphine ligands are often necessary. It is recommended to screen a variety of ligands and palladium sources.[1][2][4]

    • Base Selection: The base plays a crucial role in both the reaction rate and the prevalence of side reactions. If a strong base like NaOtBu leads to the decomposition of your starting material, consider using a weaker base such as K₃PO₄ or Cs₂CO₃.[1][4]

    • Solvent Effects: The solvent affects the solubility of reagents and the stability of the catalytic species. Common solvents include toluene, dioxane, and THF. If solubility is an issue, a more polar solvent like t-butanol may be beneficial.[1][4]

    • Temperature and Time: Suboptimal temperature can result in an incomplete reaction or decomposition. Monitoring the reaction progress by TLC or LC-MS is essential to determine the optimal reaction time.[1][4]

Issue 3: Difficulty in Purifying Substituted Piperazine Products

  • Question: I am struggling to purify my substituted piperazine product. What are some effective purification techniques?

  • Answer: The basic nature and potential water solubility of piperazine derivatives can make purification challenging.[2] Here are some effective methods:

    • Acid-Base Extraction: The basicity of the piperazine nitrogen atoms can be exploited for purification. The product can be extracted into an acidic aqueous solution, washed with an organic solvent to remove non-basic impurities, and then the aqueous layer can be basified to re-extract the purified piperazine into an organic solvent.

    • Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.[1] For purifying piperazine itself, forming a diacetate salt to precipitate it from a crude mixture is a viable strategy.[2][5]

    • Column Chromatography: While the basicity of piperazines can cause streaking on silica gel, it is still a widely used method. Using deactivated silica gel or alumina can be effective, often with a solvent system containing a small amount of a basic modifier like triethylamine.[2]

    • Ion Exchange Chromatography: For removing impurities from aqueous piperazine solutions, ion exchange resins can be utilized.[6]

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in piperazine synthesis?

A1: Besides di-substitution, other common side reactions include elimination reactions with certain alkyl halides, ring-opening, and over-oxidation, depending on the synthetic route. Careful control of reaction conditions and choice of reagents can minimize these.[1]

Q2: How can I synthesize an unsymmetrically 1,4-disubstituted piperazine?

A2: The most reliable method is a stepwise approach. First, introduce one substituent onto the piperazine ring, often using a protecting group strategy to ensure mono-substitution. After purification of the mono-substituted piperazine, the second substituent can be introduced at the other nitrogen atom.[1]

Q3: What are some modern methods for the C-H functionalization of the piperazine ring?

A3: While the sp³ C-H bonds of the piperazine ring are generally unreactive, recent advances have been made in their functionalization.[7] Methods such as direct α-C–H lithiation of N-Boc protected piperazines and photoredox catalysis are emerging as powerful tools for introducing substituents directly onto the carbon backbone of the piperazine ring.[7][8]

Q4: What are the typical reaction conditions for synthesizing piperazine from ethanolamine?

A4: Piperazine can be synthesized from ethanolamine by heating it in the presence of ammonia at high temperatures (150–220°C) and pressures (100–250 atm).[9] Another method involves the reaction of ethanolamine over a dealuminated mordenite catalyst at around 340°C.[10] The addition of water to the reaction mixture of an ethanolamine, ammonia, and hydrogen over a hydrogenation catalyst has also been shown to improve the yield of piperazine.[11]

Data Presentation

Table 1: Troubleshooting Guide for Low Mono-substitution Yield

Problem Potential Cause Recommended Solution Key Parameters to Monitor
Low Yield of Mono-substituted PiperazineHigh Reactivity of Monosubstituted ProductUse a 5-10 fold excess of piperazine.[1][2]Stoichiometry of reactants
Add the electrophile slowly at a low temperature.[1][2]Addition rate, Temperature
Utilize a mono-protected piperazine (e.g., N-Boc-piperazine).[1]-
Reaction Conditions Favoring Di-substitutionOptimize reaction temperature and time by monitoring with TLC or LC-MS.[1]Reaction progress, Temperature, Time

Table 2: Optimization of Buchwald-Hartwig Amination for N-Aryl Piperazine Synthesis

Parameter Recommendation Examples
Catalyst/Ligand Screen various palladium sources and phosphine ligands.[1][4]Pd₂(dba)₃ with RuPhos or BINAP[2]
Base Use a weaker base if strong bases cause decomposition.[1][4]K₃PO₄, Cs₂CO₃[1][4]
Solvent Choose a solvent that ensures solubility and catalyst stability.[1][4]Toluene, Dioxane, THF, t-butanol[1][4]
Temperature Monitor reaction to find the optimal temperature to avoid decomposition.[1][4]Varies depending on substrates

Experimental Protocols

Protocol 1: Mono-N-alkylation of Piperazine using Excess Piperazine

  • Materials:

    • Piperazine (10 mmol, 10 eq.)

    • Alkyl halide (1 mmol, 1 eq.)

    • Potassium carbonate (2 mmol, 2 eq.)

    • Acetonitrile (20 mL)

  • Procedure:

    • To a solution of piperazine in acetonitrile, add potassium carbonate.

    • Slowly add the alkyl halide to the mixture at room temperature.

    • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

    • Once the reaction is complete, filter the mixture to remove the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Purify the residue by column chromatography to isolate the mono-alkylated product.[2]

Protocol 2: Synthesis of N-Boc-piperazine (Mono-protection)

  • Materials:

    • Piperazine (2.0 eq)

    • Di-tert-butyl dicarbonate (Boc₂O, 1.0 eq)

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve piperazine in dichloromethane (DCM) and cool to 0 °C.

    • Add a solution of di-tert-butyl dicarbonate (Boc₂O) in DCM dropwise to the piperazine solution.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Monitor the reaction progress by TLC.

    • After reaction completion, concentrate the mixture.

    • Purify by column chromatography to isolate N-Boc-piperazine.[1]

Protocol 3: Purification of Piperazine via Diacetate Salt Formation

  • Materials:

    • Crude piperazine-containing mixture

    • Acetone

    • Glacial acetic acid

  • Procedure:

    • Dissolve the crude mixture in acetone at 20-40°C to a concentration of approximately 0.5 to 20 weight percent piperazine.

    • While stirring, slowly add glacial acetic acid (at least a stoichiometric amount, up to 5 times).

    • The crystalline piperazine diacetate will precipitate.

    • Cool the mixture to 10-30°C to maximize precipitation.

    • Separate the precipitated salt from the liquid by filtration.

    • Wash the collected precipitate with cold acetone to remove residual impurities.

    • Dry the purified piperazine diacetate under vacuum.[2][5]

Visualizations

Troubleshooting_Mono_Substitution Start Low Yield of Mono-substituted Piperazine Di_substitution Significant Di-substitution Observed? Start->Di_substitution Excess_Piperazine Use 5-10 Equivalents of Piperazine Di_substitution->Excess_Piperazine Yes Monitor_Reaction Optimize Temperature and Time (Monitor by TLC/LC-MS) Di_substitution->Monitor_Reaction No Slow_Addition Slowly Add Electrophile at Low Temperature Excess_Piperazine->Slow_Addition Protecting_Group Consider a Protecting Group Strategy (e.g., N-Boc) Slow_Addition->Protecting_Group Protecting_Group->Monitor_Reaction Improved_Yield Improved Yield of Mono-substituted Product Monitor_Reaction->Improved_Yield

Caption: Troubleshooting workflow for low mono-substitution yield.

Buchwald_Hartwig_Optimization Start Low Yield in Buchwald-Hartwig Amination Screen_Catalyst Screen Catalyst and Ligand Combinations Start->Screen_Catalyst Optimize_Base Optimize Base Selection (e.g., K₃PO₄, Cs₂CO₃) Screen_Catalyst->Optimize_Base Optimize_Solvent Optimize Solvent (e.g., Toluene, Dioxane, THF) Optimize_Base->Optimize_Solvent Optimize_Temp_Time Optimize Temperature and Time (Monitor by TLC/LC-MS) Optimize_Solvent->Optimize_Temp_Time Improved_Yield Improved Yield of N-Aryl Piperazine Optimize_Temp_Time->Improved_Yield

Caption: Optimization workflow for Buchwald-Hartwig amination.

Piperazine_Purification_Workflow Start Crude Substituted Piperazine Product Extraction Acid-Base Extraction Start->Extraction Is_Solid Is the product a solid? Extraction->Is_Solid Crystallization Crystallization / Salt Formation Pure_Product Pure Substituted Piperazine Crystallization->Pure_Product Chromatography Column Chromatography (Silica or Alumina) Chromatography->Pure_Product Is_Solid->Crystallization Yes Is_Solid->Chromatography No

Caption: General purification workflow for substituted piperazines.

References

Technical Support Center: Purification of (S)-1-(3-chlorophenyl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of (S)-1-(3-chlorophenyl)ethanamine. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the purification of this chiral amine.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound?

The main challenge is separating the desired (S)-enantiomer from the unwanted (R)-enantiomer, as they have identical physical properties except for their interaction with polarized light. Other significant challenges include removing synthetic impurities, preventing racemization (the conversion of the pure enantiomer back into a racemic mixture), and handling the basic nature of the amine during chromatographic purification.[1][2]

Q2: What are the principal methods for the enantiomeric purification of 1-(3-chlorophenyl)ethanamine?

The two most common and effective methods for resolving the enantiomers are:

  • Diastereomeric Salt Crystallization: This classical method involves reacting the racemic amine with a chiral acid to form two diastereomeric salts.[3] These salts have different solubilities, allowing one to be selectively crystallized and separated.[3]

  • Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC uses a chiral stationary phase (CSP) to differentially interact with the two enantiomers, leading to their separation.[4][5] This is a powerful analytical technique and can also be used for preparative-scale purification.[6]

Q3: How can I determine the enantiomeric purity (enantiomeric excess, ee) of my sample?

Enantiomeric excess is most reliably determined using analytical techniques such as:

  • Chiral HPLC: This is one of the most effective techniques for determining enantiomeric composition.[4]

  • NMR Spectroscopy with Chiral Derivatizing Agents: Reacting the amine with a chiral agent, like (1R)-(+)- or (1S)-(-)-camphor-10-sulfonyl chloride, creates diastereomers that can be distinguished and quantified by 1H or 13C NMR spectroscopy.[7]

Troubleshooting Guides

Issue 1: Poor or No Separation of Enantiomers via Chiral HPLC

Q: I am not getting baseline separation of the (S) and (R) enantiomers on my chiral HPLC system. What should I do?

A: Achieving good resolution in chiral HPLC depends on the complex interactions between the analyte, the chiral stationary phase (CSP), and the mobile phase.[4][8] If you are experiencing poor separation, consider the following troubleshooting steps.

Troubleshooting Steps:

  • Verify Column Selection: The choice of CSP is critical.[4] Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are highly effective for a wide range of racemates, including primary amines.[9] If one column is not effective, screening several different CSPs is recommended.[8]

  • Optimize Mobile Phase Composition:

    • Solvent Ratio: Systematically vary the ratio of your solvents (e.g., hexane/isopropanol or acetonitrile/methanol).[4]

    • Additives: For chiral amines, mobile phase additives are crucial for good peak shape and selectivity.[9][10]

      • Acidic Additives (e.g., Trifluoroacetic Acid - TFA): Can improve peak shape but may sometimes reduce selectivity.[10]

      • Basic Additives (e.g., Triethylamine - TEA, Diethylamine - DEA, Butylamine - BA): These are often necessary to prevent peak tailing caused by interactions with residual silanols on the silica support.[9][11] A combination of both an acid and a base (e.g., 0.3% TFA and 0.2% TEA) can provide excellent selectivity and peak shape.[10]

  • Adjust Flow Rate and Temperature:

    • Flow Rate: Chiral separations often benefit from lower flow rates (e.g., 0.5-1.0 mL/min for a 4.6 mm ID column), which can increase resolution.[8]

    • Temperature: Decreasing the column temperature generally increases chiral selectivity by enhancing the subtle bonding forces responsible for separation.[8]

Logical Workflow for Chiral HPLC Troubleshooting

Start Poor HPLC Resolution CheckColumn Is the CSP appropriate for primary amines? Start->CheckColumn CheckMobilePhase Optimize Mobile Phase CheckColumn->CheckMobilePhase  Yes TryNewColumn Screen Different CSPs CheckColumn->TryNewColumn  No / Unsure   AdjustSolvents Vary Solvent Ratio (e.g., Hex/IPA) CheckMobilePhase->AdjustSolvents AdjustAdditives Add/Vary Acid/Base (e.g., TFA/TEA) CheckMobilePhase->AdjustAdditives CheckConditions Adjust Run Conditions AdjustFlow Decrease Flow Rate CheckConditions->AdjustFlow AdjustTemp Decrease Temperature CheckConditions->AdjustTemp TryNewColumn->CheckMobilePhase AdjustSolvents->CheckConditions AdjustAdditives->CheckConditions Success Baseline Separation Achieved AdjustAdditives->Success AdjustFlow->Success AdjustTemp->Success

Caption: A decision tree for troubleshooting poor enantiomeric resolution in chiral HPLC.

Issue 2: Low Yield or Product Loss During Column Chromatography

Q: I am trying to purify the crude product using silica gel chromatography, but my yield is very low. Why is this happening?

A: Amines are basic compounds and can interact strongly with the acidic silanol groups on the surface of standard silica gel.[1] This can lead to significant tailing of the product peak, irreversible adsorption, or even decomposition on the column, resulting in low recovery.[1]

Troubleshooting Steps:

  • Deactivate the Silica Gel: Before preparing your column, pre-treat the silica gel by slurrying it in an eluent containing a small amount of a tertiary amine, such as triethylamine (typically 0.5-1% v/v).[1] This neutralizes the acidic sites and minimizes product loss.

  • Use an Alternative Stationary Phase: If deactivation is insufficient, consider using a less acidic stationary phase like alumina (basic or neutral).[1]

  • Purify as a Salt: A highly effective alternative is to convert the amine to a salt (e.g., the hydrochloride salt) before purification.[1] Salts are often crystalline and can be purified easily by recrystallization, avoiding chromatography altogether.[1] After purification, the free amine can be regenerated by treatment with a base.

Issue 3: Diastereomeric Salt Crystallization is Ineffective

Q: I performed a diastereomeric salt resolution, but the enantiomeric excess (ee) of the amine recovered from the crystals is very low.

A: The success of this method depends on a significant difference in solubility between the two diastereomeric salts and careful control of the crystallization conditions.[3]

Troubleshooting Steps:

  • Screen Resolving Agents: The choice of the chiral resolving agent is paramount. Not all resolving agents will form salts with a sufficient solubility difference. A screening process with various chiral acids (e.g., tartaric acid derivatives, mandelic acid, or binaphthoic acid) is often necessary.[3][12]

  • Optimize the Solvent: The crystallization solvent plays a crucial role.[12] A solvent must be chosen where one diastereomeric salt is sparingly soluble while the other remains in solution. Screening different solvents or solvent mixtures (e.g., ethanol, isopropanol, acetone, ethyl acetate) is critical.

  • Control Crystallization Kinetics: In some systems, the desired diastereomeric salt may crystallize faster (kinetic control), even if it is not the most stable (thermodynamic control).[13] In such cases, allowing the crystallization to proceed for too long can lead to the precipitation of the undesired salt, lowering the purity.[13] It may be necessary to filter the crystals quickly (e.g., within an hour) to achieve high enantiomeric purity.[13]

Diastereomeric Salt Resolution Workflow

cluster_0 Racemate Racemic Amine (R)-Amine + (S)-Amine Diastereomers Formation of Diastereomeric Salts (R)-Amine-(R)-Acid (S)-Amine-(R)-Acid ResolvingAgent Chiral Resolving Agent (e.g., (R)-Acid) Crystallization Selective Crystallization (Solvent & Temp. Control) Diastereomers->Crystallization Filtration Filtration Crystallization->Filtration Solid Solid Crystal (e.g., (S)-Amine-(R)-Acid) Filtration->Solid MotherLiquor Mother Liquor (Enriched in (R)-Amine-(R)-Acid) Filtration->MotherLiquor Liberation Liberate Free Amine (Base Treatment) Solid->Liberation FinalProduct Pure (S)-Amine Liberation->FinalProduct

Caption: The process of separating enantiomers via diastereomeric salt crystallization.

Data Presentation

Table 1: Exemplary Chiral HPLC Conditions for Primary Amine Separation

This table summarizes common conditions for separating chiral primary amines, which can serve as a starting point for method development for this compound.[9][10][11]

Chiral Stationary Phase (CSP) TypeCSP ExampleModeTypical Mobile PhaseAdditives (v/v)Reference
Polysaccharide (Amylose)Chiralpak® IENormal PhaseHexane / 2-Propanol0.1% DEA or BA[4]
Polysaccharide (Cellulose)Chiralcel® OD-HNormal PhaseHexane / Ethanol0.1% DEA or BA[4]
CyclofructanLarihc™ CF6-PNormal PhaseHeptane / Ethanol0.3% TFA + 0.2% TEA[11]
CyclofructanLarihc™ CF6-PPolar OrganicAcetonitrile / Methanol0.3% TFA + 0.2% TEA[10][11]

Abbreviations: DEA: Diethylamine, BA: Butylamine, TFA: Trifluoroacetic acid, TEA: Triethylamine.

Experimental Protocols

Protocol 1: General Method for Chiral HPLC Analysis
  • Column Selection: Choose a suitable chiral stationary phase (CSP). Polysaccharide-based columns like Chiralpak® IE or Chiralcel® OD-H are excellent starting points for primary amines.[4]

  • Mobile Phase Preparation:

    • For Normal Phase Mode , prepare a mixture of hexane and an alcohol (e.g., 2-propanol or ethanol) in a ratio between 95:5 and 80:20.[4]

    • Add basic (e.g., 0.1% DEA) and/or acidic (e.g., 0.1% TFA) modifiers to the mobile phase to improve peak shape and resolution.[9][10]

    • Degas the mobile phase thoroughly using sonication or vacuum filtration.

  • Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Set the column temperature (e.g., 25 °C).

    • Set the flow rate (e.g., 1.0 mL/min).

    • Set the UV detection wavelength (e.g., 220 nm or 254 nm).

  • Injection and Analysis: Equilibrate the column with the mobile phase for at least 30 minutes. Inject the sample and record the chromatogram. The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers (A1 and A2) using the formula: % ee = |(A1 - A2) / (A1 + A2)| * 100.

Protocol 2: General Method for Diastereomeric Salt Crystallization
  • Select Resolving Agent and Solvent: Based on literature or screening, choose an appropriate chiral acid (e.g., (R,R)-tartaric acid) and a suitable solvent (e.g., ethanol).[3]

  • Salt Formation:

    • Dissolve one equivalent of the racemic 1-(3-chlorophenyl)ethanamine in the chosen solvent with gentle heating.

    • In a separate flask, dissolve 0.5 equivalents of the chiral resolving agent in the minimum amount of the same warm solvent. Note: Using a half-equivalent of resolving agent is a common strategy.

    • Slowly add the resolving agent solution to the amine solution with stirring.

  • Crystallization:

    • Allow the mixture to cool slowly to room temperature. Cloudiness or precipitation should be observed.

    • Further cool the mixture in an ice bath or refrigerator for several hours or overnight to maximize crystal formation.

  • Isolation and Purification:

    • Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.

    • The enantiomeric purity of the salt can be improved by recrystallization from the same or a different solvent system.[13]

  • Liberation of the Free Amine:

    • Suspend the purified diastereomeric salt in water.

    • Add an aqueous base (e.g., 2M NaOH) until the pH is >11 to deprotonate the amine.

    • Extract the free this compound into an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified enantiomer.

  • Purity Analysis: Determine the enantiomeric excess of the final product using Chiral HPLC (see Protocol 1).

References

preventing racemization during the synthesis of (S)-1-(3-chlorophenyl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of (S)-1-(3-chlorophenyl)ethanamine. This guide provides troubleshooting advice, frequently asked questions, and detailed protocols to help researchers and drug development professionals prevent racemization and achieve high enantiopurity in their synthetic processes.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a critical issue for this compound?

A1: Racemization is the process where an enantiomerically pure or enriched substance converts into a mixture containing equal amounts of both enantiomers, known as a racemate.[1][2] This is a significant problem in the pharmaceutical industry because different enantiomers of a chiral drug can have vastly different biological activities. For active pharmaceutical ingredients (APIs) like this compound, one enantiomer may provide the desired therapeutic effect, while the other could be inactive or, in some cases, cause harmful side effects.[1]

Q2: What are the primary causes of racemization during the synthesis of chiral amines?

A2: Racemization in chiral amine synthesis is typically caused by:

  • Harsh Reaction Conditions: Elevated temperatures or the presence of strong acids or bases can provide enough energy to overcome the inversion barrier of the chiral center, leading to racemization.[3][4]

  • Formation of Achiral Intermediates: Reactions that proceed through planar, achiral intermediates, such as imines or carbocations, are highly susceptible to racemization.[4] The subsequent reaction (e.g., reduction or protonation) can occur from either face of the planar intermediate, resulting in a mixture of enantiomers.

  • Equilibrium Processes: If a viable pathway exists for the interconversion of enantiomers, racemization can occur spontaneously as the system moves towards a more thermodynamically stable racemic mixture.[4]

  • Workup and Purification: Exposure to harsh pH conditions during aqueous extractions or excessive heat during solvent evaporation can induce racemization in the final product.[3]

Q3: Which synthetic routes are recommended for producing this compound with high enantiopurity?

A3: Several methods can be employed:

  • Asymmetric Reductive Amination: This is a direct approach where a prochiral ketone (3-chloroacetophenone) is reacted with an amine source in the presence of a chiral catalyst or auxiliary to stereoselectively form the desired (S)-enantiomer.[5]

  • Biocatalytic Synthesis: Using enzymes such as transaminases (ATAs) offers a highly selective and environmentally friendly method.[6] An ATA can catalyze the transfer of an amino group to 3-chloroacetophenone from an amino donor, producing the (S)-amine with excellent enantiomeric excess.[6]

  • Chiral Resolution of a Racemic Mixture: This involves synthesizing a racemic mixture of 1-(3-chlorophenyl)ethanamine and then separating the enantiomers. A common method is to react the racemic amine with a chiral resolving agent, such as (+)-tartaric acid or (+)-camphor-10-sulfonic acid, to form diastereomeric salts.[7][8][9] These salts have different physical properties (like solubility) and can be separated by crystallization.[7][9]

Q4: How can I accurately determine the enantiomeric excess (ee) of my product?

A4: The most reliable and widely used methods for determining the enantiomeric excess of chiral amines are:

  • Chiral High-Performance Liquid Chromatography (HPLC): This technique uses a chiral stationary phase to separate the two enantiomers, allowing for precise quantification of each.[1]

  • Chiral Gas Chromatography (GC): Similar to HPLC, chiral GC employs a chiral column to resolve the enantiomers.[1][3]

  • NMR Spectroscopy with Chiral Shift Reagents: While less common for precise quantification than chromatography, this method can be used to distinguish between enantiomers in an NMR spectrum.[1]

Troubleshooting Guide

This guide addresses common problems encountered during the synthesis of this compound.

Problem: Final product shows low enantiomeric excess (ee) or is fully racemic.

This is the most common issue and can arise at multiple stages of the synthesis. The following workflow can help diagnose the source of racemization.

G start Low Enantiomeric Excess (ee) Detected check_reaction Analyze Reaction Conditions start->check_reaction temp Was reaction temperature too high? check_reaction->temp check_workup Review Workup & Extraction ph Were strong acids/bases used? check_workup->ph check_purification Examine Purification Step heat Was high heat used for solvent removal? check_purification->heat check_reagents Verify Reagent Quality purity Were solvents anhydrous & reactants pure? check_reagents->purity temp->check_workup No sol_temp Action: Lower reaction temperature (e.g., to 0 °C or -20 °C) temp->sol_temp Yes ph->check_purification No sol_ph Action: Use buffered solutions (e.g., sat. NH4Cl) for quench. Minimize contact time. ph->sol_ph Yes heat->check_reagents No sol_heat Action: Use rotary evaporator at reduced pressure and low temperature. heat->sol_heat Yes sol_purity Action: Use freshly distilled/ dry solvents and purified reactants. purity->sol_purity Yes

Caption: Troubleshooting workflow for identifying sources of racemization.

Q: My reaction conditions are mild, but I still see racemization. What else could be the cause?

A: If temperature and pH are well-controlled, consider the following:

  • Solvent Choice: Polar, protic solvents can sometimes stabilize charged, achiral intermediates that lead to racemization.[4] Consider screening non-polar, aprotic solvents like dichloromethane (DCM) or toluene, which may be more effective.[3][4]

  • Reaction Time: For reactions involving equilibrium, such as imine formation, longer reaction times can allow for racemization of the intermediate before it is converted to the final product. Monitor the reaction progress and aim for the shortest time necessary for completion.

  • Catalyst Loading/Concentration: In asymmetric catalysis, the catalyst loading and reactant concentration can be crucial. Optimizing these parameters can sometimes favor the desired reaction pathway and suppress racemization.[3]

Q: I am performing a chiral resolution via diastereomeric salt crystallization, but the separation is inefficient. What can I do?

A: Inefficient resolution is often due to the similar solubilities of the two diastereomeric salts.

  • Test Different Resolving Agents: The choice of resolving agent is critical. If one chiral acid (e.g., tartaric acid) does not provide good separation, test others like camphorsulfonic acid or mandelic acid.[7][8]

  • Optimize Crystallization Solvent: The solvent system used for crystallization has a major impact on the differential solubility of the diastereomers. Screen a variety of solvents or solvent mixtures to find conditions that maximize the precipitation of one diastereomer while keeping the other in solution.

  • Control Cooling Rate: A slow, controlled cooling rate during crystallization often leads to purer crystals. Crash cooling can trap impurities and the undesired diastereomer.

Key Experimental Protocols & Data

Data Presentation
Synthetic StrategyTypical Enantiomeric Excess (ee)AdvantagesDisadvantages
Asymmetric Reductive Amination >90%Direct, atom-economical.Requires optimization of catalyst and conditions.[5]
Biocatalytic Transamination >99%Extremely high selectivity, mild conditions, environmentally friendly.Requires specific enzymes which may not be readily available.[6]
Chiral Resolution >99% (after separation)Robust, well-established technique.Theoretical maximum yield is 50% unless the undesired enantiomer is racemized and recycled.[7]
Experimental Protocols

Protocol 1: General Procedure for Chiral Resolution via Diastereomeric Salt Formation

  • Salt Formation: Dissolve 1.0 equivalent of racemic 1-(3-chlorophenyl)ethanamine in a suitable solvent (e.g., methanol or ethanol). In a separate flask, dissolve 0.5 equivalents of a chiral resolving agent (e.g., (+)-tartaric acid) in the minimum amount of the same solvent, heating gently if necessary.

  • Crystallization: Slowly add the resolving agent solution to the amine solution with stirring. Allow the mixture to cool slowly to room temperature, then potentially to a lower temperature (e.g., 4 °C) to induce crystallization.

  • Isolation: Collect the precipitated diastereomeric salt by filtration and wash with a small amount of cold solvent. The less soluble salt will be enriched in one diastereomer.

  • Liberation of the Free Amine: Suspend the purified salt in water and add a base (e.g., 1M NaOH) until the pH is >10 to deprotonate the amine.

  • Extraction: Extract the free this compound into an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification & Analysis: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure at low temperature.[3] Analyze the enantiomeric excess using chiral HPLC.

Protocol 2: General Procedure for Chiral HPLC Analysis

  • Column Selection: Utilize a chiral HPLC column suitable for amines, such as a polysaccharide-based column (e.g., Chiralcel® or Chiralpak® series).[1]

  • Mobile Phase Preparation: Prepare a mobile phase, typically a mixture of an alkane and an alcohol (e.g., hexane and isopropanol).[1] A common starting ratio is 90:10 (hexane:isopropanol), often with a small amount of an amine additive (e.g., 0.1% diethylamine) to improve peak shape.

  • Sample Preparation: Dissolve a small amount of the synthesized amine in the mobile phase.

  • Analysis: Inject the sample onto the HPLC system. The two enantiomers should elute at different retention times.

  • Quantification: Integrate the peak areas of the (R)- and (S)-enantiomers. Calculate the enantiomeric excess using the formula: ee (%) = [ (Area S - Area R) / (Area S + Area R) ] * 100.

Visualization of Synthetic Pathways

G cluster_0 Synthetic Approaches cluster_1 Asymmetric Synthesis cluster_2 Resolution of Racemate ketone 3-Chloroacetophenone (Prochiral) asym_red Asymmetric Reductive Amination ketone->asym_red Chiral Catalyst rac_synth Racemic Synthesis (e.g., NaBH4/NH4OAc) ketone->rac_synth product This compound (Enantiopure) asym_red->product racemate Racemic Amine (R/S Mixture) rac_synth->racemate resolution Chiral Resolution (Diastereomeric Salts) racemate->resolution resolution->product Separation

Caption: Key synthetic pathways to enantiopure this compound.

References

Chiral HPLC Technical Support Center: Troubleshooting Enantiomeric Excess Determination

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for enantiomeric excess (ee) determination by chiral High-Performance Liquid Chromatography (HPLC). This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter during your chiral HPLC experiments in a user-friendly question-and-answer format.

Peak Resolution and Separation Issues

Q1: My enantiomer peaks are not separating or are co-eluting. What should I do?

Poor or no separation is a common issue, often stemming from suboptimal chromatographic conditions. A systematic approach is key to resolving this.

Troubleshooting Steps:

  • Verify Chiral Stationary Phase (CSP) Selection: The choice of CSP is the most critical factor for a successful chiral separation.[1] If you are not using a column specifically designed for chiral separations, you will not be able to resolve enantiomers. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are widely used and offer broad selectivity.[2][3]

  • Optimize the Mobile Phase: The mobile phase composition significantly influences the interaction between the analytes and the CSP.[1]

    • Solvent Composition: Systematically vary the ratio of your solvents. In normal-phase chromatography (e.g., hexane/isopropanol), even small changes in the alcohol modifier percentage can dramatically impact resolution.[3]

    • Change the Organic Modifier: If altering the ratio is ineffective, try a different alcohol modifier. For instance, if isopropanol (IPA) doesn't provide the desired separation, test ethanol (EtOH).[3]

  • Adjust Flow Rate: Chiral separations often benefit from lower flow rates, as this can enhance the subtle interactions required for enantiomeric recognition.[4] The optimal flow rate is compound-dependent and may be as low as 0.2 mL/min for a 4.6 mm ID column.[4]

  • Control Column Temperature: Temperature affects the thermodynamics of chiral recognition. Lower temperatures generally increase chiral selectivity, while higher temperatures can improve peak efficiency.[4][5] It is advisable to screen a range of temperatures (e.g., 15°C, 25°C, 40°C) to find the optimum for your separation.[3]

Q2: The resolution between my enantiomer peaks is decreasing over time. What is the cause?

A gradual loss of resolution can indicate column degradation or contamination.

Troubleshooting Steps:

  • Column Contamination: Strongly retained impurities from samples can accumulate on the column, affecting its performance.[6]

    • Action: Flush the column with a strong solvent as recommended by the manufacturer. For immobilized polysaccharide columns, solvents like tetrahydrofuran (THF), dichloromethane (DCM), or ethyl acetate (EtOAc) may be used for regeneration.[6][7] Always ensure your HPLC system is thoroughly flushed of incompatible solvents before connecting the column.[6]

  • Column Void Formation: A void at the head of the column can lead to a reduction in efficiency and peak shouldering.[6] This can be caused by high pressure or dissolution of the silica support.[6]

    • Action: If a void is suspected, reversing the column flow direction (if permissible by the manufacturer) can sometimes help. However, the column may need to be replaced.

  • Mobile Phase Inconsistency: Ensure you are using the same batches of high-purity solvents. Trace amounts of water or other impurities can vary between batches and affect separation.[8]

Peak Shape Problems

Q3: My peaks are tailing or splitting. How can I improve the peak shape?

Poor peak shape is often caused by secondary interactions between the analyte and the stationary phase or other system issues.[5][7]

Troubleshooting Steps:

  • Mobile Phase Additives:

    • For Acidic Compounds: If your analyte is acidic, its ionization can lead to tailing. Adding a small amount of an acid (e.g., 0.1% trifluoroacetic acid (TFA) or acetic acid) to the mobile phase can suppress this ionization and improve peak shape.[5][9]

    • For Basic Compounds: For basic analytes, secondary interactions with acidic silanol groups on the silica support are a common cause of tailing. Adding a basic modifier like 0.1% diethylamine (DEA) can mitigate these interactions.[5][9]

  • Sample Overload: Injecting too much sample can lead to broad and asymmetric peaks.[1]

    • Action: Try reducing the injection volume or the sample concentration.[1]

  • Extra-Column Volume: Excessive tubing length or large-volume fittings between the injector, column, and detector can cause peak broadening.[1]

    • Action: Minimize the length and inner diameter of all connecting tubing.[1]

  • Column Health: A contaminated or old column can also lead to peak tailing.[1]

    • Action: Flush the column according to the manufacturer's instructions. If the problem persists, the column may need replacement.[1]

Baseline and Reproducibility Issues

Q4: I'm observing significant baseline noise or drift. What are the potential sources?

An unstable baseline can compromise the accuracy of your enantiomeric excess calculation by making it difficult to distinguish small peaks from the background.[10]

Troubleshooting Steps:

  • Mobile Phase Issues:

    • Degassing: Dissolved gases in the mobile phase can form microbubbles, causing noise. Ensure your mobile phase is properly degassed using an inline degasser, helium sparging, or sonication.[10]

    • Solvent Purity: Use high-purity, HPLC-grade solvents. Impurities can create spurious signals.[10][11] Prepare fresh mobile phase daily.[5]

    • Solvent Degradation: Some mobile phase additives, like TFA, can degrade over time, causing baseline drift.[12]

  • HPLC System Components:

    • Pump: Worn pump seals or malfunctioning check valves can cause pressure fluctuations, leading to a noisy baseline. Regular maintenance is crucial.[11]

    • Detector: A deteriorating detector lamp (e.g., UV lamp) can be a source of noise.[13] Contamination of the detector flow cell can also cause baseline issues.[11]

  • Environmental Factors: Ensure the HPLC system is in a temperature-controlled and vibration-free environment.[10]

Q5: My retention times are not reproducible. How can I fix this?

Inconsistent retention times can lead to errors in peak identification and integration.

Troubleshooting Steps:

  • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before each injection. Chiral columns, especially certain types, may require longer equilibration times (1-2 hours).[4]

  • Temperature Control: Maintain a constant column temperature to within ±1°C to maximize reproducibility.[4]

  • Mobile Phase Preparation: Prepare mobile phases carefully and consistently. Small variations in composition can lead to shifts in retention time.

  • Pump Performance: Check for leaks in the pumping system. Inconsistent flow delivery will result in erratic retention times.[11]

Calculation and Data Interpretation

Q6: How is enantiomeric excess (ee) calculated from HPLC data?

Enantiomeric excess is a measure of the purity of a chiral sample.[14] It is calculated from the peak areas of the two enantiomers in the chromatogram.

Calculation Formula:

ee (%) = |(% Major Enantiomer - % Minor Enantiomer)|[14]

Alternatively, using peak areas (assuming equal response factors):

ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100

Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.[15]

A racemic mixture (50:50) has an ee of 0%, while a pure single enantiomer has an ee of 100%.[14]

Q7: I have overlapping peaks. Can I still determine the enantiomeric excess?

Determining ee from overlapping peaks is challenging and prone to error.[16]

Possible Solutions:

  • Method Optimization: The primary goal should be to improve the separation by further optimizing the mobile phase, temperature, or flow rate to achieve at least baseline resolution (Rs ≥ 1.5).

  • Specialized Detectors: Using a circular dichroism (CD) detector in series with a UV detector can allow for the determination of ee even with overlapping peaks.[16]

  • Deconvolution Software: Chromatographic deconvolution software can be used to mathematically separate the areas of overlapping peaks, but this approach requires careful validation.

Even with properly set integration parameters, errors of up to 5.2% in ee have been observed under separation conditions that are routinely reported.[17]

Data Summary Tables

Table 1: Influence of Method Parameters on Chiral Separations

ParameterGeneral Effect of IncreaseGeneral Effect of DecreaseKey Considerations
Flow Rate Decreased run time, potentially lower resolution.[18]Increased run time, often improved resolution.[4]Optimum flow is compound-dependent.[4]
Temperature Increased efficiency, better peak shape, may decrease selectivity.[4]Generally increased selectivity, may broaden peaks.[4]Effect is compound-specific; optimization is crucial.[5]
% Organic Modifier (Reversed-Phase) Decreased retention.Increased retention.Can significantly alter selectivity.
% Polar Modifier (Normal-Phase) Decreased retention.Increased retention.Small changes can have a large impact on resolution.[3]

Experimental Protocols

Protocol 1: General Chiral Method Development Screening

This protocol provides a systematic approach to finding a suitable column and mobile phase for a new chiral compound.

  • Analyte Characterization: Determine the solubility and functional groups of the analyte. This will help in the initial selection of the chiral stationary phase (CSP) and mobile phase system (normal-phase, reversed-phase, or polar organic).

  • Column Selection: Select a set of 3-5 chiral columns with different stationary phases for initial screening. Polysaccharide-based columns (e.g., derivatives of cellulose and amylose) are a good starting point due to their broad applicability.[19]

  • Mobile Phase Screening:

    • Normal-Phase: Screen with a primary mobile phase of n-Hexane/Isopropanol (90/10 v/v). If separation is not achieved, try other alcohol modifiers like ethanol.

    • Reversed-Phase: Screen with a primary mobile phase of Acetonitrile/Water with 0.1% Formic Acid (for acidic/neutral compounds) or 0.1% Diethylamine (for basic compounds).

  • Initial Screening Run:

    • Set the flow rate to a standard value (e.g., 1.0 mL/min for a 4.6 mm ID column).

    • Set the column temperature to 25°C.

    • Inject the racemic standard.

    • Run a gradient if the retention is unknown, or an isocratic run based on initial estimates.

  • Evaluation: Evaluate the chromatograms for any signs of separation. Even partial resolution is a promising starting point.

  • Optimization: Select the column/mobile phase combination that shows the best initial separation and proceed to optimize the conditions (solvent ratio, temperature, flow rate) as described in the troubleshooting sections above. If no separation is observed after 30 minutes, or only a single sharp peak elutes, move to the next mobile phase system or column.[4]

Visual Diagrams

G Troubleshooting Workflow for Poor Peak Resolution start Poor or No Peak Resolution (Rs < 1.5) check_csp Is the Chiral Stationary Phase (CSP) appropriate for the analyte? start->check_csp screen_csp Screen different CSPs (e.g., cellulose, amylose-based) check_csp->screen_csp No / Unsure optimize_mp Optimize Mobile Phase - Vary solvent ratio - Change organic modifier - Add acidic/basic modifiers check_csp->optimize_mp Yes screen_csp->optimize_mp optimize_temp Optimize Column Temperature (e.g., screen 15°C, 25°C, 40°C) optimize_mp->optimize_temp Partial Improvement success Resolution Achieved (Rs >= 1.5) optimize_mp->success Significant Improvement optimize_flow Optimize Flow Rate (Typically decrease for better resolution) optimize_temp->optimize_flow Partial Improvement optimize_temp->success Significant Improvement check_column Check Column Health - Flush with strong solvent - Check for voids optimize_flow->check_column Still Poor optimize_flow->success Significant Improvement check_column->success Improvement fail Consult Manufacturer or Specialist Support check_column->fail No Improvement G General Experimental Workflow for Chiral Method Development start Start: New Chiral Compound char_analyte 1. Characterize Analyte (Solubility, pKa, Functional Groups) start->char_analyte select_csp 2. Select Screening Columns (e.g., 3-5 different CSPs) char_analyte->select_csp select_mp 3. Select Screening Mobile Phases (Normal, Reversed, Polar Organic) select_csp->select_mp screen 4. Perform Initial Screening Runs select_mp->screen eval 5. Evaluate Results (Look for any separation) screen->eval no_sep No Separation eval->no_sep No partial_sep Partial Separation eval->partial_sep Yes no_sep->select_csp Try different columns/modes optimize 6. Optimize Method (Mobile Phase, Temp, Flow Rate) partial_sep->optimize validate 7. Validate Method (Robustness, Reproducibility) optimize->validate finish End: Robust Chiral Method validate->finish

References

Technical Support Center: Optimizing Mobile Phase for Chiral Separation of Phenylethylamines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mobile phase for the chiral separation of phenylethylamines.

Frequently Asked Questions (FAQs)

1. What are the most common chiral stationary phases (CSPs) for separating phenylethylamines?

Polysaccharide-based CSPs are widely used for the chiral separation of phenylethylamines. Columns such as those with amylose or cellulose derivatives (e.g., CHIRALPAK® AD, CHIRALCEL® OD) are frequently employed.[1] Derivatized cyclofructan and cyclodextrin-based columns are also effective for separating chiral amines.[2][3]

2. Why is a basic additive necessary in the mobile phase for phenylethylamine separation?

Phenylethylamines are basic compounds. The addition of a basic modifier to the mobile phase, such as diethylamine (DEA), butylamine, or ethanolamine, is crucial to improve peak shape and resolution.[4] These additives compete with the basic analyte for active sites on the stationary phase, reducing peak tailing and improving chromatographic performance.

3. What is the typical concentration of the basic additive in the mobile phase?

The typical concentration of a basic additive is around 0.1%, and it should generally not exceed 0.5%.[4]

4. Can I use other additives besides diethylamine (DEA)?

Yes, other amines like ethylenediamine (EDA) and 2-aminoethanol (AE) can sometimes provide significantly better resolution and peak symmetry compared to DEA.[4] However, their miscibility with non-polar solvents can be limited, so they are recommended when at least 2% of an alcohol like ethanol or methanol is present in the mobile phase.[4]

5. What is a "memory effect" and how can I avoid it?

A memory effect occurs when a mobile phase additive, like an amine, is retained on the column and influences subsequent separations, even after the mobile phase has been changed.[1][5] This can be particularly noticeable with polysaccharide-based CSPs.[1] To mitigate this, it is recommended to dedicate a column to a specific method or to flush the column thoroughly with a strong solvent like isopropanol to remove the retained additive before using a different mobile phase.[1][6]

6. How does temperature affect the chiral separation of phenylethylamines?

Temperature is a critical parameter for optimizing chiral separations. Lowering the column temperature often improves resolution, as chiral separation is frequently an enthalpy-driven process.[7] Conversely, increasing the temperature can decrease retention times.[8] The optimal temperature should be determined empirically for each specific separation.

Troubleshooting Guide

Problem Possible Causes Solutions
Poor or No Resolution 1. Inappropriate mobile phase composition. 2. Incorrect choice of chiral stationary phase (CSP). 3. Absence or incorrect concentration of basic additive. 4. Suboptimal column temperature.1. Screen different mobile phases (normal-phase, reversed-phase, polar organic). 2. Screen different CSPs (e.g., polysaccharide-based, cyclodextrin-based).[2][3] 3. Add a basic modifier (e.g., 0.1% DEA) to the mobile phase.[4] 4. Optimize the column temperature; often, lower temperatures improve resolution.[7][8]
Peak Tailing 1. Strong interaction of the basic analyte with the stationary phase. 2. Insufficient concentration of the basic additive.1. Increase the concentration of the basic additive (e.g., from 0.1% to 0.2% DEA), not exceeding 0.5%.[4] 2. Try a different basic additive, such as ethanolamine or ethylenediamine.[4]
Poor Reproducibility 1. Column memory effect from previous analyses.[1][5] 2. Column degradation. 3. Inconsistent mobile phase preparation.1. Dedicate a column for the specific analysis or implement a rigorous column flushing protocol between different methods.[1][6] 2. Check column performance with a standard test mix. 3. Ensure accurate and consistent preparation of the mobile phase, including the additive concentration.
High Backpressure 1. Blockage of the column inlet frit by particulates. 2. Sample precipitation in the mobile phase. 3. Use of a solvent that can damage the stationary phase.[6]1. Reverse the flow direction to try and dislodge the blockage.[6] If unsuccessful, the frit may need cleaning or replacement. 2. Ensure the sample is fully dissolved in a solvent compatible with the mobile phase. 3. Always check solvent compatibility with the specific CSP being used.[6]
Loss of Efficiency 1. Adsorption of strongly retained compounds at the column head. 2. Partial blockage of the inlet frit. 3. Degradation of the stationary phase.1. Flush the column with a strong, compatible solvent to remove contaminants.[6] 2. See "High Backpressure" solutions. 3. If flushing does not restore performance, the column may need to be replaced.

Data Presentation: Mobile Phase Additives

The following table summarizes common basic additives used for the chiral separation of phenylethylamines and their typical concentrations.

Additive Abbreviation Typical Concentration Notes
DiethylamineDEA0.1% - 0.5%Most commonly used basic additive.[4]
Butylamine0.1% - 0.5%An alternative to DEA.[4]
EthanolamineAE0.1% - 0.5%Can significantly improve resolution and peak shape for certain compounds.[4]
EthylenediamineEDA0.1% - 0.5%Can offer improved performance but has limited miscibility with some non-polar solvents.[4]

Experimental Protocols

General Protocol for Chiral Method Development for a Phenylethylamine Derivative

This protocol provides a general workflow for developing a chiral separation method. The specific parameters will need to be optimized for the particular analyte.

  • Column Selection:

    • Start with a polysaccharide-based chiral stationary phase, such as a CHIRALPAK® AD-H or CHIRALCEL® OD-H column.

  • Initial Mobile Phase Screening:

    • Normal Phase: Hexane/Isopropanol (90:10, v/v) with 0.1% Diethylamine (DEA).

    • Polar Organic Mode: Methanol with 0.1% DEA.

    • Reversed Phase: Acetonitrile/Water with 0.1% DEA (or a suitable buffer).

  • Optimization of the Mobile Phase:

    • Vary the ratio of the strong solvent (e.g., isopropanol in normal phase) to optimize retention time and resolution.

    • If peak shape is poor, incrementally increase the concentration of the basic additive (e.g., up to 0.5%).[4]

    • If resolution is still not optimal, try alternative basic additives like ethanolamine.[4]

  • Temperature Optimization:

    • Analyze the sample at different column temperatures (e.g., 15°C, 25°C, 40°C) to determine the effect on resolution. Lower temperatures often lead to better separation.[7][8]

  • Flow Rate Adjustment:

    • Adjust the flow rate to optimize the balance between analysis time and resolution. Lower flow rates can sometimes improve resolution.

Visualizations

Chiral_Separation_Workflow start Start: Racemic Phenylethylamine Sample csp_selection Select Chiral Stationary Phase (CSP) (e.g., Polysaccharide) start->csp_selection mp_screening Mobile Phase Screening (Normal, Reversed, Polar Organic) + 0.1% Basic Additive csp_selection->mp_screening eval1 Evaluate Resolution and Peak Shape mp_screening->eval1 optimization Optimize Parameters: - Additive Concentration - Solvent Ratio - Temperature - Flow Rate eval1->optimization Suboptimal end Final Method eval1->end Optimal eval2 Sufficient Resolution? optimization->eval2 eval2->end Yes troubleshoot Troubleshoot (See Guide) eval2->troubleshoot No troubleshoot->csp_selection Change CSP troubleshoot->mp_screening Change Mobile Phase

Caption: Workflow for Chiral Method Development.

Troubleshooting_Logic issue Problem Identified: Poor Resolution / Tailing check_additive Check Basic Additive - Present? - Correct Concentration? issue->check_additive adjust_additive Adjust Additive - Increase Concentration - Change Additive Type check_additive->adjust_additive No / Incorrect check_mp Check Mobile Phase - Correct Composition? - Freshly Prepared? check_additive->check_mp Yes resolution_ok Resolution Improved? adjust_additive->resolution_ok adjust_mp Adjust Solvent Ratio check_mp->adjust_mp Incorrect check_temp Check Temperature - Is it Optimal? check_mp->check_temp Correct adjust_mp->resolution_ok adjust_temp Decrease Temperature check_temp->adjust_temp Suboptimal check_column Check Column History - Memory Effect Possible? check_temp->check_column Optimal adjust_temp->resolution_ok flush_column Flush Column Thoroughly check_column->flush_column Yes check_column->resolution_ok No flush_column->resolution_ok end Problem Solved resolution_ok->end Yes escalate Consider Different CSP resolution_ok->escalate No

References

minimizing impurities in the synthesis of trazodone analogues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurities during the synthesis of trazodone and its analogues.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered in the synthesis of trazodone analogues?

A1: Impurities in trazodone synthesis can be broadly categorized as:

  • Process-related impurities: These are unreacted starting materials or intermediates. A critical process-related impurity is N-(3-chlorophenyl)-N'-(3-chloropropyl)-piperazine, which is a potential genotoxic impurity and its levels are strictly controlled.[1][2] Other starting materials like 1-(3-chlorophenyl)piperazine can also be present as impurities.[3]

  • By-products: These are formed from side reactions during the synthesis. An example is the formation of 1,3-bis(4-(3-chlorophenyl)piperazin-1-yl)propane.[3]

  • Degradation products: Trazodone and its analogues can degrade under certain conditions, leading to impurities such as Trazodone 1,4-Di-N-Oxide.[3]

  • Nitrosamine impurities: N-Nitroso Trazodone is a potential nitrosamine impurity that can form.[3]

Q2: How can I minimize the formation of the genotoxic impurity N-(3-chlorophenyl)-N'-(3-chloropropyl)-piperazine?

A2: This impurity is a key reactant in one of the common synthetic routes to trazodone, and due to chemical equilibrium, it may not be fully consumed.[1] To reduce its concentration to acceptable levels (e.g., below 2.5 ppm), a specific workup step can be introduced. After the main reaction, adding an aqueous alkali solution (such as 10% sodium hydroxide or potassium hydroxide) and refluxing the mixture for an extended period (e.g., 8 hours) has been shown to be effective.[2]

Q3: What is the role of the base in the synthesis, and which one should I choose?

A3: The base is crucial for deprotonating the triazolone starting material, making it nucleophilic for the reaction with the alkyl halide. A variety of inorganic and organic bases can be used, including sodium hydroxide, potassium carbonate, and triethylamine.[4][5] The choice of base can influence the reaction rate and impurity profile. For instance, using a strong base like sodium hydroxide in a biphasic system or a weaker base like potassium carbonate in a polar aprotic solvent are common strategies.[4] The optimal base will depend on the specific trazodone analogue being synthesized and the solvent system used.

Q4: Can reaction temperature be used to control impurity formation?

A4: Yes, temperature is a critical parameter. One patented process describes cooling the reaction mixture to a lower temperature (around 0-5 °C) to precipitate the trazodone hydrochloride product. This method is reported to reduce the level of certain alkylating substances to below 5 ppm.[4] It is advisable to perform temperature optimization studies for your specific analogue to find the best balance between reaction completion and minimizing by-products.

Troubleshooting Guides

Problem Possible Cause(s) Suggested Solution(s)
High levels of unreacted N-(3-chlorophenyl)-N'-(3-chloropropyl)-piperazine detected by HPLC. Incomplete reaction.- Extend the reaction time. - Increase the reaction temperature. - After the primary reaction, add an aqueous solution of a strong base (e.g., 10% NaOH) and reflux for several hours to promote the reaction of the remaining starting material.[2]
Presence of a significant amount of 1,3-bis(4-(3-chlorophenyl)piperazin-1-yl)propane. This is a common by-product.- Use a stoichiometric amount of the piperazine starting material. - Optimize the reaction conditions (temperature, concentration) to favor the desired mono-alkylation product. - Purify the crude product using column chromatography.
Low yield of the final product. - Incomplete reaction. - Degradation of the product during workup or purification. - Suboptimal reaction conditions.- Monitor the reaction progress by TLC or HPLC to ensure completion. - Avoid prolonged exposure to harsh acidic or basic conditions during workup. - Screen different solvents, bases, and temperatures to optimize the reaction conditions.
Multiple spots observed on TLC of the crude product. Formation of multiple by-products.- Re-evaluate the synthetic route and reaction conditions. - Isolate and characterize the major impurities to understand their formation mechanism. - Employ a multi-step purification strategy, such as a combination of recrystallization and column chromatography.
Difficulty in removing final traces of impurities. The impurities may have similar polarity to the desired product.- Try recrystallization from a different solvent system. Trazodone hydrochloride can be recrystallized from alcohols like ethanol or methanol.[5][6] - Use preparative HPLC for final purification if high purity is required.

Data on Impurity Reduction

The following table summarizes the impact of specific process parameters on the reduction of key impurities in trazodone synthesis.

ImpurityProcess Parameter ModificationResulting Impurity LevelReference
N-(3-chlorophenyl)-N'-(3-chloropropyl)-piperazineAddition of aqueous alkali (e.g., 10% NaOH) and refluxing after the main reaction.< 2.5 ppm[1][2]
Alkylating substancesCooling the reaction mixture to ~5°C to precipitate the product.< 5 ppm[4]

Experimental Protocols

HPLC Method for Impurity Profiling

This is a general method for the analysis of trazodone and its related impurities. Optimization may be required for specific analogues.

  • Column: C8 or C18, 150 x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile, methanol). The pH of the aqueous phase may need to be adjusted.

  • Flow Rate: 1.0 - 1.5 mL/min.

  • Detection: UV at 255 nm.

  • Injection Volume: 10-20 µL.

  • Procedure:

    • Prepare the mobile phase and degas it.

    • Prepare a standard solution of your trazodone analogue and any available impurity standards at a known concentration in the mobile phase.

    • Prepare your sample solution by dissolving the crude or purified product in the mobile phase.

    • Inject the standard and sample solutions into the HPLC system.

    • Analyze the resulting chromatograms to identify and quantify the impurities based on their retention times and peak areas relative to the standard.

Recrystallization of Trazodone Hydrochloride

This protocol describes a general procedure for the purification of trazodone hydrochloride by recrystallization.

  • Solvents: Ethanol, methanol, or a mixture of methanol and water.[5][6]

  • Procedure:

    • Dissolve the crude trazodone hydrochloride in a minimal amount of the chosen solvent at an elevated temperature (e.g., near the boiling point of the solvent).

    • If the solution is colored, you can add a small amount of activated charcoal and heat for a short period.

    • Hot filter the solution to remove any insoluble impurities and the activated charcoal.

    • Allow the filtrate to cool slowly to room temperature.

    • Further cool the solution in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum.

Column Chromatography

This is a general guide for the purification of trazodone analogues using flash column chromatography.

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). The exact ratio will need to be determined by TLC analysis. A common eluent system for similar compounds is a gradient of methanol in chloroform or dichloromethane.

  • Procedure:

    • Determine the optimal eluent system using TLC. The desired product should have an Rf value of approximately 0.2-0.4.

    • Pack a glass column with silica gel slurried in the initial, less polar eluent.

    • Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel.

    • Load the adsorbed sample onto the top of the column.

    • Elute the column with the chosen solvent system, gradually increasing the polarity if a gradient elution is used.

    • Collect fractions and monitor them by TLC to identify the fractions containing the purified product.

    • Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified trazodone analogue.

Visualizations

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Crude Product cluster_purification Purification cluster_final Final Product A 1-(3-chlorophenyl)piperazine C Condensation Reaction (Base, Solvent, Heat) A->C B 2-(3-chloropropyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one B->C D Crude Trazodone Analogue C->D E Purification (Recrystallization/Chromatography) D->E F Pure Trazodone Analogue E->F

Caption: General synthetic workflow for trazodone analogues.

G A Impurity Detected in Final Product B Identify Impurity (HPLC, MS, NMR) A->B C Determine Source of Impurity B->C D Unreacted Starting Material C->D Starting Material? E Side Reaction By-product C->E By-product? F Degradation Product C->F Degradation? G Optimize Reaction Conditions (Time, Temp, Stoichiometry) D->G E->G H Modify Workup Procedure (e.g., Basic Wash) F->H I Improve Purification Method (Recrystallization, Chromatography) G->I H->I J Re-analyze Product Purity I->J

Caption: Troubleshooting workflow for impurity identification and mitigation.

G A Crude Product Mixture B Is the product crystalline? A->B C Recrystallization B->C Yes D Column Chromatography B->D No E Are impurities significantly different in polarity? C->E F Is high purity achieved? D->F E->F F->D No G Pure Product F->G Yes

Caption: Logical relationship between purification techniques.

References

Technical Support Center: Overcoming Emulsion Formation in Amine Synthesis Workup

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively managing and preventing emulsion formation during the workup of amine synthesis.

Frequently Asked Questions (FAQs)

Q1: What is an emulsion and why is it a problem during amine synthesis workup?

An emulsion is a stable mixture of two immiscible liquids, such as an organic solvent and an aqueous solution, where one liquid is dispersed in the other as microscopic or submicroscopic droplets.[1] This creates a cloudy or milky layer between the two phases, making a clean separation difficult or impossible.[1][2] Emulsion formation is problematic because it can lead to:

  • Reduced product yield: The desired amine product may become trapped in the emulsion layer, leading to lower recovery.[1]

  • Impure product: Components from the unwanted phase can be carried over with the product, resulting in contamination.[1]

  • Increased processing time: Significant time and effort may be required to break the emulsion and achieve a clean separation.[1]

Q2: What are the common causes of emulsion formation in amine extractions?

Several factors can contribute to the formation of a stable emulsion during the workup of amine synthesis:

  • Vigorous shaking or mixing: High shear forces can break the liquids into very small droplets, promoting emulsion formation. Gentle swirling or rocking is often recommended over vigorous shaking.[1][3]

  • Presence of surfactants or impurities: Amines themselves, especially amino alcohols, can act as surfactants due to their amphiphilic nature (having both polar and nonpolar regions).[2][4] Residual starting materials, byproducts, or detergents can also act as emulsifying agents.[1]

  • High concentration of the amine: A high concentration of the amine product can sometimes contribute to emulsion formation.[1]

  • Use of certain solvents: Chlorinated solvents like dichloromethane (DCM) and chloroform are known to increase the likelihood of emulsion formation, especially when extracting a basic solution.[5][6]

  • Presence of fine solid particles: Suspended solids can accumulate at the interface between the two liquids and stabilize an emulsion.[5]

  • pH of the aqueous phase: The pH can influence the charge and solubility of the amine and other components, affecting the stability of the emulsion.[7][8]

Q3: How can I prevent emulsions from forming in the first place?

Prevention is often easier than breaking an emulsion after it has formed.[2] Here are some preventative strategies:

  • Gentle Mixing: Instead of vigorous shaking, gently swirl or invert the separatory funnel. This provides sufficient surface area for the extraction to occur without the high agitation that leads to emulsions.[2][3]

  • Solvent Choice: If emulsions are a recurring problem, consider using a different organic solvent. For example, ethyl acetate may be less prone to forming emulsions than DCM.[6]

  • Pre-workup Solvent Evaporation: Evaporate the reaction solvent before beginning the aqueous workup. Then, redissolve the residue in the desired extraction solvent.[5][9]

  • Solid-Phase Extraction (SPE): As an alternative to liquid-liquid extraction, SPE can be used to avoid emulsion formation altogether.[10]

  • Pre-filtration: If insoluble byproducts are expected, filtering the reaction mixture before the aqueous workup can help prevent solids from stabilizing an emulsion.

Troubleshooting Guide: Breaking Emulsions

If an emulsion has already formed, the following methods can be used to break it. The choice of method will depend on the nature of the emulsion and the stability of the product.

Physical Methods

These methods physically disrupt the emulsified layer without adding chemical reagents.

MethodDescriptionExpected Outcome
Patience Allow the separatory funnel to stand undisturbed for 10-30 minutes.The emulsion may break on its own as droplets coalesce.[1]
Gentle Swirling/Stirring Gently swirl the contents of the separatory funnel or stir the emulsion layer with a glass rod.This can help to coalesce smaller droplets without introducing high shear forces.[1][11]
Filtration Filter the entire mixture through a plug of Celite® or glass wool.[4][9]This physically removes the emulsified layer, allowing the distinct phases to be collected.[5]
Centrifugation If the volume is manageable, centrifuging the mixture can force the layers to separate.[4][10]This is a very effective mechanical technique for breaking emulsions with small droplet sizes.[12]
Heating Gently warm the mixture.Increasing the temperature can reduce the viscosity of the emulsion and facilitate phase separation. Avoid excessive heating to prevent product decomposition.[12]
Freezing Lower the temperature of the emulsion to induce freezing.Ice crystals formed during freezing can physically break the emulsion. Allow the mixture to thaw before separating the layers.[12]
Ultrasonic Bath Place the vessel containing the emulsion in an ultrasonic bath.The ultrasonic waves can help to coalesce the dispersed droplets.[6][13]
Chemical Methods

These methods involve the addition of chemical reagents to alter the properties of the mixture and break the emulsion.

MethodDescriptionMechanism of Action
Addition of Brine (Salting Out) Add a saturated aqueous solution of sodium chloride (NaCl).[4]Increases the ionic strength and density of the aqueous phase, which reduces the solubility of organic components and forces the separation of the layers.[1][10][14]
pH Adjustment Adjust the pH of the aqueous layer. For a basic amine, making the aqueous phase more basic (e.g., with NaOH) can help partition the amine into the organic layer. Conversely, making the aqueous layer more acidic (e.g., with dilute HCl) will protonate the amine, making it more soluble in the aqueous phase.[1][15]Changes the solubility characteristics of the amine and potentially other emulsifying agents, disrupting their stabilizing effect.[11][12]
Solvent Addition Add a small amount of the organic solvent used for the extraction.[4]This can alter the properties of the organic layer and help to break the emulsion.[10] A splash of a polar solvent like methanol can also sometimes be effective.[6]

Experimental Protocols

Protocol 1: Breaking an Emulsion using Brine (Salting Out)

  • Carefully add a volume of saturated aqueous sodium chloride (brine) solution equivalent to 10-20% of the aqueous layer volume to the separatory funnel containing the emulsion.

  • Stopper the funnel and gently rock or swirl it. Do not shake vigorously. [11]

  • Allow the funnel to stand undisturbed for 5-10 minutes and observe for layer separation.

  • Once the layers have separated, carefully drain the lower aqueous layer, followed by the upper organic layer, into separate flasks.

Protocol 2: Breaking an Emulsion by Filtration through Celite®

  • Prepare a filtration setup with a Büchner or Hirsch funnel and a filter flask.

  • Place a piece of filter paper in the funnel and add a 1-2 cm layer of Celite®.

  • Wet the Celite® pad with the pure organic solvent being used in the extraction and apply a gentle vacuum to pack the pad. Discard the solvent that passes through.[11]

  • Carefully pour the entire emulsified mixture onto the center of the Celite® pad.

  • Apply a gentle vacuum to draw the liquid through the pad.

  • After all the liquid has passed through, you may wash the Celite® pad with a small amount of fresh organic solvent to ensure complete recovery of the product.[11]

  • Transfer the filtrate, which should now be two distinct layers, to a clean separatory funnel for layer separation.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting emulsion formation during the workup of amine synthesis.

Emulsion_Troubleshooting start Emulsion Formed patience Wait 10-30 minutes start->patience gentle_agitation Gentle Swirling / Stirring patience->gentle_agitation separated1 Layers Separated? gentle_agitation->separated1 brine Add Saturated Brine (Salting Out) separated1->brine No end_success Problem Solved: Proceed with Workup separated1->end_success Yes separated2 Layers Separated? brine->separated2 ph_adjust Adjust pH of Aqueous Layer separated2->ph_adjust No separated2->end_success Yes separated3 Layers Separated? ph_adjust->separated3 filtration Filter through Celite® or Glass Wool separated3->filtration No separated3->end_success Yes separated4 Layers Separated? filtration->separated4 centrifugation Centrifuge (if volume is small) separated4->centrifugation No separated4->end_success Yes separated5 Layers Separated? centrifugation->separated5 solvent_addition Add Small Amount of Organic Solvent separated5->solvent_addition No separated5->end_success Yes separated6 Layers Separated? solvent_addition->separated6 separated6->end_success Yes end_fail Consider Alternative Strategy: - Different Solvents - Solid-Phase Extraction (SPE) separated6->end_fail No

Caption: A workflow for troubleshooting emulsion formation.

References

Technical Support Center: Efficient Amination of Aryl Chlorides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for the efficient amination of aryl chlorides. The information is designed to help you overcome common challenges in your C-N coupling experiments.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Problem Potential Cause Recommended Solution
No or Low Conversion of Aryl Chloride 1. Inactive Catalyst: The palladium(0) active species has not been generated or has decomposed.- Use a pre-catalyst that forms the active Pd(0) species more readily. - Ensure anaerobic conditions, as oxygen can deactivate the catalyst. - Check the quality of your reagents; impurities can act as catalyst poisons.
2. Poor Ligand Choice: The ligand may not be suitable for the specific aryl chloride or amine.- For electron-rich aryl chlorides, use more electron-rich and bulky ligands. - Screen a variety of ligands, including bidentate and monodentate phosphines, or N-heterocyclic carbenes (NHCs).
3. Inappropriate Base: The base may be too weak to deprotonate the amine or the palladium-amine complex, or it may be insoluble in the reaction solvent.- Use a stronger base such as NaOt-Bu or LHMDS. - If the substrate is base-sensitive, consider weaker inorganic bases like K₃PO₄ or Cs₂CO₃. - Ensure the base is sufficiently soluble in the chosen solvent. Grinding the base before use can be beneficial.
4. Unsuitable Solvent: The solvent may not be appropriate for the reaction, leading to poor solubility of reagents or catalyst deactivation.- Toluene is a common and effective solvent. - Avoid chlorinated solvents, acetonitrile, and pyridine as they can inhibit the palladium catalyst.[1]
Formation of Side Products 1. Hydrodehalogenation: The aryl chloride is reduced, replacing the chlorine with hydrogen.- This is often a ligand-dependent issue. Screening different phosphine ligands can help minimize this side reaction.[1]
2. Diarylation: The primary amine product reacts further with the aryl chloride to form a diarylamine.- Use a ligand that provides steric hindrance around the metal center to disfavor the second amination. - Adjust the stoichiometry of the amine.
3. Biaryl Formation: Homocoupling of the aryl chloride.- This can be more prevalent with certain catalyst systems. Optimizing the catalyst, ligand, and reaction conditions can minimize this side reaction.
Reaction is Stalled or Slow 1. Catalyst Inhibition: A product or reagent may be inhibiting the catalyst.- Aryl iodides can sometimes have an inhibitory effect due to the precipitation of palladium complexes.[2] While less common with chlorides, product inhibition can still occur.
2. Poor Solubility: Reactants, particularly the base, may not be soluble enough in the reaction medium.- Consider a different solvent or a combination of solvents. - The rate of agitation can be crucial when using dense, insoluble inorganic bases.[2]

Frequently Asked Questions (FAQs)

Catalyst and Ligand Selection

  • Q1: What is the best catalyst system for the amination of an electron-rich aryl chloride? A1: Electron-rich aryl chlorides are generally more challenging substrates. Catalyst systems employing electron-rich and sterically hindered ligands are often more effective. For nickel-catalyzed systems, a combination of Ni(COD)₂ and various phosphine ligands has been investigated.[3] Palladium catalysts with bulky biarylphosphine ligands like XPhos or RuPhos are also commonly used with success.

  • Q2: Can I use a nickel catalyst instead of palladium for aryl chloride amination? A2: Yes, nickel-based catalysts are a viable and often more cost-effective alternative to palladium for the amination of aryl chlorides.[4] Nickel catalysts can show high reactivity, particularly for less reactive aryl chlorides.[4]

  • Q3: How do I choose the right ligand for my reaction? A3: Ligand selection is critical and often substrate-dependent. A good starting point is to screen a few different classes of ligands.

    • Bulky biarylphosphines (e.g., XPhos, RuPhos, BrettPhos): Often effective for a wide range of aryl chlorides and amines.

    • N-Heterocyclic Carbenes (NHCs): Can offer high stability and activity.

    • Bidentate phosphines (e.g., BINAP, DPPF): Can be effective, particularly in preventing side reactions like β-hydride elimination.

Reaction Conditions

  • Q4: Which base should I use for my Buchwald-Hartwig amination? A4: The choice of base is crucial. Strong bases like sodium tert-butoxide (NaOtBu) are very common and effective for a wide range of substrates.[1] However, for substrates with base-sensitive functional groups, weaker inorganic bases such as Cs₂CO₃ or K₃PO₄ are better alternatives.[1]

  • Q5: What is the best solvent for the amination of aryl chlorides? A5: Toluene is a widely used and generally effective solvent.[1] Ethereal solvents like dioxane and THF are also common. It is important to avoid chlorinated solvents, acetonitrile, and pyridine, as they can inhibit the palladium catalyst.[1]

  • Q6: My reaction is not working at room temperature. Should I increase the temperature? A6: Yes, many Buchwald-Hartwig aminations of aryl chlorides require elevated temperatures, typically between 80-110 °C, to proceed at a reasonable rate.

Troubleshooting Specific Issues

  • Q7: I am observing significant hydrodehalogenation of my aryl chloride. What can I do? A7: Hydrodehalogenation is a common side reaction. This is often influenced by the choice of ligand. Screening different phosphine ligands is a good strategy to minimize this side reaction.[1]

  • Q8: My starting material is consumed, but I am not getting the desired product. What could be the problem? A8: This could indicate catalyst poisoning or decomposition. Ensure all your reagents and solvents are pure and dry.[1] Certain functional groups, like azo groups, can poison the catalyst.[5] If you suspect catalyst poisoning, you may need to try a different catalyst system or protect the problematic functional group.

Quantitative Data Summary

The following tables summarize typical reaction conditions and performance for the amination of aryl chlorides with different catalyst systems.

Table 1: Palladium-Catalyzed Amination of 4-Chlorotoluene with Morpholine

Catalyst PrecursorLigandBaseSolventTemp (°C)Time (h)Yield (%)Catalyst Loading (mol%)
Pd(dba)₂XPhosNaOt-BuTolueneReflux6941.5
Pd(OAc)₂Di(1-adamantyl)-n-butylphosphineNaOt-BuToluene120->950.5
YPhos-ligated PdYPhosKOt-BuTolueneRT1>950.5

Table 2: Nickel-Catalyzed Amination of Various Aryl Chlorides

Aryl ChlorideAmineCatalyst PrecursorLigandBaseSolventTemp (°C)Time (h)Yield (%)Catalyst Loading (mol%)
4-ChlorotolueneMorpholineNi(COD)₂DPPFNaOt-BuToluene10020912
4-Chloroanisolen-Octylamine(BINAP)Ni(η²-NC-Ph)BINAPNaOt-BuToluene5024854
3-Chloroanisolen-OctylamineNi(COD)₂BINAPNaOt-BuToluene5024921

Experimental Protocols

Protocol 1: Palladium-Catalyzed Amination of 4-Chlorotoluene with Morpholine using XPhos

This protocol is adapted from a literature procedure.[1]

Materials:

  • Bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOt-Bu)

  • 4-Chlorotoluene

  • Morpholine

  • Toluene (degassed)

Procedure:

  • To a 2-necked flask under a nitrogen atmosphere, add Pd(dba)₂ (36 mg, 0.0633 mmol, 1.5 mol%), XPhos (60 mg, 0.127 mmol, 3.0 mol%), and sodium tert-butoxide (811 mg, 8.44 mmol, 2.0 equiv.).

  • Add degassed toluene (5 mL) and stir the mixture at room temperature for 5 minutes.

  • Add 4-chlorotoluene (0.5 mL, 4.22 mmol, 1.0 equiv.) and morpholine (0.55 mL, 6.33 mmol, 1.5 equiv.) in one portion.

  • Heat the resulting mixture to reflux and stir for 6 hours.

  • Monitor the reaction progress by GC or TLC.

  • After completion, cool the reaction mixture to room temperature and quench with water (10 mL).

  • Separate the organic layer, wash with water (10 mL) and brine (10 mL), dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (hexane:ethyl acetate = 9:1) to afford 4-(p-tolyl)morpholine.

Protocol 2: General Procedure for Nickel-Catalyzed Amination of Aryl Chlorides

This protocol is a general method adapted from a literature procedure.[6]

Materials:

  • Bis(1,5-cyclooctadiene)nickel(0) (Ni(COD)₂)

  • 1,1'-Bis(diphenylphosphino)ferrocene (DPPF)

  • Sodium tert-butoxide (NaOt-Bu)

  • Aryl chloride

  • Amine

  • Toluene

Procedure:

  • In a glovebox under an argon atmosphere, charge a sealable Schlenk tube with Ni(COD)₂ (6 mg, 0.02 mmol, 2 mol%), DPPF (22 mg, 0.04 mmol, 4 mol%), and sodium tert-butoxide (135 mg, 1.4 mmol).

  • Add toluene (1 mL), followed by the aryl chloride (1.0 mmol) and the amine (1.2 mmol).

  • Add additional toluene (3 mL).

  • Seal the Schlenk tube and heat it in an oil bath at the desired temperature (typically 70-100 °C) for the specified time.

  • Monitor the reaction by GC or TLC.

  • Upon completion, cool the reaction to room temperature and work up as appropriate for the specific product.

Visualizations

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L Pd(0)L Oxidative Addition Complex Oxidative Addition Complex Pd(0)L->Oxidative Addition Complex Ar-Cl Amine Coordination Amine Coordination Oxidative Addition Complex->Amine Coordination R2NH Deprotonation Deprotonation Amine Coordination->Deprotonation Base Reductive Elimination Complex Reductive Elimination Complex Deprotonation->Reductive Elimination Complex Reductive Elimination Complex->Pd(0)L Catalyst Regeneration Product Product Reductive Elimination Complex->Product Ar-NR2 Catalyst Regeneration Catalyst Regeneration

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Troubleshooting_Workflow Start Low/No Conversion Check_Catalyst Is the catalyst active? (pre-catalyst, anaerobic) Start->Check_Catalyst Check_Catalyst->Start No, address issue Check_Ligand Is the ligand appropriate? (electron-rich/bulky) Check_Catalyst->Check_Ligand Yes Check_Ligand->Start No, screen ligands Check_Base Is the base strong/soluble enough? Check_Ligand->Check_Base Yes Check_Base->Start No, change base Check_Solvent Is the solvent suitable? Check_Base->Check_Solvent Yes Check_Solvent->Start No, change solvent Optimize_Temp Increase Temperature Check_Solvent->Optimize_Temp Yes Success Successful Reaction Optimize_Temp->Success

Caption: Troubleshooting workflow for low or no reaction conversion.

References

Validation & Comparative

A Comparative Analysis of (S)- and (R)-1-(3-chlorophenyl)ethanamine for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative analysis of the enantiomers of 1-(3-chlorophenyl)ethanamine, (S)-1-(3-chlorophenyl)ethanamine and (R)-1-(3-chlorophenyl)ethanamine. These chiral amines are valuable building blocks in the synthesis of various pharmaceutical compounds, particularly those targeting the central nervous system. Understanding the distinct properties of each enantiomer is crucial for researchers, scientists, and drug development professionals in designing and synthesizing stereochemically pure active pharmaceutical ingredients (APIs). While direct comparative pharmacological and toxicological data for these specific enantiomers are limited in publicly available literature, this guide extrapolates likely activities based on the established structure-activity relationships of closely related phenethylamine derivatives.

Chemical and Physical Properties

The (S)- and (R)-enantiomers of 1-(3-chlorophenyl)ethanamine share the same molecular formula and weight but differ in the spatial arrangement of the atoms around the chiral center. This difference in stereochemistry does not significantly alter their basic physical properties but is critical for their biological activity.

PropertyThis compound(R)-1-(3-chlorophenyl)ethanamine
Molecular Formula C₈H₁₀ClN[1]C₈H₁₀ClN[2]
Molecular Weight 155.62 g/mol [1]155.62 g/mol [2]
CAS Number 68297-62-1[1]17061-53-9[2][3]
IUPAC Name (1S)-1-(3-chlorophenyl)ethanamine[1](1R)-1-(3-chlorophenyl)ethanamine[2]
Appearance Colorless to light yellow liquidColorless to light yellow liquid
Boiling Point 112°C / 13 mmHgNot specified
Density (Predicted) 1.122 g/cm³Not specified
pKa (Predicted) 8.73 ± 0.10Not specified

Safety and Hazard Information

Both enantiomers are classified as hazardous substances. The GHS classifications indicate that they are harmful if swallowed and can cause skin and eye irritation or damage. It is imperative to handle these compounds with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

Hazard Statement (GHS)This compound(R)-1-(3-chlorophenyl)ethanamine
Acute Toxicity, OralH302: Harmful if swallowed[1]H301: Toxic if swallowed[2] H302: Harmful if swallowed[2]
Skin Corrosion/IrritationH315: Causes skin irritation[1]H314: Causes severe skin burns and eye damage[2] H315: Causes skin irritation[2]
Serious Eye Damage/IrritationH318: Causes serious eye damage[1]H318: Causes serious eye damage[2]
Skin SensitizationH317: May cause an allergic skin reaction[1]H317: May cause an allergic skin reaction[2]
Acute Toxicity, InhalationH330: Fatal if inhaled[1]H331: Toxic if inhaled[2]
Respiratory IrritationH335: May cause respiratory irritation[1]Not specified

Synthesis and Chiral Resolution

The preparation of enantiomerically pure 1-(3-chlorophenyl)ethanamine typically involves two main stages: the synthesis of the racemic mixture followed by chiral resolution. Alternatively, asymmetric synthesis can be employed to directly obtain the desired enantiomer.

Synthesis_and_Resolution_Workflow General Workflow for Enantiopure 1-(3-chlorophenyl)ethanamine cluster_synthesis Synthesis of Racemic Amine cluster_resolution Chiral Resolution Start 3'-Chloroacetophenone Imine Intermediate Imine Start->Imine Reductive Amination (e.g., NH₃, H₂, Pd/C or NaBH₃CN) Racemate Racemic (±)-1-(3-chlorophenyl)ethanamine Imine->Racemate Reduction DiastereomericSalts Mixture of Diastereomeric Salts ((S)-Amine-(R,R)-Acid & (R)-Amine-(R,R)-Acid) Racemate->DiastereomericSalts ResolvingAgent Chiral Resolving Agent (e.g., (R,R)-Tartaric Acid) ResolvingAgent->DiastereomericSalts Separation Fractional Crystallization DiastereomericSalts->Separation S_Salt Insoluble Diastereomeric Salt ((S)-Amine-(R,R)-Acid) Separation->S_Salt Isolation of less soluble salt R_Salt_Soluble Soluble Diastereomeric Salt ((R)-Amine-(R,R)-Acid) Separation->R_Salt_Soluble Mother Liquor S_Enantiomer This compound S_Salt->S_Enantiomer Basification (e.g., NaOH) R_Enantiomer (R)-1-(3-chlorophenyl)ethanamine R_Salt_Soluble->R_Enantiomer Basification (e.g., NaOH) Signaling_Pathway Inferred Signaling Pathway of 1-(3-chlorophenyl)ethanamine Enantiomers cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron MA Monoamines (Dopamine, Norepinephrine, Serotonin) Release Release MA->Release Transporter Monoamine Transporters (DAT, NET, SERT) Synapse Synaptic Cleft (Increased Monoamine Concentration) Release->Synapse Reuptake Reuptake Reuptake->Transporter Synapse->Reuptake Receptor Postsynaptic Receptors (Dopamine, Adrenergic, Serotonergic) Synapse->Receptor Activation Signaling Downstream Signaling Cascades Receptor->Signaling Response Cellular Response (e.g., neuronal excitation/inhibition) Signaling->Response Enantiomer (S)- or (R)-1-(3-chlorophenyl)ethanamine Enantiomer->Transporter Inhibition

References

A Comparative Guide to HPLC and GC-MS for Chiral Purity Analysis of Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The determination of enantiomeric purity is a critical aspect of drug development and quality control, as enantiomers of a chiral amine can exhibit significantly different pharmacological and toxicological properties. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two powerful and widely employed analytical techniques for the chiral separation and quantification of amines. This guide provides an objective comparison of these methods, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate technique for specific analytical needs.

At a Glance: HPLC vs. GC-MS for Chiral Amine Analysis

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on the differential partitioning of analytes between a liquid mobile phase and a solid chiral stationary phase (CSP).Separation based on the volatility and differential partitioning of analytes between a gaseous mobile phase and a solid or liquid chiral stationary phase.
Sample Volatility Suitable for a wide range of amines, including non-volatile and thermally labile compounds.[1]Requires analytes to be volatile and thermally stable.[1]
Derivatization Often not required, allowing for the direct analysis of native amines.[1]Frequently necessary to increase the volatility and thermal stability of the amines, and to improve chromatographic separation.
Instrumentation HPLC system equipped with a chiral stationary phase (CSP) column and various detectors (e.g., UV, PDA, MS).[1]GC system with a chiral capillary column coupled to a mass spectrometer.[1]
Resolution Excellent resolution can be achieved with a wide variety of commercially available CSPs.[1]High-efficiency capillary columns can provide excellent resolution, often for derivatized analytes.
Sensitivity Varies depending on the detector used; MS detectors offer high sensitivity.[1]Generally offers high sensitivity, especially when using selected ion monitoring (SIM).[1]
Analysis Time Can range from a few minutes to over an hour, depending on the complexity of the separation.[1]Typically offers faster analysis times for volatile compounds.[1]

Quantitative Performance Data

The following tables provide a summary of representative performance data for the chiral separation of primary amines using HPLC and GC-MS.

Table 1: HPLC Performance Data for Chiral Separation of Primary Amines

Data synthesized from multiple sources for illustrative purposes.

AnalyteChiral Stationary PhaseMobile PhaseResolution (Rs)Analysis Time (min)
1-PhenylethylamineCyclofructan-basedAcetonitrile/Methanol/TFA/TEA> 2.0< 10
1-(1-Naphthyl)ethylaminePolysaccharide-basedHexane/Ethanol/DEA> 2.5~15
1-AminoindanPolysaccharide-basedHexane/Isopropanol/DEA> 2.0< 12
LeucinolCyclofructan-basedAcetonitrile/Methanol/TFA/TEA> 1.8< 15
2-Amino-1,2-diphenylethanolPolysaccharide-basedHexane/Isopropanol/DEA> 2.2~20
Phenylalanine methyl esterCyclofructan-basedAcetonitrile/Methanol/TFA/TEA> 2.0< 10

Table 2: GC-MS Performance Data for Chiral Separation of Derivatized Primary Amines

Data synthesized from multiple sources for illustrative purposes. Note that derivatization is a prerequisite for these analyses.

AnalyteDerivatizing AgentChiral Stationary PhaseResolution (Rs)Analysis Time (min)
1-PhenylethylamineN-TrifluoroacetylAstec CHIRALDEX™ B-PMBaseline~10
1-(1-Naphthyl)ethylamineN-TrifluoroacetylAstec CHIRALDEX™ B-DABaseline~12
Amphetamine(R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (MTPA)Achiral capillary column> 3.0< 15
MethamphetamineN-Trifluoroacetyl-L-prolyl chloride (TFPC)Achiral capillary column> 2.0< 15
Leucine methyl esterN-PentafluoropropionylChirasil-Val> 1.5~20
Phenylalanine isopropyl esterN-TrifluoroacetylChirasil-Val> 1.8~25

Experimental Workflows

The general experimental workflows for chiral purity analysis of amines using HPLC and GC-MS are outlined below.

G Experimental Workflows for Chiral Amine Analysis cluster_0 HPLC Workflow cluster_1 GC-MS Workflow hplc_start Sample Preparation (Dissolution) hplc_analysis HPLC Analysis (Chiral Stationary Phase) hplc_start->hplc_analysis hplc_detection Detection (UV, MS, etc.) hplc_analysis->hplc_detection hplc_data Data Analysis (Peak Integration, %ee) hplc_detection->hplc_data hplc_end Result hplc_data->hplc_end gcms_start Sample Preparation (Dissolution) gcms_deriv Derivatization (e.g., Acylation) gcms_start->gcms_deriv gcms_analysis GC-MS Analysis (Chiral Column or Chiral Derivatizing Agent) gcms_deriv->gcms_analysis gcms_detection Mass Spectrometry Detection gcms_analysis->gcms_detection gcms_data Data Analysis (Peak Integration, %ee) gcms_detection->gcms_data gcms_end Result gcms_data->gcms_end

Caption: General workflows for chiral amine analysis by HPLC and GC-MS.

Decision Logic: Choosing Between HPLC and GC-MS

The choice between HPLC and GC-MS for chiral amine analysis depends on several factors related to the analyte's properties and the analytical requirements.

G Decision Logic for Chiral Amine Analysis start Chiral Amine Sample volatility Is the amine volatile and thermally stable? start->volatility derivatization Is derivatization acceptable? volatility->derivatization Yes hplc Use HPLC with a Chiral Stationary Phase volatility->hplc No gcms Use GC-MS with derivatization and a chiral or achiral column derivatization->gcms Yes hplc_direct Direct analysis is preferred derivatization->hplc_direct No hplc_direct->hplc

Caption: Decision logic for selecting between HPLC and GC-MS.

Experimental Protocols

HPLC Method for Chiral Purity of 1-Phenylethylamine

1. Materials and Reagents:

  • Racemic 1-phenylethylamine standard

  • (R)- and (S)-1-phenylethylamine standards

  • HPLC-grade acetonitrile, methanol, n-hexane, ethanol

  • Trifluoroacetic acid (TFA)

  • Triethylamine (TEA) or Diethylamine (DEA)

  • Chiral stationary phase column (e.g., a cyclofructan-based or polysaccharide-based column)

2. Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and UV or PDA detector.

3. Chromatographic Conditions:

  • Column: Cyclofructan-based CSP (e.g., LARIHC CF6-P, 250 x 4.6 mm, 5 µm)

  • Mobile Phase: Acetonitrile/Methanol/TFA/TEA (e.g., 80:20:0.1:0.1 v/v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

4. Sample Preparation:

  • Prepare a stock solution of racemic 1-phenylethylamine in the mobile phase at a concentration of 1 mg/mL.

  • Prepare individual solutions of the (R)- and (S)-enantiomers for peak identification.

  • Prepare a series of dilutions of the racemic standard for linearity assessment.

5. Data Analysis:

  • Integrate the peak areas of the two enantiomers.

  • Calculate the enantiomeric excess (% ee) using the formula: % ee = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100

GC-MS Method for Chiral Purity of 1-Phenylethylamine

1. Materials and Reagents:

  • Racemic 1-phenylethylamine standard

  • (R)- and (S)-1-phenylethylamine standards

  • Anhydrous dichloromethane or ethyl acetate

  • N-Trifluoroacetyl-L-prolyl chloride (TFPC) or other suitable chiral derivatizing agent

  • Anhydrous pyridine or triethylamine

  • Chiral capillary GC column (e.g., Astec CHIRALDEX™ B-PM) or a standard achiral column if using a chiral derivatizing agent.

2. Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS) with a split/splitless injector.

3. Derivatization Procedure:

  • To 1 mg of the 1-phenylethylamine sample in a vial, add 1 mL of anhydrous dichloromethane and 100 µL of anhydrous pyridine.

  • Add a molar excess of the chiral derivatizing agent (e.g., TFPC).

  • Cap the vial and heat at 60-70 °C for 30-60 minutes.

  • Cool the vial to room temperature. The derivatized sample is now ready for injection.

4. GC-MS Conditions:

  • Column: Standard achiral column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Injector Temperature: 250 °C

  • Oven Temperature Program: Start at 100 °C, hold for 1 min, then ramp to 280 °C at 10 °C/min, and hold for 5 min.

  • Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • MS Detection: Electron ionization (EI) at 70 eV, scanning from m/z 50 to 500, or in Selected Ion Monitoring (SIM) mode for higher sensitivity.

5. Data Analysis:

  • Identify the diastereomeric derivative peaks based on their retention times and mass spectra.

  • Integrate the peak areas of the two diastereomers.

  • Calculate the enantiomeric excess (% ee) based on the peak area ratio.

Conclusion

Both HPLC and GC-MS are powerful techniques for the chiral purity analysis of amines, each with its own set of advantages and limitations. HPLC is a versatile method applicable to a broader range of amines without the need for derivatization. GC-MS, on the other hand, often provides faster analysis times and high sensitivity, but typically requires a derivatization step to enhance analyte volatility. The choice between these two techniques should be based on the specific properties of the amine, the required analytical performance, and the available instrumentation and expertise. For non-volatile or thermally sensitive amines, HPLC is the preferred method. For volatile amines where high throughput is desired and derivatization is acceptable, GC-MS can be an excellent choice.

References

A Comparative Guide to the Validation of Enantiomeric Purity of (S)-1-(3-Chlorophenyl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the enantiomeric purity of chiral compounds is a critical step in guaranteeing the efficacy and safety of pharmaceutical products. This guide provides a comprehensive comparison of analytical techniques for the validation of the enantiomeric purity of (S)-1-(3-chlorophenyl)ethanamine, a key chiral intermediate. The following sections detail common methodologies, present comparative data, and provide experimental protocols to assist in selecting the most suitable approach for your research needs.

Comparison of Analytical Techniques

The determination of enantiomeric excess (ee) is central to validating the purity of a single enantiomer. Several robust methods are available, with the most common being Nuclear Magnetic Resonance (NMR) spectroscopy with chiral derivatizing agents and chiral High-Performance Liquid Chromatography (HPLC).

Technique Principle Instrumentation Advantages Limitations Typical Accuracy
NMR with Chiral Derivatizing Agents (e.g., Mosher's Acid) Conversion of enantiomers into diastereomers with a chiral derivatizing agent, leading to distinct signals in the NMR spectrum.[1][2]NMR SpectrometerProvides structural information.[2] Can be performed directly in an NMR tube.[1]Requires derivatization, which may not go to completion.[2] Potential for kinetic resolution.[3]High, error can be <1-5% with careful integration.
Chiral High-Performance Liquid Chromatography (HPLC) Differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times.[4][5]HPLC system with a chiral column and a suitable detector (e.g., UV).High sensitivity and accuracy.[4] Direct separation without derivatization.[5]Requires method development to find a suitable CSP and mobile phase.[6]Very high, with precision often below 2% RSD.[4][7]
NMR with Chiral Solvating Agents (e.g., BINOL derivatives) Formation of transient diastereomeric complexes with a chiral solvating agent, causing chemical shift non-equivalence.[8]NMR SpectrometerRapid and simple sample preparation.[8] Non-covalent interaction, so the sample is recoverable.The degree of spectral separation can be small and solvent-dependent.Good, with R² values of 0.9995 reported for linearity.[8]
Fluorescence Spectroscopy Formation of fluorescent diastereomeric complexes with distinct fluorescence wavelengths or intensities.[9]Fluorescence Plate ReaderHigh-throughput capability.[9] Very sensitive, requiring only ng of substrate.[9]Requires the formation of a fluorescent complex.High, with an error of <1% ee reported.[9]

Experimental Protocols

NMR Spectroscopy with a Chiral Derivatizing Agent (Mosher's Acid Method)

This protocol describes the formation of diastereomeric amides from a chiral amine and Mosher's acid chloride for the determination of enantiomeric excess by ¹H NMR.[1][10]

Materials:

  • This compound sample

  • (R)- and (S)-Mosher's acid chloride (α-methoxy-α-trifluoromethylphenylacetyl chloride)

  • Anhydrous deuterated chloroform (CDCl₃)

  • Anhydrous pyridine or a non-nucleophilic base (e.g., triethylamine)

  • NMR tubes

Procedure:

  • In a clean, dry NMR tube, dissolve approximately 5-10 mg of the this compound sample in 0.5 mL of anhydrous CDCl₃.

  • Add a small excess (approximately 1.1 to 1.2 equivalents) of (R)-Mosher's acid chloride to the solution.

  • Add one equivalent of a non-nucleophilic base like triethylamine to scavenge the HCl produced.

  • Cap the NMR tube and gently agitate to mix the contents. Allow the reaction to proceed at room temperature for 2-6 hours or until completion.[1]

  • In a separate NMR tube, repeat the procedure using (S)-Mosher's acid chloride.

  • Acquire ¹H NMR spectra for both the (R)- and (S)-Mosher's amide samples.

  • Identify a well-resolved proton signal (e.g., the methoxy or the α-methyl group) for each diastereomer.

  • Integrate the corresponding signals for the two diastereomers. The enantiomeric excess (ee) is calculated from the ratio of the integrals.

Chiral High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general approach for the enantiomeric separation of a chiral amine using a chiral stationary phase.[4][11]

Materials:

  • This compound sample

  • HPLC-grade solvents (e.g., hexane, isopropanol, ethanol)

  • Additives (e.g., trifluoroacetic acid, triethylamine) if necessary

  • Chiral HPLC column (e.g., polysaccharide-based like Chiralpak® or Lux®)[5]

Procedure:

  • Column Selection: Choose a chiral stationary phase known to be effective for the separation of amines. Polysaccharide-based columns are a good starting point.[5]

  • Mobile Phase Preparation: Prepare a mobile phase, typically a mixture of a non-polar solvent like hexane and a polar modifier like isopropanol or ethanol. A common starting point is 90:10 hexane:isopropanol.[11] For amines, small amounts of additives like trifluoroacetic acid and triethylamine (e.g., 0.1% v/v) can improve peak shape and resolution.[11]

  • Sample Preparation: Dissolve a small amount of the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Set the flow rate (e.g., 1.0 mL/min).

    • Set the column temperature (e.g., 25 °C).

    • Set the UV detector to a wavelength where the analyte absorbs (e.g., 220 nm).

  • Injection and Analysis: Inject a small volume (e.g., 10 µL) of the sample onto the column.

  • Record the chromatogram. The two enantiomers should appear as separate peaks.

  • Calculate the enantiomeric excess by determining the area of each peak: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100.

Visualizing the Workflow

The general workflow for determining the enantiomeric purity of a chiral amine can be visualized as follows:

G Workflow for Enantiomeric Purity Validation cluster_sample Sample Preparation cluster_analysis Data Acquisition & Analysis Sample Chiral Amine Sample (this compound) Derivatization Derivatization (e.g., with Mosher's Acid) Sample->Derivatization Direct_Analysis Direct Analysis Sample->Direct_Analysis NMR NMR Spectroscopy Derivatization->NMR HPLC Chiral HPLC Direct_Analysis->HPLC Integration Peak Integration / Signal Analysis NMR->Integration HPLC->Integration Calculation Enantiomeric Excess (ee) Calculation Integration->Calculation

Caption: General workflow for the validation of enantiomeric purity.

References

A Comparative Analysis of the Biological Activity of Phentermine and its 4-Chloro Analog

Author: BenchChem Technical Support Team. Date: December 2025

An examination of the pharmacological profiles of phentermine and its 4-chloro derivative reveals a significant shift in biological activity, highlighting the profound impact of halogen substitution on the phenethylamine scaffold. While data on the 3-chloro analog remains elusive in publicly accessible scientific literature, a comparison between phentermine and 4-chlorophentermine offers valuable insights for researchers in drug discovery and development.

Phentermine, a well-established anorectic agent, primarily functions as a norepinephrine and dopamine releasing agent.[1][2] In contrast, the addition of a chlorine atom at the para-position of the phenyl ring, creating 4-chlorophentermine (also known as chlorphentermine), markedly shifts its mechanism of action towards the serotonin system, functioning as a serotonin transporter substrate.[3] This fundamental difference in their interaction with monoamine transporters underscores the critical role of molecular structure in determining pharmacological outcomes.

Quantitative Comparison of Biological Activity

CompoundPrimary Target(s)Mechanism of ActionPotency/Affinity Data
Phentermine Norepinephrine Transporter (NET), Dopamine Transporter (DAT)Releasing AgentStimulates norepinephrine release with ~6-fold lower potency than d-amphetamine.[2] Slightly stimulates dopamine release (~10-fold lower than d-amphetamine).[2]
4-Chlorophentermine Serotonin Transporter (SERT)SubstratePotent serotonin transporter substrate.[3]
3-Chlorophentermine Not AvailableNot AvailableNo publicly available data found.

Experimental Protocols

The characterization of phentermine analogs and their effects on monoamine transporters involves a variety of in vitro assays. The following are detailed methodologies for key experiments typically employed in such studies.

Neurotransmitter Transporter Uptake Assay

This assay measures the ability of a compound to inhibit the uptake of a radiolabeled or fluorescent neurotransmitter into cells expressing the specific transporter (DAT, NET, or SERT).

  • Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human dopamine transporter (hDAT), norepinephrine transporter (hNET), or serotonin transporter (hSERT) are cultured in appropriate media (e.g., DMEM supplemented with 10% fetal bovine serum and antibiotics).

  • Assay Procedure:

    • Cells are seeded into 96-well plates and allowed to adhere overnight.

    • On the day of the assay, the growth medium is removed, and the cells are washed with a Krebs-Ringer-HEPES (KRH) buffer.

    • Cells are then incubated with varying concentrations of the test compound (e.g., 3-chloro or 4-chloro phentermine analog) for a predetermined time at 37°C.

    • A fixed concentration of a radiolabeled neurotransmitter (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin) is added to each well and incubated for a short period (e.g., 10-15 minutes) at 37°C.

    • The uptake is terminated by rapidly washing the cells with ice-cold KRH buffer to remove the extracellular radioligand.

    • The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific neurotransmitter uptake (IC50) is calculated by non-linear regression analysis of the concentration-response curves.

Neurotransmitter Release Assay

This assay determines whether a compound acts as a substrate for a monoamine transporter, inducing the release of neurotransmitter from pre-loaded cells.

  • Cell Culture and Preparation: Similar to the uptake assay, HEK293 cells expressing the transporter of interest are used. The cells are pre-loaded with a radiolabeled neurotransmitter for a specific duration (e.g., 30-60 minutes) at 37°C.

  • Assay Procedure:

    • After pre-loading, the cells are washed extensively with KRH buffer to remove extracellular radioligand.

    • The cells are then incubated with varying concentrations of the test compound.

    • At specified time points, the buffer is collected to measure the amount of radiolabeled neurotransmitter released from the cells.

    • At the end of the experiment, the cells are lysed to determine the amount of radioligand remaining intracellularly.

  • Data Analysis: The amount of neurotransmitter release is expressed as a percentage of the total radioactivity in the cells. The concentration of the test compound that elicits 50% of the maximal release (EC50) is determined from the concentration-response curve.

Signaling Pathways and Experimental Workflow

To visually represent the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

cluster_phentermine Phentermine cluster_4chloro 4-Chlorophentermine phentermine Phentermine phentermine_target NET/DAT phentermine->phentermine_target Binds to ne_da_release Norepinephrine & Dopamine Release phentermine_target->ne_da_release Promotes chloro_phentermine 4-Chlorophentermine chloro_phentermine_target SERT chloro_phentermine->chloro_phentermine_target Binds to sero_release Serotonin Release chloro_phentermine_target->sero_release Acts as Substrate

Caption: Comparative mechanism of action for Phentermine and 4-Chlorophentermine.

start Start cell_culture Culture HEK293 cells expressing monoamine transporters start->cell_culture seeding Seed cells into 96-well plates cell_culture->seeding compound_incubation Incubate with test compounds (3-chloro or 4-chloro phentermine analogs) seeding->compound_incubation radioligand_addition Add radiolabeled neurotransmitter ([³H]DA, [³H]NE, or [³H]5-HT) compound_incubation->radioligand_addition wash Wash cells to terminate uptake radioligand_addition->wash lysis Lyse cells wash->lysis scintillation_counting Measure intracellular radioactivity lysis->scintillation_counting data_analysis Calculate IC50 values scintillation_counting->data_analysis end End data_analysis->end

Caption: Experimental workflow for a neurotransmitter transporter uptake assay.

References

comparative study of different chiral resolving agents for phenylethylamines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The resolution of racemic phenylethylamines is a critical step in the synthesis of many pharmaceuticals and fine chemicals, where the biological activity is often enantiomer-specific. The most common method for this separation is through the formation of diastereomeric salts using a chiral resolving agent. This guide provides an objective comparison of the performance of several common chiral resolving agents for phenylethylamines, supported by experimental data and detailed protocols.

Principle of Chiral Resolution via Diastereomeric Salt Formation

Chiral resolution by diastereomeric salt formation relies on the reaction of a racemic mixture of a base, such as phenylethylamine, with an enantiomerically pure chiral acid. This reaction forms a pair of diastereomeric salts. Unlike enantiomers, which have identical physical properties, diastereomers possess different solubilities. This difference allows for their separation by fractional crystallization. The less soluble diastereomer crystallizes preferentially, and the resolved amine can then be liberated by treatment with a base.

Comparative Performance of Chiral Resolving Agents

The selection of a chiral resolving agent is crucial for an efficient resolution process. The ideal agent should form well-defined crystals with one of the enantiomers, leading to high diastereomeric and enantiomeric excess. Below is a summary of the performance of commonly used chiral resolving agents for the resolution of (±)-1-phenylethylamine.

Chiral Resolving AgentSolventRecovered EnantiomerDiastereomeric Salt Yield (%)Enantiomeric Excess (e.e.) (%)Reference
(+)-Tartaric AcidMethanol(S)-(-)-1-Phenylethylamine65>95[1]
(-)-Mandelic AcidWater(+)-1-PhenylethylamineHigh YieldHigh Enantiomeric Purity[2]
(+)-Dibenzoyl-D-tartaric AcidNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[3]
Lithocholic AcidEthanol(S)-(-)-1-PhenylethylamineNot SpecifiedEfficient Resolution[4]

Note: The yields and enantiomeric excesses are highly dependent on the specific experimental conditions, including solvent, temperature, and crystallization time. The data presented here is for comparative purposes and may vary.

Experimental Protocols

Detailed methodologies for the resolution of (±)-1-phenylethylamine with different chiral resolving agents are provided below.

Resolution with (+)-Tartaric Acid

This protocol is adapted from established laboratory procedures for the resolution of racemic 1-phenylethylamine using (+)-tartaric acid in methanol.[1][5]

Materials:

  • (±)-1-Phenylethylamine

  • (+)-Tartaric Acid

  • Methanol

  • 50% Sodium Hydroxide Solution

  • Diethyl Ether

  • Anhydrous Sodium Sulfate

Procedure:

  • Diastereomeric Salt Formation: Dissolve (+)-tartaric acid in methanol by heating the mixture gently.[1] Cautiously add an equimolar amount of racemic (±)-1-phenylethylamine to the warm solution.[1] The reaction is exothermic.[6] Allow the solution to cool slowly to room temperature to facilitate the crystallization of the less soluble diastereomeric salt, the (S)-(-)-1-phenylethylamine-(+)-tartrate.[5]

  • Isolation of the Diastereomeric Salt: Collect the prismatic crystals of the diastereomeric salt by suction filtration and wash them with a small amount of cold methanol.[5][6]

  • Liberation of the Free Amine: Suspend the collected crystals in water and add 50% sodium hydroxide solution until the salt is completely dissolved and the solution is basic.[5]

  • Extraction: Extract the liberated (S)-(-)-1-phenylethylamine with diethyl ether.[5] Combine the organic extracts and dry them over anhydrous sodium sulfate.

  • Isolation of the Enantiomer: Remove the diethyl ether by rotary evaporation to obtain the resolved (S)-(-)-1-phenylethylamine.[5]

  • Analysis: Determine the enantiomeric excess of the product using polarimetry.

Resolution with (-)-Mandelic Acid

This protocol is based on a patented method for the resolution of racemic 1-phenylethylamine using D(-)-mandelic acid in an aqueous medium.[2]

Materials:

  • (±)-1-Phenylethylamine

  • D(-)-Mandelic Acid

  • Water

  • Sodium Hydroxide Solution

  • Toluene

Procedure:

  • Diastereomeric Salt Formation: Add the racemic mixture of (±)-1-phenylethylamine to a solution of D(-)-mandelic acid in water. An optically pure D(+)alpha-PEA mandelate salt will form and crystallize out of the solution.[2]

  • Isolation of the Diastereomeric Salt: Collect the crystals by filtration and wash them with water.[2]

  • Liberation of the Free Amine: Break the salt by adding a sodium hydroxide solution.[2]

  • Extraction: Extract the liberated D(+)-1-phenylethylamine with toluene.[2]

  • Isolation of the Enantiomer: Recover the D(+)-1-phenylethylamine by vacuum distillation.[2]

  • Analysis: Determine the enantiomeric purity of the product.

Visualizing the Workflow and Relationships

To better understand the process and the relationships between the components, the following diagrams have been generated.

Chiral_Resolution_Workflow cluster_start Starting Materials cluster_process Resolution Process cluster_products Products racemic_amine Racemic (±)-Phenylethylamine salt_formation Diastereomeric Salt Formation (in Methanol) racemic_amine->salt_formation resolving_agent Chiral Resolving Agent ((+)-Tartaric Acid) resolving_agent->salt_formation crystallization Fractional Crystallization salt_formation->crystallization filtration Filtration crystallization->filtration liberation Liberation of Amine (with NaOH) filtration->liberation Less Soluble Diastereomer mother_liquor Mother Liquor (contains (R)-(+)-Enantiomer salt) filtration->mother_liquor More Soluble Diastereomer extraction Extraction (with Diethyl Ether) liberation->extraction resolved_enantiomer Resolved (S)-(-)-Enantiomer extraction->resolved_enantiomer

Fig. 1: General workflow for the chiral resolution of phenylethylamine via diastereomeric salt formation.

Resolving_Agents_Comparison cluster_agents Chiral Resolving Agents cluster_comparison Comparative Factors phenylethylamine Racemic (±)-Phenylethylamine tartaric Tartaric Acid phenylethylamine->tartaric Forms diastereomeric salts mandelic Mandelic Acid phenylethylamine->mandelic Forms diastereomeric salts dibenzoyl Dibenzoyltartaric Acid phenylethylamine->dibenzoyl Forms diastereomeric salts lithocholic Lithocholic Acid phenylethylamine->lithocholic Forms diastereomeric salts yield Yield of Resolved Enantiomer tartaric->yield ee Enantiomeric Excess (e.e.) tartaric->ee cost Cost & Availability tartaric->cost solvent Optimal Solvent tartaric->solvent mandelic->yield mandelic->ee mandelic->cost mandelic->solvent dibenzoyl->ee lithocholic->ee lithocholic->solvent

Fig. 2: Logical relationship and comparison points for different chiral resolving agents for phenylethylamine.

References

assessing the effectiveness of different dehydrosulfurization methods

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to Desulfurization Methods for Researchers and Drug Development Professionals

The removal of sulfur from fuels and other organic compounds, a process known as desulfurization, is a critical step in various industrial applications, including petroleum refining and drug development. The presence of sulfur can lead to environmental pollution, catalyst poisoning, and undesirable side effects in pharmaceutical compounds. This guide provides a comparative analysis of four prominent desulfurization methods: Hydrodesulfurization (HDS), Oxidative Desulfurization (ODS), Adsorptive Desulfurization (ADS), and Biodesulfurization (BDS). We present a summary of their performance data, detailed experimental protocols, and visualizations of the underlying processes to aid researchers in selecting the most effective method for their specific needs.

Data Presentation: A Comparative Overview

The effectiveness of each desulfurization method varies depending on the type of sulfur compound, the initial sulfur concentration, and the operating conditions. The following table summarizes typical performance data for each method based on experimental findings.

MethodFuel TypeInitial Sulfur (ppm)Final Sulfur (ppm)Desulfurization Efficiency (%)Operating Temperature (°C)Operating Pressure (atm)Key AdvantagesKey Disadvantages
Hydrodesulfurization (HDS) Diesel, Gas Oil10,000 - 30,000< 10 - 50> 99.5300 - 40030 - 130Mature technology, high efficiency for simple sulfur compounds.[1]High energy consumption, requires high pressure and hydrogen, less effective for refractory sulfur compounds.[1]
Oxidative Desulfurization (ODS) Diesel, Model Fuel500 - 8104< 1 - 73090 - 99.760 - 951Mild operating conditions, effective for refractory compounds.[2]Requires oxidants and catalysts, potential for side reactions.[3]
Adsorptive Desulfurization (ADS) Kerosene, Diesel542 - 10,410124 - 23976 - 9825 - 1001Mild operating conditions, no hydrogen required, high selectivity.[4][5]Adsorbent capacity is limited, requires regeneration.[6]
Biodesulfurization (BDS) Diesel, Crude Oil10 - 16,100Varies11.9 - 10020 - 451Environmentally friendly, mild conditions, high specificity.[7]Slow reaction rates, sensitive to operating conditions.

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental results. Below are representative protocols for each desulfurization method.

Hydrodesulfurization (HDS) - Laboratory Scale

Objective: To reduce the sulfur content of a model diesel fuel using a laboratory-scale fixed-bed reactor.

Materials:

  • Model diesel fuel (e.g., n-dodecane spiked with dibenzothiophene (DBT) to 1000 ppm sulfur).

  • Co-Mo/γ-Al2O3 catalyst.

  • Hydrogen gas (high purity).

  • Nitrogen gas (for purging).

Equipment:

  • High-pressure fixed-bed reactor system with a furnace.

  • High-pressure liquid pump.

  • Mass flow controllers for gases.

  • Gas-liquid separator.

  • Gas chromatograph with a sulfur chemiluminescence detector (GC-SCD).

Procedure:

  • Load the fixed-bed reactor with a known amount of Co-Mo/γ-Al2O3 catalyst.

  • Purge the system with nitrogen gas to remove air.

  • Activate the catalyst by heating it under a flow of a sulfiding agent (e.g., H2S/H2 mixture) at a specified temperature and pressure.

  • After activation, switch the gas flow to pure hydrogen and set the desired reaction temperature (e.g., 340°C) and pressure (e.g., 40 bar).

  • Introduce the model diesel fuel into the reactor at a specific liquid hourly space velocity (LHSV), for instance, 2 h⁻¹.

  • The reactor effluent is cooled and passes through a gas-liquid separator.

  • Collect liquid samples periodically and analyze the sulfur concentration using GC-SCD.

  • Calculate the desulfurization efficiency based on the change in sulfur concentration.

Oxidative Desulfurization (ODS) - Batch Process

Objective: To remove dibenzothiophene (DBT) from a model fuel using a batch oxidative process.

Materials:

  • Model fuel: DBT dissolved in n-octane (e.g., 500 ppm sulfur).

  • Oxidizing agent: Hydrogen peroxide (H2O2, 30 wt%).

  • Catalyst: Phosphotungstic acid.

  • Extraction solvent: Acetonitrile.

Equipment:

  • Three-neck round-bottom flask with a condenser.

  • Magnetic stirrer with a heating plate.

  • Separatory funnel.

  • Gas chromatograph with a flame ionization detector (GC-FID).

Procedure:

  • Add a specific volume of the model fuel to the three-neck flask.

  • Add the phosphotungstic acid catalyst to the flask.

  • Heat the mixture to the desired reaction temperature (e.g., 60°C) with constant stirring.

  • Add the hydrogen peroxide solution to the reaction mixture. The molar ratio of H2O2 to sulfur is a key parameter to control.

  • Allow the reaction to proceed for a set time (e.g., 2 hours).

  • After the reaction, cool the mixture to room temperature and transfer it to a separatory funnel.

  • Add acetonitrile to the funnel to extract the oxidized sulfur compounds (sulfones).

  • Shake the funnel vigorously and then allow the phases to separate.

  • Collect the organic phase (top layer) and analyze its sulfur content using GC-FID.

Adsorptive Desulfurization (ADS) - Batch Adsorption

Objective: To evaluate the desulfurization performance of an adsorbent for kerosene.

Materials:

  • Kerosene with a known sulfur concentration.

  • Adsorbent: Activated carbon or metal-impregnated zeolite.

  • Solvent for regeneration (e.g., toluene).

Equipment:

  • Erlenmeyer flasks.

  • Magnetic stirrer.

  • Filtration apparatus.

  • Sulfur analyzer (e.g., X-ray fluorescence).

Procedure:

  • Activate the adsorbent by heating it in an oven to remove any adsorbed moisture.

  • Add a known mass of the adsorbent to a specific volume of kerosene in an Erlenmeyer flask.

  • Stir the mixture at a constant temperature (e.g., 25°C) for a predetermined contact time (e.g., 1 hour).

  • Separate the adsorbent from the treated kerosene by filtration.

  • Analyze the sulfur content of the treated kerosene using a sulfur analyzer.

  • To test reusability, the spent adsorbent can be washed with a solvent like toluene, dried, and then reused in a subsequent adsorption cycle.

Biodesulfurization (BDS) - Resting Cell Assay

Objective: To assess the desulfurization activity of a bacterial strain against DBT.

Materials:

  • Bacterial strain capable of desulfurization (e.g., Rhodococcus erythropolis).

  • Growth medium for the bacteria.

  • Basal salts medium.

  • Model fuel: DBT dissolved in a suitable organic solvent (e.g., n-dodecane).

  • Centrifuge.

Equipment:

  • Shaking incubator.

  • Spectrophotometer.

  • High-performance liquid chromatograph (HPLC).

Procedure:

  • Cultivate the bacterial strain in a suitable growth medium until it reaches the desired growth phase (e.g., late exponential phase).

  • Harvest the bacterial cells by centrifugation.

  • Wash the cells with a basal salts medium to remove any residual growth medium.

  • Resuspend the cells in the basal salts medium to a specific cell density (biocatalyst concentration).

  • Prepare a biphasic reaction mixture in a flask containing the cell suspension (aqueous phase) and the model fuel (organic phase).

  • Incubate the mixture in a shaking incubator at a controlled temperature (e.g., 30°C).

  • Take samples from the organic phase at different time intervals.

  • Analyze the samples by HPLC to determine the concentration of DBT and the desulfurization product (e.g., 2-hydroxybiphenyl).

Mandatory Visualizations

The following diagrams illustrate the core concepts of each desulfurization method, created using the DOT language for Graphviz.

HDS_Workflow Feed Sulfur-Containing Feedstock Pump High-Pressure Pump Feed->Pump H2 Hydrogen Gas H2->Pump Heater Fired Heater Pump->Heater High Pressure Reactor Fixed-Bed Reactor (Co-Mo/Al2O3) Heater->Reactor High Temperature Separator Gas-Liquid Separator Reactor->Separator Product Desulfurized Product Separator->Product H2S H2S Gas Separator->H2S

HDS Experimental Workflow

ODS_Pathway Thiophene Thiophenic Sulfur (e.g., DBT) Sulfoxide Sulfoxide Thiophene->Sulfoxide + [O] Oxidant Oxidant (e.g., H2O2) Oxidant->Sulfoxide Sulfone Sulfone Oxidant->Sulfone Catalyst Catalyst Catalyst->Sulfoxide Catalyst->Sulfone Sulfoxide->Sulfone + [O] Extraction Solvent Extraction Sulfone->Extraction Desulfurized Desulfurized Fuel Extraction->Desulfurized SulfoneProduct Sulfone Product Extraction->SulfoneProduct

ODS Reaction Pathway

ADS_Workflow FuelIn Sulfur-Containing Fuel Adsorber Adsorbent Bed (e.g., Zeolite, Activated Carbon) FuelIn->Adsorber FuelOut Desulfurized Fuel Adsorber->FuelOut SpentAdsorbent Sulfur-Loaded Adsorbent Adsorber->SpentAdsorbent Regeneration Regeneration (e.g., Solvent Wash, Heating) RegeneratedAdsorbent Regenerated Adsorbent Regeneration->RegeneratedAdsorbent SpentAdsorbent->Regeneration RegeneratedAdsorbent->Adsorber Reuse

ADS Experimental Workflow

BDS_4S_Pathway DBT Dibenzothiophene (DBT) DBTO DBT-sulfoxide (DBTO) DBT->DBTO Oxidation DBTO2 DBT-sulfone (DBTO2) DBTO->DBTO2 Oxidation HBPS 2-(2'-hydroxyphenyl) benzenesulfinate (HPBS) DBTO2->HBPS C-S bond cleavage HBP 2-hydroxybiphenyl (HBP) HBPS->HBP Desulfination Sulfite Sulfite (SO3^2-) HBPS->Sulfite Enzyme1 DszC Enzyme1->DBTO Enzyme1->DBTO2 Enzyme2 DszA Enzyme2->HBPS Enzyme3 DszB Enzyme3->HBP

References

A Senior Application Scientist's Guide to Enantioselective Separation of Chiral Amines: A Comparative Analysis of Stationary Phases

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Criticality of Chiral Amine Resolution

Chiral primary amines are foundational building blocks in the synthesis of a vast number of pharmaceuticals and biologically active molecules.[1][2] The stereochemistry of these amine intermediates often dictates the pharmacological, toxicological, and metabolic profile of the final active pharmaceutical ingredient (API).[1] One enantiomer may exhibit the desired therapeutic effect, while the other could be inactive or, in worst-case scenarios like thalidomide, dangerously toxic.[3] Consequently, the robust separation and quantification of amine enantiomers is not merely an analytical challenge but a regulatory and safety imperative in drug development and quality control.[1][4]

High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) stands as the most powerful and prevalent technique for this purpose.[1] This guide provides an in-depth, objective comparison of the primary CSPs used for chiral amine separations—polysaccharide-based, cyclodextrin-based, and protein-based—grounded in mechanistic principles and supported by experimental data. We will move beyond simple protocols to explain the causality behind methodological choices, empowering you to develop efficient and reliable enantioselective methods.

The Fundamental Challenge: Taming the Amine

The basic nature of the amine functional group presents a unique challenge in chromatography. Unwanted interactions with residual acidic silanol groups on the silica support of the CSP can lead to severe peak tailing and poor resolution. This is why mobile phase additives are not just helpful; they are often essential. For basic amines, a small amount (typically 0.1%) of a basic additive like diethylamine (DEA) is added to the mobile phase.[5][6] The DEA acts as a competing base, saturating the active silanol sites and preventing the analyte from engaging in these strong, achiral interactions. This ensures that the separation is governed by the stereoselective interactions with the chiral selector itself.[6][7]

A Comparative Deep Dive into Chiral Stationary Phases

The success of a chiral separation hinges on the selection of the appropriate CSP. Each class of CSP offers a different chiral recognition environment. Understanding these environments is key to rational column selection.

Polysaccharide-Based CSPs: The Versatile Workhorses

Polysaccharide-based CSPs, particularly those derived from cellulose and amylose phenylcarbamates, are the most widely used in chiral chromatography due to their broad applicability and high success rates for a diverse range of compounds, including amines.[1][8]

Mechanism of Chiral Recognition: The exact mechanism is not fully elucidated, but it is understood to be a complex interplay of interactions within the chiral grooves and cavities of the polysaccharide's helical structure.[9][10] Key interactions include:

  • Hydrogen Bonding: The carbamate groups on the polysaccharide backbone can form hydrogen bonds with the amine and other polar groups on the analyte.[11]

  • π-π Interactions: Aromatic rings on the analyte can interact with the phenyl groups of the carbamate derivatives on the CSP.[11]

  • Steric Interactions: The three-dimensional fit of the analyte into the chiral grooves of the polymer is crucial. The difference in steric hindrance between the two enantiomers as they approach these grooves leads to differential retention.[11]

The structural difference between amylose (a helical structure) and cellulose (a more linear, twisted structure) results in different chiral recognition patterns, making it beneficial to screen columns based on both backbones.[2][10]

Key Characteristics:

  • Coated vs. Immobilized: Coated phases, where the polysaccharide is physically adsorbed onto the silica, are common but have limitations on the solvents that can be used.[10][12] Immobilized phases, where the selector is covalently bonded, offer far greater solvent compatibility and column robustness, expanding the range of possible mobile phases.[1][12]

  • Broad Selectivity: These CSPs are highly effective for a wide range of racemates. For chiral amines, columns like Chiralpak® IE and Chiralcel® OD-H have shown particularly high enantioselectivity.[2]

Strengths:

  • High success rate across a broad range of compounds.

  • High loading capacity, making them suitable for preparative separations.[4]

  • Available in both coated and robust immobilized forms.

Weaknesses:

  • The chiral recognition mechanism is complex and not always predictable.

  • Coated phases have significant solvent restrictions.[12]

Cyclodextrin-Based CSPs: The "Lock-and-Key" Separators

Cyclodextrins (CDs) are chiral, cyclic oligosaccharides that form a truncated cone or "cavity".[13] This structure is the basis of their chiral recognition mechanism.

Mechanism of Chiral Recognition: Separation on a CD-based CSP is primarily driven by the formation of transient diastereomeric inclusion complexes.[13][14] For effective recognition of an amine, several conditions must be met:

  • Geometric Fit: The analyte, or a portion of it (like a phenyl group), must fit snugly into the hydrophobic CD cavity.[13]

  • Interaction at the Rim: The analyte's stereogenic center and nearby functional groups must be able to interact with the polar hydroxyl groups at the entrance of the CD cavity.[13] It is this differential interaction of the two enantiomers at the rim of the cavity, while one part of the molecule is included, that drives the separation. This is often described by the "three-point interaction" model.[15][16]

The size of the cyclodextrin (α-CD, β-CD, γ-CD) determines the cavity dimensions, making it important to match the CSP to the size of the analyte.[13]

Key Characteristics:

  • Multiple Modes: Can be used in reversed-phase, normal-phase, and polar organic modes. Cyclofructan-based CSPs, a related class, have shown high success rates for primary amines in the polar organic mode.[1][17]

  • Predictive Power: The inclusion mechanism can sometimes make separations more predictable based on analyte structure and size.

Strengths:

  • Well-understood chiral recognition mechanism based on inclusion.

  • Versatile, with applicability in multiple mobile phase modes.[18]

  • Derivatized cyclodextrins offer a wide range of selectivities.

Weaknesses:

  • Requires a good structural "fit" between the analyte and the cavity, which can limit applicability.

  • Lower loading capacity compared to polysaccharide CSPs.

Protein-Based CSPs: The Bioselective Mimics

Protein-based CSPs use proteins, such as α1-acid glycoprotein (AGP), human serum albumin (HSA), or ovomucoid (OVM), immobilized on a silica support.[19][20]

Mechanism of Chiral Recognition: Proteins are complex biopolymers composed of L-amino acids, giving them a highly ordered and intricate three-dimensional structure with chiral loops and grooves.[21] The separation mechanism relies on the unique combination of multiple interactions that mimic biological binding:

  • Hydrophobic Interactions: Non-polar regions of the analyte bind to hydrophobic pockets on the protein.[4][21]

  • Polar and Electrostatic Interactions: The analyte's charged groups (like the protonated amine) can interact with charged residues on the protein surface.[4]

  • Hydrogen Bonding: Also contributes to the overall binding energy.[4]

The sum of these interactions results in different binding affinities for the two enantiomers, leading to their separation.[22]

Key Characteristics:

  • Reversed-Phase Operation: These columns typically operate in aqueous mobile phases (e.g., phosphate buffer with an organic modifier), which is an advantage for LC-MS compatibility.[21][23]

  • Broad Applicability: Can separate a wide variety of acidic, basic, and neutral compounds, often without derivatization.[19][21]

Strengths:

  • Excellent for separating underivatized drugs in biologically relevant mobile phases.[21][22]

  • High enantioselectivity for many compounds due to the complexity of interaction sites.[21]

  • Useful for drug-protein binding studies.[19]

Weaknesses:

  • Low loading capacity, generally limited to analytical scale.[21][23]

  • Columns are expensive and can be fragile, sensitive to pH, temperature, and organic solvent concentration.[21]

  • Lower column efficiency compared to other CSP types.[21]

Comparative Performance Data

The following table summarizes experimental data for the separation of representative chiral amines on different CSPs. This data is intended to be a guide and highlights how performance varies with both the stationary phase and mobile phase conditions.

AnalyteCSP TypeStationary PhaseMobile Phaseα (Selectivity)Rs (Resolution)Reference
1-(1-Naphthyl)ethylamine PolysaccharideChiralcel OD-H (Cellulose)Hexane/IPA/DEA (80:20:0.1)1.895.60[6]
1-(1-Naphthyl)ethylamine PolysaccharideLux Cellulose-3 (Cellulose)Hexane/IPA/DEA (90:10:0.1)1.252.00[6]
Tranylcypromine CyclofructanLARIHC CF6-PHexane/Ethanol/TFA/TEA (80:20:0.3:0.2)1.252.05[17]
1-Aminoindan CyclofructanLARIHC CF6-PAcetonitrile/Methanol/TFA/TEA (90:10:0.3:0.2)1.635.25[17]
Propranolol ProteinCHIRALPAK AGP10mM Ammonium Acetate, pH 5.8 / IPA (95:5)1.902.50[19]
Metoprolol ProteinCHIRALPAK AGP10mM Phosphate Buffer, pH 7.0 / ACN (90:10)2.404.00[19]

Note: α (selectivity factor) is the ratio of the retention factors of the two enantiomers. Rs (resolution) is a measure of the degree of separation between the two peaks. A value of Rs ≥ 1.5 indicates baseline separation.

Practical Guide to Method Development

A systematic screening approach is the most efficient path to a successful chiral separation.

Workflow for Chiral Amine Method Development

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Evaluation & Optimization cluster_2 Phase 3: Validation start Define Analyte (Basic Amine) screen_csp Screen on Complementary CSPs - Immobilized Polysaccharide (Amylose & Cellulose) - Cyclodextrin/Cyclofructan start->screen_csp screen_mp Use Standard Mobile Phases - Normal Phase: Hexane/IPA/0.1% DEA - Polar Organic: ACN/MeOH/0.1% DEA screen_csp->screen_mp evaluate Evaluate Chromatograms (Look for any separation, even partial) screen_mp->evaluate no_sep No Separation? evaluate->no_sep no_sep->screen_csp Try Different CSP Class (e.g., Protein-based in RP) optimize Optimize Best Condition - Adjust % Alcohol Modifier - Screen other alcohols (EtOH, MeOH) - Adjust Temperature no_sep->optimize Partial Separation Found validate Method Validation - System Suitability (Rs > 1.5) - Robustness, Linearity, Accuracy optimize->validate caption Figure 1. Systematic workflow for chiral amine method development.

Caption: Figure 1. Systematic workflow for chiral amine method development.

Experimental Protocol: A General Screening Method

This protocol provides a robust starting point for separating a novel chiral amine.

1. System Preparation:

  • HPLC System: Agilent 1260 Infinity or equivalent, with a quaternary pump, autosampler, column thermostat, and DAD.[17]

  • Columns:

    • Immobilized Polysaccharide (Amylose-based): e.g., CHIRALPAK® IA

    • Immobilized Polysaccharide (Cellulose-based): e.g., CHIRALPAK® IB

    • Cyclofructan-based: e.g., LARIHC™ CF6-P

2. Reagent and Sample Preparation:

  • Mobile Phase Solvents: HPLC-grade n-Hexane, Isopropanol (IPA), Ethanol (EtOH), Acetonitrile (ACN), Methanol (MeOH).

  • Additives: Diethylamine (DEA), Trifluoroacetic Acid (TFA).

  • Screening Mobile Phase A (Normal Phase): 90:10 (v/v) n-Hexane/IPA with 0.1% DEA.[5]

  • Screening Mobile Phase B (Polar Organic): 90:10 (v/v) ACN/MeOH with 0.1% DEA.[17]

  • Sample Preparation: Dissolve the racemic amine sample in the initial mobile phase at a concentration of ~1 mg/mL.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min for standard 4.6 mm ID columns.[2]

  • Column Temperature: 25 °C.[24]

  • Injection Volume: 5 µL.

  • Detection: UV wavelength determined from the analyte's absorbance maximum.[24]

4. Screening Procedure:

  • Equilibrate the first column (e.g., CHIRALPAK® IA) with Screening Mobile Phase A for at least 20 column volumes.

  • Inject the sample and run the analysis.

  • If no separation is observed, switch to Screening Mobile Phase B (ensure miscibility and proper column wash procedures).

  • Repeat steps 1-3 for each of the selected columns.

  • Evaluate all chromatograms. Look for any sign of peak splitting or shoulders, even if baseline resolution is not achieved. Select the column/mobile phase combination that shows the most promising selectivity for optimization.[5]

5. Optimization:

  • For the most promising condition, systematically vary the percentage of the alcohol modifier (e.g., try 85:15, 80:20 Hexane/IPA).

  • If resolution is still poor, try a different alcohol modifier (e.g., switch IPA for EtOH). The choice of alcohol can significantly impact selectivity.[5]

  • Varying the column temperature can also improve resolution or even reverse the elution order of enantiomers.[3]

Chiral Recognition Mechanisms at a Glance

G cluster_0 Polysaccharide CSP cluster_1 Cyclodextrin CSP cluster_2 Protein CSP a Analyte interacts with chiral grooves via H-bonds, π-π stacking, and steric fit. b Analyte forms an inclusion complex. Chiral recognition occurs via interactions at the cavity rim. c Analyte binds to specific chiral pockets on the protein via hydrophobic, electrostatic, and polar interactions. caption Figure 2. Conceptual comparison of chiral recognition mechanisms.

Caption: Figure 2. Conceptual comparison of chiral recognition mechanisms.

Conclusion and Decision-Making Framework

The enantioselective separation of chiral amines is a highly achievable goal with a systematic approach. No single stationary phase is universally superior; the optimal choice is dictated by the analyte's structure and the desired analytical outcome.

  • Start with Immobilized Polysaccharide CSPs: Their broad selectivity and robustness make them the ideal first choice for screening most chiral amines.

  • Consider Cyclodextrin/Cyclofructan CSPs: These are excellent alternatives, particularly in polar organic mode, and when the analyte has a clear hydrophobic moiety that can fit into the cavity.

  • Use Protein-Based CSPs for Specific Applications: Reserve these for challenging separations of underivatized compounds in aqueous media or when mimicking biological interactions is the goal, keeping their limitations in mind.

By understanding the underlying mechanisms of these stationary phases and methodically optimizing the mobile phase, researchers can confidently develop robust, reliable, and accurate methods for the critical task of chiral amine resolution.

References

A Researcher's Guide to Analytical Methods for Enantiomer Composition Determination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The determination of enantiomeric composition is a critical analytical challenge in the pharmaceutical industry. The stereoisomers of a chiral drug can exhibit significant differences in pharmacological activity, toxicity, and metabolic pathways. Consequently, regulatory agencies mandate the stereoselective analysis of chiral drugs. This guide provides an objective comparison of the primary analytical methods for determining enantiomer composition: High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), Capillary Electrophoresis (CE), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Additionally, this guide covers Vibrational Circular Dichroism (VCD) for the determination of absolute configuration.

Comparative Analysis of Key Performance Characteristics

The selection of an appropriate analytical method for determining enantiomeric composition depends on various factors, including the physicochemical properties of the analyte, the required sensitivity and resolution, sample matrix, and throughput needs. The following table summarizes the key performance characteristics of the most common techniques.

FeatureChiral High-Performance Liquid Chromatography (HPLC)Chiral Supercritical Fluid Chromatography (SFC)Chiral Capillary Electrophoresis (CE)Chiral Nuclear Magnetic Resonance (NMR) SpectroscopyVibrational Circular Dichroism (VCD)
Primary Application Enantiomeric separation and quantificationEnantiomeric separation and quantification (analytical & preparative)Enantiomeric separation and quantificationEnantiomeric excess (ee) determination, structural elucidationAbsolute configuration determination
Resolution (Rs) Typically > 1.5 for baseline separationGenerally higher than HPLC, excellent resolutionVery high efficiency, capable of baseline separation even for difficult casesNot applicable (separation of signals)Not applicable
Sensitivity (LOD/LOQ) ng/mL to µg/mL range[1]ng/mL range (e.g., LLOQ 0.03 to 6.00 ng/mL for octadecanoids)High sensitivity, especially with laser-induced fluorescence (LIF) detection (0.01-0.08 ng/mL for some beta-blockers)[2]Lower sensitivity, typically requires mg of sampleRequires 5-15 mg of sample (recoverable)
Analysis Time 10 - 30 minutes, can be longerVery fast, typically < 15 minutes[3]Fast, typically < 20 minutesFast acquisition (e.g., 5 minutes for a ¹H NMR experiment)[4]Can be lengthy (e.g., up to 8 hours)
Precision (%RSD) < 2% for major enantiomerGood precision, comparable to HPLCGood precision (e.g., < 2.5% for peak areas of beta-blocker enantiomers)[2]High precision and accuracy for ee determination (e.g., mean SD recovery of 99.9 ± 0.4%)[4][5]Not typically used for quantification
Sample Requirements µL injection volumes, requires sample to be soluble in mobile phaseµL injection volumes, good for thermally labile compoundsnL injection volumes, ideal for limited sample amountsmg of sample, non-destructive5-15 mg of sample, non-destructive, requires solubility in suitable IR solvents
Solvent Consumption HighSignificantly lower than HPLC, "greener" techniqueVery lowLow (e.g., ~0.6 mL per sample)[4]Moderate
Key Advantages Robust, versatile, widely available instrumentation and columnsHigh speed, high efficiency, reduced solvent use, suitable for preparative scale[][7]High separation efficiency, low sample and reagent consumption, versatileNon-destructive, provides structural information, highly accurate for ee%Direct determination of absolute configuration in solution
Key Limitations Higher solvent consumption and cost, longer run times compared to SFCInstrumentation can be more complex, requires CO₂ supplySensitive to matrix effects, method development can be complexLower sensitivity, requires chiral auxiliary agents for signal separationLower throughput, requires quantum chemical calculations for interpretation

Experimental Protocols

Detailed methodologies for key analytical techniques are provided below. These protocols serve as general guidelines and may require optimization for specific applications and analytes.

Chiral High-Performance Liquid Chromatography (HPLC): Separation of Warfarin Enantiomers

Chiral HPLC is a robust and widely used method for the accurate determination of enantiomeric excess. It involves the separation of enantiomers on a chiral stationary phase (CSP).[8][9][10][11]

1. Sample Preparation (Human Plasma) [8][12]

  • To 100 µL of human plasma, add a known concentration of an internal standard (e.g., phenylbutazone).

  • Precipitate proteins by adding 400 µL of cold acetonitrile.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at high speed (e.g., 13,000 rpm) for 5-10 minutes.[8]

  • Transfer the clear supernatant to a clean vial for injection.

2. HPLC System and Conditions [11][12]

  • HPLC System: A standard HPLC system with a pump, autosampler, column oven, and a fluorescence or UV detector.

  • Chiral Column: Astec® CHIROBIOTIC® V (100 mm × 4.6 mm, 5 µm) or similar macrocyclic glycopeptide-based CSP.[10][12]

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 5 mM ammonium acetate, pH 4.0) and an organic modifier (e.g., acetonitrile).[12]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.[11]

  • Injection Volume: 10-20 µL.

  • Detection: Fluorescence detector (Excitation: 310 nm, Emission: 390 nm) or UV detector (300 nm).[8][11]

3. Data Analysis

  • Identify the peaks for (R)- and (S)-warfarin based on the retention times of enantiomerically pure standards.

  • Integrate the peak areas of the two enantiomers.

  • Calculate the enantiomeric excess (% ee) using the formula: % ee = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100

Chiral Supercritical Fluid Chromatography (SFC): Separation of Ibuprofen Enantiomers

Chiral SFC is a powerful technique known for its speed and efficiency in separating enantiomers.[3][13][14][15][16]

1. Sample Preparation

  • Dissolve the racemic ibuprofen sample in a suitable organic solvent (e.g., methanol, ethanol, or isopropanol) to a concentration of approximately 1 mg/mL for analytical scale or higher for preparative scale.[3]

  • Filter the sample through a 0.45 µm syringe filter before injection.

2. SFC System and Conditions [3]

  • SFC System: An analytical SFC system equipped with a CO₂ pump, a modifier pump, a column oven, a back-pressure regulator (BPR), and a UV detector.

  • Chiral Column: Chiralcel® OX-H (150 mm x 4.6 mm, 5 µm) or another suitable polysaccharide-based CSP.[3]

  • Mobile Phase: Supercritical CO₂ with a modifier (e.g., methanol with 0.2% isopropylamine).

  • Flow Rate: 2.0 - 4.0 mL/min.

  • Column Temperature: 35-40°C.

  • Back Pressure: 100-150 bar.

  • Injection Volume: 1-5 µL.

  • Detection: UV at 220 nm.

3. Data Analysis

  • Determine the retention times for (R)- and (S)-ibuprofen.

  • Integrate the peak areas for each enantiomer.

  • Calculate the enantiomeric excess as described for the HPLC method.

Chiral Capillary Electrophoresis (CE): Determination of Propranolol Enantiomers

Chiral CE offers high separation efficiency and is particularly useful when sample volume is limited.[2][17][18][19]

1. Sample and Buffer Preparation

  • Sample Preparation: Dissolve the propranolol sample in the background electrolyte (BGE) or a compatible solvent to a suitable concentration (e.g., 10⁻⁵ M).[18]

  • Background Electrolyte (BGE) Preparation: Prepare a buffer solution (e.g., 25 mM phosphate buffer, pH 2.7) containing a chiral selector. A combination of a charged cyclodextrin (e.g., sulfated-β-cyclodextrin) and a neutral cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin) can be effective.[17][18]

2. CE System and Conditions [2][17][18]

  • CE System: A capillary electrophoresis system with a power supply, autosampler, capillary cassette with temperature control, and a UV detector.

  • Capillary: A fused-silica capillary (e.g., 50 µm I.D., ~50 cm total length). An internally coated capillary can be used to suppress electroosmotic flow.[17]

  • Separation Voltage: 15-25 kV.[18][19]

  • Capillary Temperature: 25°C.[19]

  • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).

  • Detection: UV at 214 nm.[19]

3. Data Analysis

  • Identify the migration times of the (R)- and (S)-propranolol enantiomers.

  • Calculate the enantiomeric excess from the corrected peak areas.

Chiral NMR Spectroscopy: Determination of Amphetamine Enantiomeric Excess

NMR spectroscopy, with the aid of a chiral solvating agent (CSA), is a powerful tool for the accurate quantification of enantiomeric excess and provides valuable structural information.[4][5][20][21][22]

1. Sample Preparation [20]

  • Dissolve the amphetamine sample in a deuterated solvent (e.g., chloroform-d).

  • Add a molar excess of an enantiomerically pure chiral solvating agent (e.g., (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (R-MTPCl) or (R)-1,1'-bi-2-naphthol (BINOL)).[20][22]

  • Gently mix the sample in the NMR tube.

2. NMR Acquisition [4]

  • NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Experiment: A standard ¹H NMR experiment.

  • Acquisition Parameters:

    • Sufficient number of scans to achieve a good signal-to-noise ratio.

    • Appropriate relaxation delay to ensure quantitative integration.

3. Data Analysis [4][5]

  • Identify the distinct signals for each enantiomer in the presence of the chiral solvating agent. Protons close to the chiral center often show the largest chemical shift difference.

  • Integrate the corresponding signals for each enantiomer.

  • Calculate the enantiomeric excess from the integral values.

Visualization of Experimental Workflows

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard plasma->add_is precipitate Protein Precipitation (Acetonitrile) add_is->precipitate vortex Vortex precipitate->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject Sample supernatant->injection separation Chiral HPLC Column (e.g., CHIROBIOTIC V) injection->separation detection Fluorescence/UV Detection separation->detection chromatogram Obtain Chromatogram detection->chromatogram integration Integrate Peak Areas chromatogram->integration calculation Calculate % ee integration->calculation

SFC_Workflow cluster_prep Sample Preparation cluster_analysis SFC Analysis cluster_data Data Processing sample Racemic Sample dissolve Dissolve in Organic Solvent sample->dissolve filter Filter dissolve->filter injection Inject Sample filter->injection separation Chiral SFC Column (e.g., Chiralcel OX-H) injection->separation detection UV Detection separation->detection chromatogram Obtain Chromatogram detection->chromatogram integration Integrate Peak Areas chromatogram->integration calculation Calculate % ee integration->calculation

CE_Workflow cluster_prep Preparation cluster_analysis CE Analysis cluster_data Data Processing sample Dissolve Sample in BGE injection Hydrodynamic Injection sample->injection bge Prepare BGE with Chiral Selector bge->injection separation Apply High Voltage for Separation injection->separation detection UV Detection separation->detection electropherogram Obtain Electropherogram detection->electropherogram integration Integrate Peak Areas electropherogram->integration calculation Calculate % ee integration->calculation

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing sample Dissolve Sample in Deuterated Solvent add_csa Add Chiral Solvating Agent sample->add_csa mix Mix in NMR Tube add_csa->mix acquire Acquire ¹H NMR Spectrum mix->acquire spectrum Process Spectrum acquire->spectrum integration Integrate Diastereotopic Signals spectrum->integration calculation Calculate % ee integration->calculation

Conclusion

The choice of the most suitable analytical method for determining enantiomeric composition is a multifaceted decision that requires careful consideration of the specific analytical needs. Chiral HPLC remains a versatile and robust workhorse in many laboratories. For high-throughput applications and greener analytical approaches, chiral SFC offers significant advantages in speed and reduced solvent consumption. Chiral CE provides unparalleled separation efficiency for challenging separations and when sample amounts are limited. NMR spectroscopy stands out for its high accuracy in determining enantiomeric excess and its ability to provide structural information without sample destruction. Finally, for the unambiguous determination of absolute configuration, VCD offers a powerful solution-state alternative to X-ray crystallography. By understanding the principles, performance characteristics, and experimental workflows of each of these techniques, researchers can make informed decisions to ensure the stereochemical integrity and quality of their chiral compounds.

References

A Comparative Guide to the Synthesis of 1-(3-chlorophenyl)piperazine: Traditional versus Modern Catalytic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

1-(3-chlorophenyl)piperazine (mCPP) is a critical starting material and intermediate in the synthesis of numerous pharmaceuticals, most notably the antidepressant Trazodone, for which it is also a major metabolite.[1][2] Its synthesis is a key step in the production of various centrally active agents. This guide provides an objective comparison between the established, traditional synthetic route and a modern, palladium-catalyzed approach—the Buchwald-Hartwig amination—offering researchers the data and protocols needed to evaluate these methodologies.

Established Synthetic Route: Nucleophilic Substitution

The traditional synthesis of 1-(3-chlorophenyl)piperazine involves the reaction of 3-chloroaniline with bis(2-chloroethyl)amine hydrochloride.[3][4] This method relies on the formation of the piperazine ring through nucleophilic substitution under elevated temperatures. While reliable, this route often requires long reaction times and harsh conditions.

Experimental Protocol: Established Route
  • Reaction Setup: In a reaction vessel equipped for reflux, dissolve 3-chloroaniline (1.0 equiv.) and bis(2-chloroethyl)amine hydrochloride (1.0 equiv.) in xylene (approx. 7-8 mL per gram of aniline).[3][4]

  • Reaction Execution: Heat the mixture to reflux (approx. 140°C) and maintain for 24 hours.[3][4] The progress of the reaction should be monitored by an appropriate method like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup and Isolation: After cooling to room temperature, the reaction mixture is typically extracted with an organic solvent such as dichloromethane.[4] The combined organic layers are dried over anhydrous magnesium sulfate.

  • Purification: The solvent is removed under reduced pressure to yield a viscous oil. The crude product can be further purified by vacuum distillation. To obtain the hydrochloride salt for easier handling and improved stability, the distilled oil is dissolved in a suitable solvent (e.g., ethanol) and treated with a small amount of concentrated hydrochloric acid to induce precipitation of the white, solid salt.[4]

New Synthetic Route: Buchwald-Hartwig Amination

A modern alternative for the synthesis of N-arylpiperazines is the Buchwald-Hartwig amination.[5] This palladium-catalyzed cross-coupling reaction allows for the formation of the crucial carbon-nitrogen bond under generally milder conditions and with significantly shorter reaction times compared to the traditional method.[6] The reaction couples an aryl halide, such as 1,3-dichlorobenzene or 1-bromo-3-chlorobenzene, directly with piperazine.

Experimental Protocol: New Route (Buchwald-Hartwig)
  • Catalyst Preparation: To an oven-dried Schlenk tube under an inert argon atmosphere, add the palladium source (e.g., Pd(OAc)₂, 0.02 equiv.), a suitable phosphine ligand (e.g., XPhos, 0.04 equiv.), and a strong base (e.g., sodium tert-butoxide, 1.4 equiv.).[7]

  • Reagent Addition: Evacuate and backfill the flask with argon (this cycle should be repeated three times). Add anhydrous, degassed toluene via syringe, followed by the aryl halide (e.g., 1,3-dichlorobenzene, 1.0 equiv.) and piperazine (1.2 equiv.).[7]

  • Reaction Execution: Heat the reaction mixture to 100-110°C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is often complete within a few hours (can be as fast as 10-30 minutes depending on the specific catalyst system and substrates).[6][7]

  • Workup and Isolation: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.[7]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield pure 1-(3-chlorophenyl)piperazine.[8]

Performance Comparison

The following table summarizes the key performance indicators for both the established and the new synthetic routes, based on data from patent literature and academic publications.

ParameterEstablished Route (Nucleophilic Substitution)New Route (Buchwald-Hartwig Amination)
Typical Yield ~86%[4]Up to 97%[6]
Purity >98% (after purification/salt formation)[9][10]>98% (after column chromatography)[11]
Reaction Time 24 hours[3][4]0.5 - 6 hours[7]
Reaction Temp. ~140°C (Reflux in Xylene)[3]80 - 110°C[7]
Key Reagents 3-Chloroaniline, Bis(2-chloroethyl)amine HCl1,3-Dichlorobenzene, Piperazine, Strong Base
Catalyst NonePalladium Source (e.g., Pd(OAc)₂) + Ligand
Process Safety Uses corrosive thionyl chloride in precursor synthesis.Requires careful handling of pyrophoric bases and air-sensitive catalysts.

Visualizing the Methodologies

Workflow for the New Synthetic Route

The following diagram illustrates the general experimental workflow for the Buchwald-Hartwig synthesis of 1-(3-chlorophenyl)piperazine.

G cluster_prep 1. Inert Atmosphere Preparation cluster_reaction 2. Reaction Execution cluster_workup 3. Workup & Purification p1 Oven-dry Schlenk tube p2 Add Pd catalyst, ligand, and base p1->p2 p3 Evacuate and backfill with Argon (3x) p2->p3 r1 Add degassed solvent p3->r1 r2 Add aryl halide and piperazine r1->r2 r3 Heat mixture to 100-110°C r2->r3 r4 Monitor reaction by LC-MS/TLC r3->r4 w1 Cool to room temperature r4->w1 w2 Quench with water w1->w2 w3 Extract with organic solvent w2->w3 w4 Dry and concentrate w3->w4 w5 Purify by column chromatography w4->w5 G cluster_traditional Established Route cluster_new New Route (Buchwald-Hartwig) A1 Mix 3-Chloroaniline & Bis(2-chloroethyl)amine HCl A2 Reflux in Xylene (24 hours) A1->A2 A3 Extraction & Distillation A2->A3 B1 Combine Aryl Halide, Piperazine, Base, & Pd Catalyst B2 Heat in Toluene (< 6 hours) B1->B2 B3 Aqueous Workup & Column Chromatography B2->B3

References

Comparative Review of Monoamine Transporter Inhibition by Phenylpropanamines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the inhibitory effects of various phenylpropanamine derivatives on the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). The information is supported by experimental data from in vitro studies to facilitate an evidence-based understanding of their structure-activity relationships and pharmacological profiles.

Phenylpropanamines are a class of compounds characterized by a phenyl group attached to a propyl amine backbone. This structural motif is shared by a range of substances, from naturally occurring alkaloids to synthetic drugs, many of which exert significant effects on the central nervous system by modulating monoaminergic neurotransmission.[1] Their primary targets are the plasma membrane transporters for dopamine, norepinephrine, and serotonin.[1][2] By inhibiting these transporters, phenylpropanamines increase the extracellular concentrations of these key neurotransmitters, leading to a variety of physiological and psychological effects.

The potency and selectivity of these compounds for the different monoamine transporters are crucial determinants of their pharmacological action, therapeutic potential, and abuse liability. Understanding these differences is essential for the rational design of new therapeutics and for comprehending the neurobiology of addiction and other neuropsychiatric disorders.

Quantitative Comparison of Inhibitory Potency

The inhibitory potency of phenylpropanamines at monoamine transporters is typically determined through in vitro assays that measure the concentration of the compound required to inhibit 50% of the transporter's activity (IC50) or the binding affinity of the compound to the transporter (Ki). The following table summarizes the in vitro inhibition data for a selection of prominent phenylpropanamine derivatives.

CompoundDAT (Ki, nM)NET (Ki, nM)SERT (Ki, nM)Primary Activity Profile
Amphetamine ~600~70-100~20,000-40,000NET/DAT selective
Methamphetamine ~500-820~1.3-100~20,700NET/DAT selective
MDMA ~8,290~1,190~2,410SERT/NET > DAT
Ephedrine High µM rangeSubstrateLow affinityNET substrate
Cathinone Low µM rangeLow µM range>30,000NET/DAT selective
Mephedrone 58-62.749.1-51118.3-122Non-selective
Methylone 5,7301,1504,150NET/SERT > DAT
Bupropion ~526~1,980>10,000DAT/NET selective

Note: The Ki values presented are approximate ranges compiled from multiple sources and can vary depending on the specific experimental conditions (e.g., cell type, radioligand used). These values are intended for comparative purposes.[3][4][5][6][7][8]

Mechanism of Action: Inhibition vs. Release

It is crucial to distinguish between two primary mechanisms of action of phenylpropanamines at monoamine transporters: inhibition of reuptake and promotion of neurotransmitter release (efflux).

  • Inhibitors (or Blockers): These compounds, such as cocaine (a non-phenylpropanamine example), bind to the transporter and prevent the reuptake of the neurotransmitter from the synaptic cleft.

  • Releasers (or Substrates): Many phenylpropanamines, including amphetamine and methamphetamine, are substrates for the transporters. They are transported into the presynaptic neuron and, through a complex series of events, cause the transporter to reverse its direction of transport, leading to a non-vesicular release of neurotransmitter into the synapse.[9][10]

This distinction is critical as it can lead to different neurochemical and behavioral effects.

Experimental Protocols

The quantitative data presented in this guide are derived from established in vitro assays. Understanding these methodologies is crucial for interpreting the results and for designing future experiments.

Radioligand Binding Assays

These assays are employed to determine the binding affinity (Ki) of a compound for a specific transporter.

Principle: This is a competitive binding assay where the test compound competes with a radiolabeled ligand (a compound known to bind with high affinity to the transporter) for binding to the transporter.

Detailed Methodology:

  • Cell Culture and Membrane Preparation:

    • Human Embryonic Kidney 293 (HEK293) cells stably expressing the human dopamine (hDAT), norepinephrine (hNET), or serotonin (hSERT) transporter are cultured to confluence.

    • The cells are harvested, and a crude membrane preparation is obtained through homogenization and centrifugation.[1]

  • Binding Assay:

    • The cell membranes are incubated with a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT) and varying concentrations of the test phenylpropanamine.

    • The incubation is carried out in a suitable buffer at a specific temperature and for a duration sufficient to reach equilibrium.

  • Separation and Quantification:

    • The reaction is terminated by rapid filtration through glass fiber filters. The filters trap the cell membranes with the bound radioligand.

    • The filters are washed with ice-cold buffer to remove any unbound radioligand.

    • The radioactivity retained on the filters, which is proportional to the amount of radioligand bound to the transporters, is then quantified using a scintillation counter.

  • Data Analysis:

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

    • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

Synaptosome Uptake Inhibition Assays

These assays measure the functional potency (IC50) of a compound in inhibiting the uptake of a neurotransmitter into synaptosomes, which are resealed nerve terminals isolated from brain tissue.

Principle: This assay directly measures the ability of a test compound to block the transport of a radiolabeled neurotransmitter into the presynaptic terminal.

Detailed Methodology:

  • Synaptosome Preparation:

    • Specific brain regions rich in the transporter of interest (e.g., striatum for DAT) are dissected from animal models (e.g., rats).

    • The tissue is homogenized in a sucrose solution and subjected to differential centrifugation to isolate a crude synaptosomal fraction.

  • Uptake Assay:

    • Synaptosomes are pre-incubated with varying concentrations of the test phenylpropanamine.

    • Uptake is initiated by the addition of a radiolabeled neurotransmitter (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin).

    • The incubation is carried out for a short period at a physiological temperature (e.g., 37°C).

  • Termination and Quantification:

    • The uptake is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular radiolabel.

    • The radioactivity trapped inside the synaptosomes is quantified by liquid scintillation counting.

  • Data Analysis:

    • The concentration of the test compound that inhibits 50% of the specific uptake of the radiolabeled neurotransmitter (IC50) is determined from the dose-response curve. Non-specific uptake is determined in the presence of a high concentration of a known potent inhibitor.

Visualizations

Monoamine Transporter Inhibition by Phenylpropanamines

Monoamine_Transporter_Inhibition cluster_presynaptic Presynaptic Neuron cluster_transporter Monoamine Transporter (DAT, NET, SERT) cluster_postsynaptic Postsynaptic Neuron Vesicle Synaptic Vesicle (Monoamines) Synaptic_Cleft Increased Monoamine Concentration Vesicle->Synaptic_Cleft Release MA Phenylpropanamine_in Transporter Phenylpropanamine_in->Transporter Binding & Inhibition Receptor Postsynaptic Receptors Synaptic_Cleft->Receptor Enhanced Signaling Transporter->MA Reuptake Blocked

Caption: Phenylpropanamine inhibition of monoamine transporters.

Experimental Workflow for Radioligand Binding Assay

Radioligand_Binding_Workflow Start Start: Cell Culture (HEK293 with hDAT/hNET/hSERT) Membrane_Prep Membrane Preparation (Homogenization & Centrifugation) Start->Membrane_Prep Incubation Incubation: Membranes + Radioligand + Test Phenylpropanamine Membrane_Prep->Incubation Filtration Rapid Filtration (Separates bound from free radioligand) Incubation->Filtration Washing Washing (Removes non-specific binding) Filtration->Washing Quantification Scintillation Counting (Measures bound radioactivity) Washing->Quantification Analysis Data Analysis (Calculate IC50 and Ki) Quantification->Analysis End End: Determine Binding Affinity Analysis->End

References

Safety Operating Guide

Proper Disposal of (S)-1-(3-chlorophenyl)ethanamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, treat (S)-1-(3-chlorophenyl)ethanamine as a hazardous waste. This guide provides detailed procedures for its safe handling and disposal, designed for researchers, scientists, and professionals in drug development.

This compound is a chlorinated amine compound that requires careful management to ensure personnel safety and environmental protection. Due to its chemical properties, it must be disposed of following specific hazardous waste protocols. This document outlines the necessary steps for the proper disposal of this compound, from initial handling to final removal by a certified waste management service.

Hazard Classification and Safety Profile
Hazard CategoryGHS Classification (based on related compounds)
Acute Toxicity Harmful if swallowed
Skin Corrosion/Irritation Causes skin irritation
Serious Eye Damage/Irritation Causes serious eye irritation
Specific Target Organ Toxicity May cause respiratory irritation

Note: This data is extrapolated from the SDS of closely related compounds and should be used for guidance. Always handle with appropriate personal protective equipment (PPE).

Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, the following PPE is mandatory:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: A laboratory coat and, if there is a risk of splashing, additional protective clothing.

  • Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If ventilation is inadequate, a respirator may be necessary.

Step-by-Step Disposal Protocol

This protocol provides a clear, sequential process for the safe disposal of this compound.

  • Segregation of Waste:

    • Designate a specific, clearly labeled hazardous waste container for this compound and any materials contaminated with it.

    • This waste stream should be classified as halogenated organic waste .

    • Do not mix with non-halogenated solvents, aqueous waste, or other incompatible chemicals.

  • Container Selection and Labeling:

    • Use a container made of a material compatible with chlorinated amines, such as high-density polyethylene (HDPE) or glass.

    • The container must have a secure, leak-proof cap.

    • Label the container clearly with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.

  • Collection of Waste:

    • Pure Substance or Concentrated Solutions: Carefully transfer the chemical into the designated waste container inside a chemical fume hood.

    • Contaminated Materials: Any items such as pipette tips, gloves, and absorbent pads that have come into contact with the compound must be placed in a separate, sealed bag and then into the solid hazardous waste container for chlorinated compounds.

    • Empty Containers: Triple-rinse the original container with a suitable solvent (e.g., methanol or ethanol). Collect the rinsate as hazardous waste and dispose of it in the liquid halogenated organic waste container. After rinsing, the container can be disposed of as non-hazardous lab glass or plastic, with the label defaced.

  • Storage of Waste:

    • Store the sealed hazardous waste container in a designated, well-ventilated, and secure satellite accumulation area.

    • Ensure the storage area is away from heat, sparks, and incompatible materials such as strong oxidizing agents and acids.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup.

    • Provide the waste disposal company with accurate information about the chemical and its composition.

    • Under the Resource Conservation and Recovery Act (RCRA), this waste would likely be classified under codes for toxic and/or halogenated organic compounds. However, the final determination must be made by the waste disposal service.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.

DisposalWorkflow start Start: Disposal of This compound ppe Wear Appropriate PPE: - Goggles/Face Shield - Nitrile Gloves - Lab Coat start->ppe assess_form Assess the Form of Waste ppe->assess_form liquid_waste Liquid Waste (Pure, Solution, Rinsate) assess_form->liquid_waste Liquid solid_waste Solid Waste (Contaminated PPE, Absorbents) assess_form->solid_waste Solid empty_container Empty Original Container assess_form->empty_container Container collect_liquid Collect in a Labeled, Halogenated Organic Waste Container liquid_waste->collect_liquid collect_solid Place in a Labeled Solid Hazardous Waste Container solid_waste->collect_solid triple_rinse Triple-Rinse with Appropriate Solvent empty_container->triple_rinse store_waste Store Sealed Waste Container in a Designated Satellite Accumulation Area collect_liquid->store_waste collect_solid->store_waste collect_rinsate Collect Rinsate in Liquid Waste Container triple_rinse->collect_rinsate dispose_container Dispose of Rinsed Container as Non-Hazardous Waste (Deface Label) triple_rinse->dispose_container collect_rinsate->store_waste contact_ehs Contact EHS or Licensed Waste Disposal Service for Pickup store_waste->contact_ehs

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, minimizing risks to themselves and the environment. Always consult your institution's specific safety and disposal guidelines.

Essential Safety and Operational Guide for Handling (S)-1-(3-chlorophenyl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate safety, operational, and disposal protocols for researchers, scientists, and drug development professionals handling (S)-1-(3-chlorophenyl)ethanamine. The following procedures are designed to ensure the safe handling of this chemical and to provide clear, step-by-step guidance for its use and disposal.

Chemical Identifier:

Name: This compound
CAS Number: 68297-62-1
Molecular Formula: C₈H₁₀ClN

Hazard Summary

This compound is a hazardous chemical that poses several risks to laboratory personnel. Understanding these hazards is the first step in safe handling.

  • Acute Toxicity: Harmful if swallowed and may be fatal if inhaled.

  • Skin Corrosion/Irritation: Causes skin irritation and potentially severe skin burns. May cause an allergic skin reaction.

  • Eye Damage/Irritation: Causes serious eye damage.

  • Respiratory Irritation: May cause respiratory irritation.

Personal Protective Equipment (PPE)

The selection and proper use of PPE are critical to minimizing exposure to this compound. The following table summarizes the required PPE.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles and a face shield.Protects against splashes and vapors that can cause serious eye damage.
Hand Protection Chemical-resistant gloves (e.g., Nitrile or Neoprene).Prevents skin contact, which can cause irritation and burns.
Body Protection Laboratory coat, long-sleeved clothing, and closed-toe shoes. An apron may be required for larger quantities.Protects skin from accidental spills and splashes.
Respiratory Protection A NIOSH-approved respirator with appropriate cartridges for organic vapors.Required when working outside of a certified chemical fume hood or when ventilation is inadequate to prevent inhalation of harmful vapors.

Note on Glove Selection: No specific breakthrough time or permeation rate data for this compound with common glove materials was found in the publicly available literature. It is crucial to consult the glove manufacturer's specific chemical resistance data for this chemical or a closely related one. If no data is available, it is recommended to double-glove and change gloves frequently, especially after any suspected contact.

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational plan is essential for the safe handling of this compound.

  • Preparation and Engineering Controls:

    • Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.

    • Ensure that an eyewash station and a safety shower are readily accessible and in good working order.

    • Before starting work, inspect all PPE for damage and ensure a proper fit.

  • Donning PPE:

    • Put on a lab coat, closed-toe shoes, and long pants.

    • Don the appropriate chemical-resistant gloves.

    • Wear chemical safety goggles and a face shield.

    • If required, perform a fit check for your respirator.

  • Chemical Handling:

    • Keep the container of this compound tightly closed when not in use.

    • When transferring the chemical, do so carefully to avoid splashing. Use a funnel for liquid transfers into smaller containers.

    • Avoid creating aerosols or dust.

    • Do not eat, drink, or smoke in the area where the chemical is handled.

  • Post-Handling:

    • After handling, wash hands thoroughly with soap and water.

    • Properly remove and dispose of contaminated gloves.

    • Clean the work area and any equipment used.

Emergency Procedures

In the event of an exposure or spill, immediate action is necessary.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

  • Spill: Evacuate the area. Wear appropriate PPE, including respiratory protection. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. Ventilate the area and wash the spill site after material pickup is complete.

Disposal Plan

Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection:

    • Collect all waste containing this compound, including contaminated gloves, absorbent materials, and empty containers, in a designated, properly labeled hazardous waste container.

    • As a halogenated organic compound, it should be segregated into a "halogenated organic waste" stream. Do not mix with non-halogenated waste.

  • Container Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

    • List all components of the waste mixture if applicable.

  • Storage:

    • Store the hazardous waste container in a designated satellite accumulation area that is secure and under the control of laboratory personnel.

    • Keep the container closed except when adding waste.

  • Final Disposal:

    • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office. Follow all local, state, and federal regulations for hazardous waste disposal.

Experimental Workflow and Safety Checkpoints

The following diagram illustrates the logical workflow for handling this compound, emphasizing the critical safety checkpoints.

cluster_prep Preparation Phase cluster_execution Execution Phase cluster_disposal Disposal Phase cluster_emergency Emergency Protocol start Start: Plan Experiment assess_hazards Assess Hazards of This compound start->assess_hazards verify_controls Verify Engineering Controls (Fume Hood, Eyewash, Shower) assess_hazards->verify_controls select_ppe Select Appropriate PPE verify_controls->select_ppe don_ppe Don PPE select_ppe->don_ppe handle_chemical Handle Chemical in Fume Hood don_ppe->handle_chemical post_handling Post-Handling Procedures (Wash, Clean) handle_chemical->post_handling emergency Emergency Occurs (Spill or Exposure) handle_chemical->emergency Potential Incident segregate_waste Segregate Halogenated Waste post_handling->segregate_waste label_waste Label Waste Container segregate_waste->label_waste store_waste Store Waste Securely label_waste->store_waste dispose Dispose via EHS store_waste->dispose first_aid Administer First Aid emergency->first_aid notify Notify Supervisor/EHS first_aid->notify

Caption: Workflow for safe handling of this compound.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.